2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrN.BrH/c1-9-6-2-3-7(9)4-5-8;/h7H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVWKHJYNZBODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421601-96-8 | |
| Record name | 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and properties of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. We will explore its synthesis from fundamental principles, detail a robust experimental protocol, analyze its physicochemical properties, and discuss its applications for researchers, scientists, and professionals in drug development.
Strategic Importance in Medicinal Chemistry
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, saturated structure provides three-dimensional diversity, which is crucial for optimizing molecular shape and achieving high-affinity interactions with biological targets.[2] this compound serves as a versatile building block, enabling the incorporation of the N-methyl-2-pyrrolidinylethyl moiety into more complex molecular architectures. The bromoethyl group acts as a reactive handle for nucleophilic substitution, making it an essential reagent for synthesizing a wide range of pharmaceutical intermediates and potential drug candidates, particularly those targeting neurological disorders.[3]
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and logical synthetic approach begins with a commercially available and relatively inexpensive starting material, N-methyl-2-pyrrolidinemethanol.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic disconnection of the target molecule points to N-methyl-2-pyrrolidinemethanol as a suitable precursor. The primary challenge is the efficient conversion of a primary alcohol to a primary alkyl bromide. This transformation is a classic functional group interconversion in organic synthesis. The final step involves the formation of the hydrobromide salt to improve the compound's stability and handling characteristics. The hydrobromide salt form is often preferred as it is typically a crystalline solid, less hygroscopic than the free base, and more soluble in polar solvents.[3]
Synthetic Pathway and Core Mechanism
The conversion of the primary alcohol in N-methyl-2-pyrrolidinemethanol to the desired bromide can be achieved via a nucleophilic substitution reaction. A common and effective method involves treating the alcohol with hydrobromic acid. The reaction proceeds through an SN2 mechanism.
Mechanism:
-
Protonation of the Hydroxyl Group: The acidic proton from HBr protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
-
Nucleophilic Attack: The bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group.
-
Displacement: The attack occurs from the backside, leading to the displacement of the water molecule and the formation of the C-Br bond.
This SN2 pathway is favored for primary alcohols as it minimizes steric hindrance and avoids the formation of an unstable primary carbocation that would be required for an SN1 mechanism.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Objective: To synthesize this compound from N-methyl-2-pyrrolidinemethanol.
Materials:
-
N-methyl-2-pyrrolidinemethanol (1.0 eq)
-
48% Hydrobromic acid (HBr) (3.0 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methyl-2-pyrrolidinemethanol.
-
Addition of HBr: Cool the flask in an ice bath and slowly add 48% hydrobromic acid with stirring. An exotherm may be observed.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until the pH is basic (~8-9).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 2-(2-bromoethyl)-1-methylpyrrolidine.
-
-
Salt Formation and Purification:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or MTBE.
-
Cool the solution in an ice bath and add a solution of HBr in a compatible solvent (or bubble HBr gas) until precipitation is complete.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.[4]
-
Dry the product under vacuum to yield this compound as a solid.
-
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR). The presence of the characteristic bromoethyl signals and the disappearance of the alcohol signals from the starting material will validate the success of the reaction.
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through its physical properties and spectroscopic data.
| Property | Value | Source |
| CAS Number | 1421601-96-8 | [5] |
| Molecular Formula | C₇H₁₅Br₂N | [5] |
| Molecular Weight | 273.01 g/mol | [5] |
| Appearance | Typically a powder or crystalline solid. | |
| Storage Temperature | 4°C | |
| InChI Key | ANVWKHJYNZBODE-UHFFFAOYSA-N |
Spectroscopic Characterization (Expected):
-
¹H NMR: Protons on the carbon adjacent to the bromine (CH₂-Br) are expected to appear as a triplet at approximately 3.4-3.6 ppm. The protons of the N-methyl group will likely be a singlet around 2.3-2.5 ppm. The remaining pyrrolidine and ethyl protons will appear as multiplets in the upfield region.
-
¹³C NMR: The carbon attached to the bromine (CH₂-Br) will have a characteristic chemical shift in the range of 30-40 ppm. The N-methyl carbon will be around 40-45 ppm, and the other sp³ hybridized carbons of the pyrrolidine ring will appear further upfield.
-
Mass Spectrometry (ESI+): The free base (after deprotonation) would show a characteristic isotopic pattern for a single bromine atom, with two major peaks at [M+H]⁺ and [M+H+2]⁺ of nearly equal intensity.
Applications and Further Reactions
This compound is a pivotal electrophilic intermediate.[3] Its primary utility lies in SN2 reactions where the bromide is displaced by a wide range of nucleophiles.
Key Applications:
-
Synthesis of Pharmaceutical Scaffolds: It is used to attach the 1-methylpyrrolidin-2-ylethyl side chain to various core structures, a common motif in compounds targeting receptors in the central nervous system.[3]
-
Alkylation of Amines, Phenols, and Thiols: The compound readily reacts with nitrogen, oxygen, and sulfur nucleophiles to form more complex molecules, expanding the chemical space available for drug discovery.
-
Building Block for Heterocyclic Chemistry: It can serve as a precursor for the synthesis of more elaborate heterocyclic systems.
Nucleophilic Substitution Diagram
Caption: General SN2 reaction of the target compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation from readily available starting materials, combined with the reactivity of the bromoethyl group, makes it an indispensable tool for medicinal chemists and researchers in drug development. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in the creation of novel and potent therapeutic agents.
References
- EvitaChem. 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255).
- Sigma-Aldrich. 1-(2-bromoethyl)pyrrolidine hydrobromide | 80819-91-6.
- PubChem. 2-(2-Bromoethyl)-1-methylpyrrolidine.
- BLDpharm. This compound | 1421601-96-8.
- Sigma-Aldrich. This compound | 1421601-96-8.
- Cortese, F. β-BROMOETHYLAMINE HYDROBROMIDE. Organic Syntheses.
- Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
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- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1421601-96-8|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide as a Synthetic Precursor
Abstract
This technical guide provides an in-depth analysis of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide, a pivotal precursor in modern organic and medicinal chemistry. The pyrrolidine ring is a privileged scaffold, integral to the structure of numerous biologically active compounds and pharmaceuticals.[1] This document elucidates the physicochemical properties, synthesis, and reactive profile of this specific N-methylated bromoethyl derivative. We will explore its primary application as a potent electrophile in nucleophilic substitution reactions, providing field-proven insights into optimizing its use in the synthesis of complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Strategic Importance of the Pyrrolidine Moiety
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone in drug discovery. Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage over flat, aromatic systems.[1] Furthermore, the stereogenic centers inherent to substituted pyrrolidines provide a sophisticated tool for modulating biological activity and achieving target selectivity.[1]
Within this class of compounds, this compound (CAS: 1421601-96-8) emerges as a particularly valuable synthetic intermediate. It combines the desirable pyrrolidine core with a highly reactive primary alkyl bromide, making it an ideal reagent for introducing the 1-methylpyrrolidin-2-ylethyl moiety into target molecules. This sidechain is a key structural feature in various pharmacologically active agents. It is crucial to distinguish this compound from its non-methylated analogs, such as 2-(2-Bromoethyl)pyrrolidine hydrobromide, as the presence of the N-methyl group significantly impacts its nucleophilicity, basicity, and steric profile, thereby influencing reaction kinetics and outcomes.
Physicochemical Properties and Analytical Characterization
A precise understanding of a precursor's properties is fundamental to its effective use. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide | |
| CAS Number | 1421601-96-8 | [2] |
| Molecular Formula | C₇H₁₅Br₂N | |
| Molecular Weight | 273.01 g/mol | |
| Appearance | Typically a white to off-white crystalline solid | [3] |
| Solubility | Soluble in water and polar organic solvents | [3] |
Analytical Validation
Confirmation of the structure and purity of this compound is critical before its use in synthesis. A multi-technique approach is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should reveal characteristic signals for the N-methyl group (singlet), the pyrrolidine ring protons (multiplets), and the bromoethyl chain protons (multiplets), with distinct chemical shifts indicating their electronic environment.
-
¹³C NMR will confirm the presence of seven unique carbon atoms, including the methylene carbon attached to the bromine, which will be shifted downfield.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the cation (C₇H₁₅BrN⁺), providing unambiguous verification of the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for the aliphatic system and a prominent C-Br stretching absorption.
The combination of these techniques provides a robust analytical profile for identity and purity assessment, a self-validating system essential for reproducible synthetic outcomes.[4]
Synthesis and Purification
The synthesis of this compound is typically achieved via the bromination of its corresponding alcohol precursor, 2-(1-methylpyrrolidin-2-yl)ethanol. This transformation is a standard and reliable method in organic synthesis.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1421601-96-8|this compound|BLD Pharm [bldpharm.com]
- 3. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 4. Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This predictive approach is a critical tool for researchers in confirming the identity and purity of newly synthesized molecules.
Molecular Structure and Spectroscopic Overview
This compound possesses a tertiary amine within a five-membered pyrrolidine ring, an N-methyl group, and a bromoethyl substituent at the 2-position. The hydrobromide salt form means the pyrrolidine nitrogen is protonated. This structure gives rise to a unique spectroscopic fingerprint.
Molecular Formula: C₇H₁₅Br₂N Molecular Weight: 273.01 g/mol CAS Number: 1421601-96-8[1]
This guide will systematically predict the key features of the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a robust framework for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of a chiral center at the 2-position of the pyrrolidine ring, the adjacent methylene protons are diastereotopic and are expected to exhibit complex splitting patterns.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the protons of the pyrrolidine ring, the N-methyl group, and the bromoethyl side chain. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and bromine atoms.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| N-CH₃ | ~2.8 - 3.0 | Singlet | 3H |
| N-CH₂ (ring) | ~3.2 - 3.6 | Multiplet | 2H |
| CH-Br | ~3.5 - 3.8 | Multiplet | 1H |
| CH₂-Br | ~3.4 - 3.7 | Multiplet | 2H |
| CH₂ (ring, position 3) | ~1.8 - 2.2 | Multiplet | 2H |
| CH₂ (ring, position 4) | ~1.6 - 2.0 | Multiplet | 2H |
| CH (ring, position 2) | ~3.0 - 3.4 | Multiplet | 1H |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| N-CH₃ | ~40 - 45 |
| N-CH₂ (ring) | ~55 - 60 |
| CH-Br | ~60 - 65 |
| CH₂-Br | ~30 - 35 |
| CH₂ (ring, position 3) | ~22 - 28 |
| CH₂ (ring, position 4) | ~28 - 34 |
| CH (ring, position 2) | ~65 - 70 |
Note: These are predicted values and are subject to experimental variation.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent can influence chemical shifts[2].
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H, C-N, and C-Br bonds.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850-2960 | Strong |
| N⁺-H stretch (amine salt) | 2400-2800 | Broad, Strong |
| C-N stretch (tertiary amine) | 1020-1250 | Medium-Weak[3] |
| C-Br stretch | 500-600 | Strong |
The broad and strong absorption in the 2400-2800 cm⁻¹ region due to the N⁺-H stretch is a key indicator of the hydrobromide salt form. The absence of an N-H stretch in the 3300-3500 cm⁻¹ range confirms the tertiary nature of the amine[3].
Experimental Protocol for IR Data Acquisition
A typical procedure for obtaining an IR spectrum of a solid sample is as follows:
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For 2-(2-Bromoethyl)-1-methylpyrrolidine, electron ionization (EI) or electrospray ionization (ESI) can be used.
Predicted Mass Spectrum (Electron Ionization)
Under EI conditions, the free base (C₇H₁₄BrN, MW = 191.10 g/mol ) would be analyzed. The molecular ion peak (M⁺) is expected at m/z 191 and 193 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Key Predicted Fragments:
-
m/z 112: Loss of the bromoethyl side chain ([M - CH₂CH₂Br]⁺).
-
m/z 84: The N-methylpyrrolidine fragment. This is often a very stable and abundant fragment for N-alkylpyrrolidines[4].
-
m/z 70: Loss of the methyl group from the m/z 84 fragment.
-
m/z 42: A common fragment corresponding to [C₂H₄N]⁺.
The fragmentation of pyrrolidine-containing compounds can be complex, often involving ring-opening and rearrangement reactions[1][5].
Experimental Protocol for MS Data Acquisition
A general procedure for acquiring a mass spectrum is:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via direct infusion (for ESI) or a GC/MS or direct insertion probe (for EI).
-
Ionization: Ionize the sample using the chosen method (EI or ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
-
Data Interpretation: Analyze the molecular ion and fragmentation pattern to confirm the structure.
Caption: General workflow for mass spectrometry.
Conclusion
This technical guide provides a comprehensive predicted spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more confidently and efficiently characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While these are predicted spectra, they are grounded in fundamental spectroscopic principles and data from closely related structures, providing a reliable reference for scientists in the field of drug development and organic synthesis.
References
- Jackson, G. P., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(4), 845-855.
-
PubMed. (2024). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]
- Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
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Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
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ResearchGate. (2017). Structure prediction using NMR?. Retrieved from [Link]
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WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Bromoethyl)-1-methylpyrrolidine. Retrieved from [Link]
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An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide: A Versatile Building Block in Pharmaceutical Synthesis
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide, a key building block for pharmaceutical research and development. The document details its chemical structure, molecular weight, and physicochemical properties. It further explores its synthesis, reactivity, and significant applications in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. This guide is intended for researchers, scientists, and professionals in drug discovery and development, offering field-proven insights and detailed methodologies.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous scaffold in a vast array of biologically active compounds, including natural products and synthetic drugs.[1][2][3] Its prevalence in pharmaceuticals stems from its ability to introduce a three-dimensional character to molecules, which is crucial for specific interactions with biological targets.[1] The pyrrolidine ring can enhance a drug's potency, selectivity, and pharmacokinetic profile.[4] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the molecule's binding affinity.[4]
This compound serves as a valuable reagent for introducing the 2-(1-methylpyrrolidin-2-yl)ethyl moiety into a target molecule. This structural motif is of significant interest in the development of novel therapeutics, particularly those targeting the central nervous system, due to its structural resemblance to neurotransmitters.[5] This guide will delve into the technical details of this important synthetic intermediate.
Chemical Structure and Physicochemical Properties
2.1. Chemical Structure and Molecular Formula
This compound is the hydrobromide salt of the tertiary amine 2-(2-bromoethyl)-1-methylpyrrolidine. The presence of the hydrobromide salt enhances the compound's stability and solubility in polar solvents.
-
IUPAC Name: 2-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide
-
CAS Number: 1421601-96-8[6]
-
Molecular Formula: C₇H₁₅Br₂N[6]
-
Molecular Weight: 273.01 g/mol [6]
The corresponding free base, 2-(2-bromoethyl)-1-methylpyrrolidine, has the following properties:
2.2. Physicochemical Data
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 273.01 g/mol | [6] |
| Molecular Formula | C₇H₁₅Br₂N | [6] |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Soluble in polar solvents | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the introduction of a bromoethyl side chain to an N-methylpyrrolidine precursor.
3.1. General Synthetic Approach
A common and effective method for the synthesis of 2-(2-Bromoethyl)-1-methylpyrrolidine involves a two-step process starting from the commercially available N-methyl-2-pyrrolidinemethanol.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of N-methyl-2-(2-hydroxyethyl)pyrrolidine
This initial step involves the conversion of the hydroxymethyl group to a hydroxyethyl group, which can be achieved through various organic transformations.
Step 2: Bromination of N-methyl-2-(2-hydroxyethyl)pyrrolidine
The hydroxyl group of the intermediate is then substituted with a bromine atom.
-
To an ice-cooled solution of N-methyl-2-(2-hydroxyethyl)pyrrolidine (1 equivalent) in a suitable aprotic solvent such as diethyl ether, phosphorus tribromide (PBr₃) (1.5 equivalents) is added dropwise under an inert atmosphere (e.g., argon).[8]
-
The reaction mixture is stirred at room temperature for several hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water at 0°C.
-
The aqueous layer is separated, and the organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base, 2-(2-bromoethyl)-1-methylpyrrolidine.
Step 3: Formation of the Hydrobromide Salt
-
The crude 2-(2-bromoethyl)-1-methylpyrrolidine is dissolved in a suitable organic solvent.
-
A solution of hydrobromic acid in a compatible solvent is added dropwise until precipitation is complete.
-
The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford this compound.
Alternative Synthetic Strategies:
-
Alkylation of Pyrrolidine: A more direct, though potentially less selective, approach involves the reaction of pyrrolidine with 1,2-dibromoethane. This reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.[5] Subsequent N-methylation would be required to obtain the target compound.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of related 2-(2-bromoethyl)pyrrolidine hydrobromide intermediates, reducing reaction times from hours to minutes while maintaining high yields.[5]
Reactivity and Mechanistic Insights
The primary utility of this compound in organic synthesis lies in its role as an electrophile in nucleophilic substitution reactions. The bromoethyl moiety is susceptible to attack by a wide range of nucleophiles, leading to the formation of a new carbon-nucleophile bond and the displacement of the bromide leaving group.
4.1. Nucleophilic Substitution (Sₙ2) Reactions
The reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center.
Caption: Application in the synthesis of drug candidates.
6.2. Importance of the Pyrrolidine Moiety in APIs
The pyrrolidine ring system is a key component of numerous approved drugs, including those for treating cancer, diabetes, and central nervous system disorders. [2][3]Its incorporation can lead to improved physicochemical properties and biological activity. The stereochemistry of the pyrrolidine ring is often critical for its therapeutic effect, and the use of chiral building blocks is essential in modern drug development. [1]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information from related compounds suggests that it should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a strategically important building block in the synthesis of complex organic molecules, particularly for applications in drug discovery. Its well-defined reactivity, primarily through Sₙ2 reactions, allows for the reliable introduction of the 2-(1-methylpyrrolidin-2-yl)ethyl moiety, a valuable pharmacophore. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, underscoring its significance for researchers and scientists in the pharmaceutical industry.
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An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide (CAS 1421601-96-8) and its Role as a Versatile Synthetic Intermediate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide (CAS No. 1421601-96-8), a key synthetic building block in medicinal chemistry. Due to the limited availability of published data on this specific compound, this guide will also explore the properties and applications of closely related pyrrolidine derivatives. The pyrrolidine scaffold is a cornerstone in the design of novel therapeutics, particularly for neurological disorders, owing to its structural resemblance to endogenous neurotransmitters. This document will delve into the synthesis, physicochemical properties, and chemical reactivity of these compounds. Furthermore, it will highlight the extensive applications of the pyrrolidine motif in drug discovery, supported by examples from recent scientific literature. Experimental protocols and reaction mechanisms are provided to offer practical insights for laboratory applications.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its prevalence in drug design can be attributed to several key features:
-
Pharmacophore Mimicry: The pyrrolidine ring is a core component of the amino acid proline, and its structure can mimic the conformation of various neurotransmitters, enabling interactions with a wide range of biological targets.
-
Physicochemical Properties: The presence of the nitrogen atom can enhance aqueous solubility and provides a handle for further chemical modification.
-
Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the introduction of stereocenters, which can significantly influence biological activity and target selectivity.
This compound is a functionalized derivative of this important scaffold, designed for use as a reactive intermediate in the synthesis of more complex molecules. The bromoethyl group serves as a versatile electrophilic handle for the introduction of the 1-methylpyrrolidin-2-ylethyl moiety into a target structure.
Physicochemical and Structural Properties
While specific experimental data for CAS No. 1421601-96-8 is not extensively reported in peer-reviewed literature, its properties can be inferred from its structure and data available for analogous compounds.
| Property | Value | Source |
| CAS Number | 1421601-96-8 | - |
| IUPAC Name | 2-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide | - |
| Molecular Formula | C₇H₁₅Br₂N | [1] |
| Molecular Weight | 273.01 g/mol | [1] |
| Appearance | Expected to be a white crystalline solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| SMILES | CN1C(CCBr)CCC1.[H]Br | [1] |
Synthesis of this compound and Related Analogs
A common approach involves the nucleophilic substitution of a suitable starting material. For the unmethylated analog, 2-(2-bromoethyl)pyrrolidine hydrobromide, a typical synthesis involves the reaction of pyrrolidine with 1,2-dibromoethane.[2] The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on one of the electrophilic carbons of 1,2-dibromoethane.
A potential synthetic pathway for 2-(2-bromoethyl)-1-methylpyrrolidine could involve the initial synthesis of 2-(2-hydroxyethyl)-1-methylpyrrolidine followed by bromination.
Conceptual Synthetic Protocol: Two-Step Synthesis from 1-methyl-2-pyrrolidinemethanol
Step 1: Synthesis of 2-(2-hydroxyethyl)-1-methylpyrrolidine
This would likely proceed through standard alcohol elongation methodologies.
Step 2: Bromination of 2-(2-hydroxyethyl)-1-methylpyrrolidine
The resulting alcohol can then be converted to the corresponding bromide using standard brominating agents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The final product would then be treated with hydrobromic acid to yield the hydrobromide salt.
Chemical Reactivity and Mechanism of Action in Synthesis
The primary utility of this compound in organic synthesis stems from the reactivity of the bromoethyl group. The carbon atom attached to the bromine is electrophilic and susceptible to nucleophilic attack.
The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion as a leaving group. This reactivity allows for the facile introduction of the 2-(1-methylpyrrolidin-2-yl)ethyl moiety onto a variety of nucleophilic substrates, including amines, thiols, and carbanions.
Caption: Generalized SN2 reaction pathway.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific applications for CAS 1421601-96-8 are not documented, its role as a synthetic intermediate suggests its use in the development of novel therapeutics targeting various diseases.
Central Nervous System (CNS) Disorders
The structural similarity of the pyrrolidine ring to the neurotransmitter gamma-aminobutyric acid (GABA) and its presence in acetylcholine has led to the development of numerous CNS-active drugs. Pyrrolidine derivatives are being investigated for their potential in treating:
-
Schizophrenia: As antagonists of dopamine D2 receptors.
-
Alzheimer's Disease: As cholinesterase inhibitors.
-
Depression and Anxiety: By modulating various neurotransmitter systems.
A key application of similar building blocks, such as 2-(2-aminoethyl)-1-methylpyrrolidine, is in the synthesis of substituted benzamide derivatives that act as potent dopamine D2 receptor antagonists.[4]
Experimental Protocol: Synthesis of a Dopamine D2 Receptor Antagonist Intermediate
This protocol describes the synthesis of an N-substituted benzamide derivative using a related amino-pyrrolidine, illustrating the utility of such building blocks.
1. Reaction Setup:
-
In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-aminoethyl)-1-methylpyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[4]
2. Addition of Acylating Agent:
-
Cool the solution to 0°C in an ice bath.
-
Dissolve 3,4,5-trimethoxybenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred amine solution over 30 minutes.[4]
3. Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[4]
4. Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of a dopamine D2 antagonist intermediate.
Other Therapeutic Areas
The versatility of the pyrrolidine scaffold extends beyond CNS applications. Pyrrolidinone derivatives, for example, have been investigated for a wide range of pharmacological activities, including:
The ability to readily functionalize the pyrrolidine ring makes it an attractive starting point for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
This compound (CAS 1421601-96-8) is a valuable, yet under-documented, synthetic intermediate. Its utility lies in the reactive bromoethyl group, which allows for the efficient incorporation of the 1-methylpyrrolidin-2-ylethyl moiety into target molecules. While specific data for this compound is scarce, the broader importance of the pyrrolidine scaffold in medicinal chemistry is well-established. The structural features of pyrrolidine derivatives make them ideal candidates for the development of novel therapeutics, particularly for CNS disorders. The synthetic methodologies and applications discussed in this guide provide a framework for the effective utilization of this and related compounds in research and drug development endeavors. Further investigation into the specific properties and reactivity of this compound is warranted to fully exploit its potential in the synthesis of next-generation pharmaceuticals.
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reaction mechanism of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide with nucleophiles
An In-Depth Technical Guide to the Reaction Mechanism of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(2-Bromoethyl)-1-methylpyrrolidine is a pivotal building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents. Its reactivity with nucleophiles is not straightforward, presenting a fascinating case of competing mechanistic pathways that dictate the final product's structure and stereochemistry. This guide provides a comprehensive analysis of these mechanisms, moving beyond simple reaction schemes to explore the underlying principles. We will dissect the dichotomy between a direct S(_N)2 displacement and a more complex pathway involving Neighboring Group Participation (NGP) through a bicyclic aziridinium ion intermediate. Understanding the factors that govern this competition—including nucleophile identity, solvent effects, and reaction conditions—is paramount for achieving desired synthetic outcomes and controlling stereochemistry. This document serves as a technical resource, grounded in established chemical principles and supported by authoritative literature, to empower researchers to harness the unique reactivity of this versatile substrate.
Introduction: The Duality of a Versatile Pyrrolidine Building Block
The pyrrolidine motif is a cornerstone in the architecture of numerous biologically active molecules and approved drugs.[1] this compound serves as a readily accessible precursor for introducing this valuable scaffold.[2] At its core, the molecule possesses a primary alkyl bromide, a classic electrophilic site for nucleophilic substitution.[3] However, its structure also features a tertiary amine, whose lone pair of electrons is positioned perfectly to influence the course of the reaction.
The central mechanistic question is whether a nucleophilic substitution proceeds via a direct, one-step bimolecular (S(_N)2) pathway or an indirect, two-step pathway initiated by the internal amine. This latter route, known as Neighboring Group Participation (NGP) or anchimeric assistance, can dramatically accelerate reaction rates and, crucially, alter the stereochemical outcome.[4][5][6] The hydrobromide salt form adds another layer of control; the pyrrolidine nitrogen is initially protonated, and its participation as an internal nucleophile is contingent upon its deprotonation to the free base under the reaction conditions. This guide will illuminate both pathways, providing the technical rationale needed to predict and control the reaction's course.
Competing Mechanistic Pathways
The reaction of 2-(2-Bromoethyl)-1-methylpyrrolidine with a nucleophile (Nu⁻) can be envisioned as a competition between two distinct routes, each with unique kinetic and stereochemical signatures.
Pathway A: Direct Bimolecular Nucleophilic Substitution (S(_N)2)
In the classic S(_N)2 mechanism, the reaction occurs in a single, concerted step. The external nucleophile directly attacks the carbon atom bearing the bromine atom, forcing the bromide leaving group to depart from the opposite side.[7][8][9]
Key Characteristics:
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nu⁻]).[7]
-
Stereochemistry: If the electrophilic carbon were a chiral center, this mechanism would proceed with a complete inversion of configuration, known as a Walden inversion.[7][9]
-
Favored by: Strong, unhindered nucleophiles and polar aprotic solvents that solvate the cation but not the nucleophile, enhancing its reactivity.
Caption: Direct S(_N)2 attack of a nucleophile on 2-(2-bromoethyl)-1-methylpyrrolidine.
Pathway B: Neighboring Group Participation (NGP) via a Bicyclic Aziridinium Ion
This two-step mechanism is a hallmark of molecules containing both a leaving group and an internal nucleophile, such as nitrogen or sulfur mustards.[5][6][10] It involves the formation of a strained, cyclic intermediate which is then opened by the external nucleophile.
Step 1: Intramolecular Cyclization (Aziridinium Ion Formation) For NGP to occur, the pyrrolidine nitrogen must be in its free base form, allowing its lone pair of electrons to act as an internal nucleophile. This lone pair attacks the electrophilic carbon, displacing the bromide ion in an intramolecular S(_N)2 reaction. This step forms a highly reactive, bicyclic aziridinium ion intermediate (specifically, the 1-methyl-1-azoniabicyclo[3.1.0]hexane cation).[11][12][13] Because this is an intramolecular process, it is often kinetically favored over the intermolecular S(_N)2 pathway, leading to significant rate enhancement (anchimeric assistance).[4][5]
Step 2: Nucleophilic Ring-Opening The strained three-membered ring of the aziridinium ion is a potent electrophile.[14][15] An external nucleophile will rapidly attack one of the carbons of the aziridinium ring, leading to its opening. This attack also proceeds via an S(_N)2 mechanism with backside attack, causing a second inversion of configuration.
Key Characteristics:
-
Kinetics: The overall rate is typically determined by the initial intramolecular cyclization step (Rate = k[Substrate]). The reaction often follows first-order kinetics as the subsequent nucleophilic attack is very fast.
-
Stereochemistry: The NGP pathway involves two consecutive S(_N)2 reactions, each causing an inversion of configuration. The net result is an overall retention of configuration at the carbon that was initially bonded to the bromine.[4][10][16] This is a powerful tool for stereochemical control in synthesis.
-
Favored by: Substrates capable of forming stable 3, 5, or 6-membered rings, weaker external nucleophiles, and polar protic solvents that can stabilize the charged aziridinium intermediate.
Caption: NGP mechanism via a bicyclic aziridinium intermediate.
Factors Governing the Mechanistic Pathway
The delicate balance between the direct S(_N)2 and NGP pathways can be tipped by carefully selecting the reaction conditions.
| Factor | Favors Direct S(_N)2 Pathway | Favors NGP Pathway | Causality & Rationale |
| Nucleophile | Strong, "soft," and unhindered nucleophiles (e.g., I⁻, RS⁻, N₃⁻).[17] | Weak or "hard" nucleophiles (e.g., H₂O, ROH, RCO₂⁻). | Strong nucleophiles can compete effectively with the internal nitrogen in an intermolecular fashion. Weaker nucleophiles allow the kinetically favored intramolecular cyclization to dominate. |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile). | Polar protic (e.g., H₂O, EtOH, Acetic Acid). | Polar aprotic solvents enhance the reactivity of external nucleophiles. Polar protic solvents stabilize the charged aziridinium intermediate and the leaving group, facilitating its departure in the first step of NGP.[18] |
| pH / Base | Not directly favored, but applicable under any condition. | Requires neutral or basic conditions (pH > pKa of the pyrrolidinium ion). | The hydrobromide salt must be neutralized to the free base for the nitrogen's lone pair to be available for intramolecular attack. The absence of a base will shut down the NGP pathway. |
| Temperature | Generally favored at lower temperatures. | May be favored at higher temperatures to overcome the activation energy for cyclization. | The effect is complex and depends on the relative activation energies of the competing pathways. Kinetic studies are often required for a definitive answer.[19] |
Experimental Protocols
The protocols described are generalized methodologies. Researchers must adapt them based on the specific nucleophile, scale, and available analytical equipment, always adhering to strict laboratory safety standards.
Protocol 1: Reaction with Sodium Azide under NGP-Promoting Conditions
This protocol uses a moderately strong nucleophile (azide) in a polar protic solvent, creating a scenario where both pathways are plausible but NGP is expected to contribute significantly.
-
Preparation of Free Base: To a stirred solution of this compound (1.0 eq) in ethanol (10 mL/g), add a solution of sodium bicarbonate (1.1 eq) in water. Stir for 30 minutes. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil. Caution: The free base is volatile and should be handled in a fume hood.
-
Nucleophilic Substitution: Dissolve the free base (1.0 eq) in ethanol (20 mL/g). Add sodium azide (NaN₃, 1.5 eq). Extreme Caution: Sodium azide is highly toxic and potentially explosive.
-
Reaction Monitoring: Heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent to obtain the crude product, 2-(2-azidoethyl)-1-methylpyrrolidine. Purify via flash column chromatography on silica gel if necessary.
Protocol 2: Solvolysis in Acetic Acid (Classic NGP Conditions)
This protocol uses a weak nucleophile (acetate, from the solvent) and is a classic demonstration of the NGP mechanism.
-
Reaction Setup: Dissolve this compound (1.0 eq) and sodium acetate (1.2 eq) in glacial acetic acid (15 mL/g of hydrobromide salt). The sodium acetate acts as both a buffer and the source of the nucleophile.
-
Heating and Monitoring: Heat the solution to 80-90°C in a sealed vessel. Monitor the consumption of the starting material by withdrawing aliquots, quenching with a saturated NaHCO₃ solution, extracting with ether, and analyzing by GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and pour it slowly into a beaker of ice-cold saturated sodium bicarbonate solution with vigorous stirring until gas evolution ceases.
-
Extraction and Purification: Extract the neutralized aqueous solution with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ester can be purified by chromatography or distillation.
Conclusion
The reaction of this compound with nucleophiles is a textbook example of a mechanistic crossroads. The outcome is not predetermined but is rather a function of deliberate experimental design. While a direct S(_N)2 reaction provides a straightforward route to substitution products with inverted stereochemistry, the alternative Neighboring Group Participation pathway offers a more sophisticated strategy. By proceeding through a bicyclic aziridinium ion, the NGP mechanism leads to an overall retention of stereochemistry and can be significantly faster. For the synthetic chemist, mastering the interplay of nucleophile strength, solvent choice, and pH is the key to unlocking the full potential of this versatile building block, enabling the stereocontrolled synthesis of complex pyrrolidine-containing targets in drug discovery and development.
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safe handling and storage of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
An In-depth Technical Guide to the Safe Handling and Storage of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
Foreword: A Proactive Approach to Laboratory Safety
As Senior Application Scientists, our primary role extends beyond experimental design and data interpretation; it encompasses the cultivation of a deeply ingrained safety culture. The compounds we handle, particularly reactive intermediates like this compound, are tools. Like any powerful tool, their utility is directly proportional to the respect and understanding with which they are handled. This guide is not a mere checklist of rules but a technical dissertation on the causality of safe practice. It is designed for our peers—researchers, chemists, and drug development professionals—who understand that true scientific integrity is built upon a foundation of unwavering safety. Herein, we will deconstruct the "what" of safety protocols and explore the "why," creating a self-validating system of handling that protects the individual, the experiment, and the institution.
Compound Identification and Physicochemical Profile
This compound is a pyrrolidine derivative utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its structure, featuring a reactive primary bromide, makes it a valuable electrophilic intermediate.[1] However, this reactivity also dictates the necessary handling precautions. The hydrobromide salt form is employed to enhance stability and solubility in polar solvents compared to its free base form.[1]
Understanding the fundamental properties of a compound is the first step in a robust safety assessment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1421601-96-8; 80819-91-6 | [2][3][4] |
| Molecular Formula | C₇H₁₅Br₂N (C₇H₁₄BrN · HBr) | [4] |
| Molecular Weight | ~273.01 g/mol | [4] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 190-195 °C | [2] |
| Solubility | Soluble in polar solvents | [1] |
Hazard Identification and Toxicological Overview
This compound is classified as hazardous. The primary risks are associated with irritation upon contact and harm if ingested.[2][5] The hydrobromide salt can release corrosive hydrogen bromide gas upon decomposition.[6][7]
Table 2: GHS Hazard Classification
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5] |
| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P301+P312, P302+P352, P304+P340, P305+P351+P338Storage: P403+P233, P405Disposal: P501 | [2][5] |
Toxicological Narrative:
-
Oral Toxicity: The "Harmful if swallowed" (H302) classification indicates significant acute toxicity upon ingestion.[5] This necessitates strict protocols to prevent accidental ingestion, including a prohibition on eating, drinking, or smoking in the laboratory.[5]
-
Dermal and Ocular Irritation: As an alkylating agent and an acidic salt, the compound is expected to be irritating to the skin and eyes (H315, H319).[8] Prolonged contact can lead to redness, pain, or burns.[9] The hydrobromide component can exacerbate this, as hydrobromic acid is highly corrosive.[6]
-
Respiratory Irritation: Fine powders can be easily inhaled, causing irritation to the respiratory tract (H335).[5] This is the primary rationale for handling the solid material in a well-ventilated area, preferably within a certified chemical fume hood.[10]
Personal Protective Equipment (PPE): The First Line of Defense
The selection of PPE is not a passive exercise; it is an active risk assessment. The causality is clear: the identified hazards (irritation, ingestion, inhalation) must be met with specific physical barriers.
Diagram 1: PPE Selection Workflow
Caption: PPE selection is dictated by the physical form of the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[9] Standard safety glasses are insufficient as they do not protect against splashes or airborne powder. A face shield should be worn over goggles during procedures with a high risk of splashing.
-
Skin Protection: A flame-resistant lab coat, fully fastened, is required.[11] Nitrile gloves are the standard recommendation; however, for prolonged handling or when dissolving in solvents, it is critical to consult a glove compatibility chart to ensure an adequate breakthrough time.[9] Contaminated gloves must be removed and disposed of properly.
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to mitigate inhalation risk (H335).[10][12] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.
Safe Handling Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating. Each step logically follows from the last, minimizing risk through a systematic and deliberate process.
Diagram 2: Workflow for Weighing and Aliquoting Solid Compound
Caption: A systematic workflow for handling the solid compound.
Step-by-Step Methodology:
-
Preparation: Before retrieving the compound from storage, ensure all required PPE is correctly worn.[13] Verify that the chemical fume hood has a current certification and is functioning correctly. A spill kit containing an absorbent material suitable for chemical spills should be readily accessible.[11]
-
Weighing: Conduct all weighing operations within the fume hood.[12] Use an anti-static weigh boat to prevent the powder from scattering. Transfer the solid carefully using a clean spatula, avoiding any actions that could generate dust.
-
Container Management: Immediately after dispensing the required amount, securely close the primary container.[7] Because the compound is a hydrobromide salt, it may be hygroscopic; minimizing its exposure to atmospheric moisture is critical for maintaining its integrity.[13] If available, purging the headspace of the container with an inert gas like argon or nitrogen before sealing is best practice.[12]
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid. Never add the solid to the bulk solvent, as this can increase the risk of splashing. Use a stir bar for gentle mixing and keep the vessel covered as much as possible.
-
Decontamination: Thoroughly decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the compound. Dispose of the used weigh boat, gloves, and any cleaning materials (e.g., chemical wipes) in a designated solid hazardous waste container.
-
Hand Washing: After completing the procedure and removing PPE, wash hands thoroughly with soap and water.[11]
Storage and Stability
Proper storage is essential for ensuring the chemical's stability and preventing hazardous situations.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][11][14] The storage location should be a designated chemical cabinet, away from direct sunlight and heat sources.[10][15]
-
Hygroscopicity: As a salt, the compound is likely hygroscopic.[13] Chronic exposure to moisture can lead to clumping and degradation. Storage in a desiccator may be appropriate for long-term stability.
-
Incompatible Materials: Segregate this compound from the following:
-
Strong Oxidizing Agents: Can cause violent reactions.[11]
-
Strong Bases: The compound is an acidic salt. Reaction with a strong base will neutralize the hydrobromide, liberating the free base and potentially generating heat.[10]
-
Metals: As with many hydrobromide salts, contact with certain metals, especially under moist conditions, could potentially generate flammable hydrogen gas.[6]
-
Emergency Procedures: Preparedness and Response
A swift and correct response to an emergency can significantly mitigate its consequences.
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[6][12] Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][12] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[11][12] If breathing is difficult or symptoms persist, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][12] Rinse the mouth with water. Seek immediate medical attention.[12]
-
Spills: Evacuate non-essential personnel from the area.[11] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).[11] Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[7] Ventilate the area and wash the spill site after material pickup is complete. Do not allow the product to enter drains.
-
Fire: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[9][10] Do not use a direct water jet, as it may spread the material. Firefighters should wear self-contained breathing apparatus (SCBA).[10] Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and highly corrosive hydrogen bromide gas will be produced.[7]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[12] Do not dispose of it down the drain.[6]
References
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- Sigma-Aldrich. 1-(2-bromoethyl)pyrrolidine hydrobromide | 80819-91-6.
- AK Scientific, Inc. Safety Data Sheet: 8-Bromo-chroman-4-ylamine hydrochloride.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. (LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE).
- Windia Chemical. Safe Handling and Supply of Hydrobromic Acid (HBr)
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- MDPI.
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- Spectrum Chemical.
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commercial suppliers and purity of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
An In-depth Technical Guide to the Commercial Sourcing and Purity Assessment of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
Authored by a Senior Application Scientist
Foreword: The Critical Role of Starting Material Quality in Pharmaceutical Development
In the intricate landscape of pharmaceutical research and development, the quality of starting materials is a cornerstone of success. The journey from a promising molecule to a life-saving therapeutic is paved with rigorous scientific scrutiny, and it begins with the very first building blocks. This compound is one such critical intermediate, a versatile scaffold employed in the synthesis of a multitude of active pharmaceutical ingredients (APIs). Its purity and consistency are not mere line items on a specification sheet; they are pivotal factors that dictate the efficiency of downstream reactions, the impurity profile of the final API, and ultimately, the safety and efficacy of the drug product.
This guide is intended for researchers, scientists, and drug development professionals who work with this essential compound. It moves beyond a simple recitation of facts to provide a field-proven framework for navigating the complexities of commercial sourcing, supplier qualification, and in-depth purity analysis. By elucidating the "why" behind the "how," this document aims to empower you with the expertise to ensure the integrity of your research and the quality of your developmental pipeline.
Navigating the Commercial Landscape: Supplier Selection and Qualification
The procurement of this compound is the first critical control point in its utilization. The commercial market offers a range of suppliers, each with varying levels of documentation, quality control, and batch-to-batch consistency. A strategic approach to supplier selection is therefore paramount.
Identifying Potential Suppliers
Several chemical suppliers list this compound in their catalogs. While this guide does not endorse any specific supplier, prominent vendors in the research and bulk chemical space are a logical starting point for inquiries.
Table 1: Exemplar Commercial Listings for this compound
| Supplier Example | CAS Number | Molecular Formula | Molecular Weight | Notes |
| BLDpharm | 1421601-96-8 | C7H15Br2N | 273.01 | Listed as requiring cold-chain transportation.[1] |
| Sigma-Aldrich | Not explicitly listed for the hydrobromide, but related structures are. | - | - | Often provides products for early discovery research where the buyer assumes responsibility for purity confirmation.[2] |
This table is for illustrative purposes and does not represent an exhaustive list of all available suppliers.
A Framework for Supplier Qualification
A robust supplier qualification process is a self-validating system that ensures the material you procure meets the stringent requirements of your research or development program. Simply relying on the label is insufficient; a multi-step verification process is essential.
Caption: Workflow for qualifying a new chemical supplier.
The causality behind this workflow is rooted in risk mitigation. Requesting a Certificate of Analysis (CoA) upfront (Step B) provides a baseline for the supplier's own quality control capabilities. However, a CoA is merely a claim. The trustworthiness of this claim must be verified through in-house testing (Step D). This independent verification is the cornerstone of a robust quality system, ensuring that any discrepancies between the supplier's claims and the actual material are identified before the material is introduced into a critical workflow. Ongoing batch-to-batch consistency checks (Step G) are crucial for long-term projects, as manufacturing processes can drift over time.
The Certificate of Analysis (CoA): A Critical Examination
A Certificate of Analysis is the primary document that communicates the quality and purity of a specific batch of a chemical. It is essential to not only obtain this document but to understand its contents thoroughly.
A typical CoA for a chemical intermediate will include:
-
Product Identification: Name, CAS number, molecular formula, and lot number.
-
Physical Properties: Appearance, melting point, etc.
-
Identity Tests: Confirmation of the chemical structure, often via Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
Purity Assay: A quantitative measure of the compound's purity, determined by a specific analytical method (e.g., >99.8% by GC).[3]
-
Specific Tests: Analysis for specific impurities, such as water content (by Karl Fischer titration) or residual solvents.[3]
It is crucial to note that the stated purity is only as reliable as the method used to determine it. A purity value of "98%" is ambiguous without knowing if it was determined by Titration, GC, HPLC, or another method, as each technique has different sensitivities to various types of impurities.
Purity and Impurity Profiling: What to Look For
The purity of this compound is intrinsically linked to its synthesis. Common synthetic routes, such as the reaction of a pyrrolidine derivative with a bromo-containing electrophile, can introduce specific process-related impurities.[4][5]
Potential impurities may include:
-
Starting Materials: Unreacted N-methyl-2-pyrrolidinone or other precursors.
-
By-products: Dimerized or polymerized products. For related pyrrolidines, impurities can include succinimide derivatives.[6][7]
-
Degradation Products: Hydrolysis of the bromoethyl group can occur, especially in the presence of water.[4]
-
Residual Solvents: Solvents used during the reaction and purification steps.
Understanding the synthetic route used by the supplier can provide valuable insight into the likely impurities to screen for. An effective impurity profile analysis is not just about quantifying the main component but also about identifying and quantifying the minor components that could interfere with subsequent synthetic steps or pose a toxicological risk.
Analytical Methodologies for Purity Verification
A multi-pronged analytical approach is necessary to fully characterize the purity of this compound. The most common and powerful techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[6][8]
Caption: Integrated analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic molecules. For a polar compound like this compound, a reversed-phase HPLC method is generally suitable.
Exemplar Step-by-Step HPLC Protocol:
-
Column Selection: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point for method development.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
The acidic additive helps to ensure sharp peak shapes for the amine-containing analyte.
-
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.[9]
-
Detection: UV detection at a wavelength where the analyte or impurities have absorbance (e.g., 210 nm).
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Data Analysis: Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).
This protocol is a starting point and must be validated for the specific impurities and analytical equipment used. The choice of a gradient elution is crucial for separating impurities with a wide range of polarities from the main analyte peak.
Gas Chromatography (GC)
GC is highly effective for analyzing volatile and semi-volatile substances, making it the ideal technique for identifying and quantifying residual solvents and certain volatile impurities.[7]
Exemplar Step-by-Step GC Protocol:
-
Column Selection: A mid-polarity column, such as a DB-624 or equivalent, is suitable for general solvent analysis.
-
Sample Preparation: A headspace GC approach is often preferred for residual solvent analysis to avoid non-volatile components from contaminating the inlet and column. Dissolve a known amount of the sample in a suitable high-boiling point solvent (e.g., DMSO) in a headspace vial.
-
GC Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Oven Temperature Program:
-
Initial: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
-
Data Analysis: Identification of solvent peaks is done by comparing retention times with those of known solvent standards. Quantification is performed using an external or internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC and GC provide quantitative purity data, ¹H and ¹³C NMR spectroscopy are unparalleled for confirming the structural identity of the compound. NMR can also detect and help identify organic impurities that have a different chemical structure from the main component, providing a complementary view to chromatographic methods. The presence of unexpected signals in the NMR spectrum is a clear indication of impurities.
Conclusion
The integrity of this compound as a starting material is a non-negotiable prerequisite for reproducible and high-quality outcomes in pharmaceutical research and development. This guide has outlined a comprehensive framework for achieving this. It begins with a strategic and skeptical approach to supplier qualification, emphasizing independent analytical verification over blind trust in documentation. It continues with a detailed exploration of the essential analytical techniques—HPLC, GC, and NMR—that form the basis of a robust purity assessment program. By implementing these principles, researchers and developers can exert rigorous control over their starting material quality, thereby building a solid foundation for the subsequent stages of drug discovery and development.
References
- EvitaChem. 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255).
-
PubChem. 2-(2-Bromoethyl)-1-methylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]
-
ACS Publications. Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry. Available from: [Link]
-
Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide. Available from: [Link]
-
ScienceDirect. Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Available from: [Link]
-
Agilent. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]
-
Pharmaffiliates. Bromocriptine-impurities. Available from: [Link]
-
ECHA. 1-methyl-2-pyrrolidone - Substance Information. European Chemicals Agency. Available from: [Link]
-
NIH National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available from: [Link]
-
PubChem. 2-(2-Chloroethyl)-1-methylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
Chemsrc. 1-(2-Bromoethyl)pyrrolidine. Available from: [Link]
Sources
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The Pivotal Role of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide in Modern Medicinal Chemistry: A Technical Guide
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the multifaceted role of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide. This versatile building block is a cornerstone in the synthesis of a diverse array of pharmaceutical agents, primarily owing to its reactive bromoethyl moiety attached to a chiral pyrrolidine scaffold. This guide will delve into the synthesis, reaction mechanisms, and practical applications of this key intermediate, providing field-proven insights and detailed experimental protocols to empower and accelerate drug discovery and development endeavors.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous FDA-approved drugs stems from its ability to introduce three-dimensionality and chirality into a molecule, which is crucial for specific interactions with biological targets.[1][2] The saturated nature of the pyrrolidine ring allows for a greater exploration of pharmacophore space compared to its flat aromatic counterparts.[3] this compound emerges as a particularly valuable derivative, combining the desirable properties of the pyrrolidine core with a reactive handle for synthetic elaboration.
Table 1: Physicochemical Properties of 2-(2-Bromoethyl)-1-methylpyrrolidine [4]
| Property | Value |
| Molecular Formula | C₇H₁₄BrN |
| Molecular Weight | 192.10 g/mol |
| IUPAC Name | 2-(2-bromoethyl)-1-methylpyrrolidine |
| CAS Number | 87642-30-6 |
The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a variety of reaction conditions.[5]
Synthesis of this compound: A Practical Approach
The synthesis of the title compound is most commonly achieved from its corresponding alcohol precursor, 1-methyl-2-pyrrolidineethanol. This transformation leverages well-established methodologies for the conversion of alcohols to alkyl bromides.
Synthetic Pathway Overview
The conversion of the primary alcohol to the bromide can be efficiently carried out using reagents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The choice of reagent can influence reaction conditions and work-up procedures.
Caption: General synthetic route to this compound.
Detailed Experimental Protocol: Bromination using Hydrobromic Acid
This protocol provides a representative method for the synthesis of this compound from 1-methyl-2-pyrrolidineethanol.
Materials:
-
1-Methyl-2-pyrrolidineethanol
-
48% Hydrobromic acid
-
Toluene
-
Sodium hydroxide (for neutralization)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methyl-2-pyrrolidineethanol (1 equivalent) with an excess of 48% hydrobromic acid (approximately 3-4 equivalents).
-
Reaction: Heat the mixture to reflux (typically around 120-125 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a cold aqueous solution of sodium hydroxide to a pH of 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or another suitable organic solvent (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(2-bromoethyl)-1-methylpyrrolidine free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of concentrated hydrobromic acid. The hydrobromide salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford the final product.
Justification of Experimental Choices:
-
Excess HBr: Using an excess of hydrobromic acid serves both as the bromine source and as an acid catalyst, driving the reaction towards the formation of the alkyl bromide.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution of the hydroxyl group.
-
Neutralization and Extraction: The basic work-up is crucial to deprotonate the pyrrolidine nitrogen, rendering the product soluble in organic solvents for efficient extraction.
-
Salt Formation: Converting the free base to its hydrobromide salt facilitates purification through crystallization and improves the long-term stability of the compound.
The Core Reactivity: A Workhorse for Nucleophilic Substitution
The synthetic utility of this compound lies in its susceptibility to nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. The primary bromide is an excellent leaving group, and the adjacent carbon is readily attacked by a wide range of nucleophiles.
Caption: Generalized Sₙ2 mechanism involving 2-(2-Bromoethyl)-1-methylpyrrolidine.
This reactivity is the cornerstone of its application in the synthesis of various active pharmaceutical ingredients (APIs). The choice of nucleophile dictates the final molecular architecture, allowing for the introduction of diverse functionalities.
Applications in the Synthesis of Marketed Drugs
The versatility of this compound as a synthetic intermediate is best illustrated by its role in the preparation of several important pharmaceuticals.
Clemastine: A First-Generation Antihistamine
Clemastine is a first-generation antihistamine used for the relief of allergic rhinitis and urticaria.[6] Its synthesis prominently features the N-alkylation of a secondary amine with a chloro or bromo derivative of 1-methylpyrrolidine.
Synthetic Strategy:
The synthesis involves the reaction of 1-(4-chlorophenyl)-1-phenylethanol with 2-(2-chloroethyl)-1-methylpyrrolidine (or its bromo-analog) in the presence of a strong base like sodium amide.[7]
Caption: Key disconnection in the synthesis of Clemastine.
Detailed Protocol for Clemastine Synthesis:
-
Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-(4-chlorophenyl)-1-phenylethanol in an anhydrous solvent such as toluene. Add sodium amide (NaNH₂) portion-wise at room temperature and stir for 1-2 hours to form the corresponding sodium alkoxide.
-
Nucleophilic Substitution: To the alkoxide solution, add a solution of 2-(2-chloroethyl)-1-methylpyrrolidine in toluene dropwise. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Cool the reaction mixture and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent in vacuo. The crude product is then purified by column chromatography or crystallization to yield Clemastine.
Dotarizine: A Calcium Channel Blocker and Migraine Prophylactic
Dotarizine is a piperazine derivative with calcium antagonistic properties used in the prevention of migraine attacks. Its synthesis involves the N-alkylation of a piperazine derivative with a suitable electrophile, for which 2-(2-bromoethyl)-1-methylpyrrolidine can serve as a key precursor.
Synthetic Rationale:
The core of Dotarizine is a diphenylmethylpiperazine moiety. This can be constructed by reacting 1-(diphenylmethyl)piperazine with an appropriate 2-substituted pyrrolidine derivative. The use of 2-(2-bromoethyl)-1-methylpyrrolidine allows for the direct introduction of the desired side chain.
Caption: Retrosynthetic analysis of Dotarizine highlighting the role of the pyrrolidine precursor.
Safety and Handling
As a reactive alkylating agent, this compound and its free base should be handled with appropriate safety precautions. It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The compound is a potential irritant to the skin, eyes, and respiratory tract. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting material for the construction of complex molecular architectures. The successful application of this intermediate in the synthesis of marketed drugs like Clemastine and its potential in the synthesis of other important compounds like Dotarizine underscore its significance. A thorough understanding of its synthesis, reactivity, and handling is paramount for any drug discovery program aiming to leverage the advantageous properties of the pyrrolidine scaffold.
References
-
PubChem. (n.d.). 2-(2-Bromoethyl)-1-methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
NIH. (2020). Synthesis of anti-allergic drugs. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. Retrieved from [Link]
- Google Patents. (n.d.). US20110269964A1 - N-alkylation of opiates.
- Google Patents. (n.d.). CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine.
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- 1. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Precursor: 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide in Neuroscience Research
Introduction: A Key Building Block for Probing the Cholinergic System
In the intricate landscape of neuroscience research, the ability to selectively target and visualize specific neural pathways is paramount. 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide has emerged as a critical, albeit often behind-the-scenes, chemical intermediate for the synthesis of potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). Its structure, featuring a reactive bromoethyl group and a 1-methylpyrrolidine core—a key pharmacophore mimicking the natural ligand acetylcholine—makes it an ideal starting point for creating sophisticated molecular probes. These probes are instrumental in unraveling the roles of nAChRs in various physiological processes and their implications in neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1]
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, illuminating the path from this versatile precursor to high-value neuroscience research tools. We will delve into the synthetic strategies, radiolabeling techniques for Positron Emission Tomography (PET) imaging, and the in vitro and in vivo characterization of the resulting ligands.
Chemical Properties and Handling
A thorough understanding of the physicochemical properties and safety considerations of this compound is the foundation for its effective and safe use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅Br₂N | [2] |
| Molecular Weight | 273.01 g/mol | [3] |
| CAS Number | 1421601-96-8 | [2][3] |
| Appearance | Solid | N/A |
| Storage | Store in a cool, dry, well-ventilated area. | [4][5] |
Safety and Handling Precautions:
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] All manipulations should be performed in a well-ventilated fume hood.[6] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[5][7] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Application I: Synthesis of Nicotinic Acetylcholine Receptor Ligands
The primary application of this compound in neuroscience is as a key intermediate in the synthesis of nAChR ligands. The bromoethyl group serves as an electrophilic handle for nucleophilic substitution reactions, allowing for its attachment to various molecular scaffolds.
Conceptual Synthetic Workflow
The general strategy involves the reaction of the bromo-precursor with a nucleophilic moiety, typically a phenol or an amine, on a core aromatic or heterocyclic structure. This reaction forms an ether or an amine linkage, respectively, tethering the crucial 1-methylpyrrolidin-2-ylethyl group to the rest of the molecule.
Protocol: Synthesis of a Nicotine Analog
This protocol describes the synthesis of a phenyl ether derivative of the N-methylpyrrolidine moiety, a class of compounds known to interact with nAChRs.[8]
Materials:
-
(S)-(1-methylpyrrolidin-2-yl)methanol
-
Thionyl chloride
-
Dry Tetrahydrofuran (THF)
-
Phenolic derivative (e.g., 4-hydroxypyridine)
-
Sodium hydride (NaH)
-
Dry Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)
Step 1: Preparation of (S)-2-(chloromethyl)-1-methylpyrrolidine (a close analog of the bromo-precursor) [8]
-
To a solution of (S)-(1-methylpyrrolidin-2-yl)methanol in dry THF under a nitrogen atmosphere, slowly add thionyl chloride.
-
Reflux the mixture.
-
After cooling to room temperature, evaporate the solvent and excess reagents under vacuum. The resulting (S)-2-(chloromethyl)-1-methylpyrrolidine is used immediately in the next step. Note: This protocol uses the chloro-analog for synthesis; the bromo-analog would react similarly, potentially at a different rate.
Step 2: Coupling Reaction
-
In a separate flask, dissolve the phenolic derivative in dry DMF.
-
Carefully add NaH to the solution to deprotonate the phenol.
-
Add the freshly prepared (S)-2-(chloromethyl)-1-methylpyrrolidine to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
Step 3: Workup and Purification
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenylpyrrolidine ether derivative.
Application II: Development of PET Radioligands
A significant advancement in neuroscience has been the ability to visualize and quantify nAChRs in the living brain using PET. This requires the development of radioligands labeled with positron-emitting isotopes, such as Carbon-11 (¹¹C, t₁/₂ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t₁/₂ ≈ 109.8 min).[9] Derivatives of 2-(2-Bromoethyl)-1-methylpyrrolidine are crucial precursors for these radiotracers.
Radiolabeling Strategy
The most common approach involves a late-stage radiolabeling reaction on a suitable precursor to maximize the radiochemical yield given the short half-lives of the isotopes. For ¹¹C-labeling, this often involves the methylation of a desmethyl precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate.[6] For ¹⁸F-labeling, a common method is the nucleophilic substitution of a leaving group (e.g., tosylate) with [¹⁸F]fluoride.[10]
Protocol: General [¹¹C]-Methylation for a nAChR Ligand
This protocol outlines the general steps for the ¹¹C-methylation of a desmethyl precursor of an nAChR ligand.[6]
Materials:
-
Desmethyl precursor (1-2 mg)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
[¹¹C]Methyl iodide or [¹¹C]methyl triflate (produced from a cyclotron)
-
Automated radiochemistry synthesis module
-
HPLC system for purification
-
Solid-phase extraction (SPE) cartridges for formulation
Procedure:
-
Dissolve the desmethyl precursor in the appropriate anhydrous solvent within the reaction vessel of the synthesis module.
-
Introduce the gaseous [¹¹C]methylating agent into the reaction vessel.
-
Heat the reaction mixture for a short period (e.g., 5-10 minutes) to facilitate the reaction.
-
Quench the reaction and inject the crude mixture onto a semi-preparative HPLC column for purification.
-
Collect the fraction containing the radiolabeled product.
-
Remove the HPLC solvent and reformulate the radioligand in a physiologically compatible solution (e.g., saline with a small amount of ethanol) using an SPE cartridge.
-
Perform quality control tests (radiochemical purity, specific activity, sterility, and endotoxin levels) before in vivo use.
Application III: In Vitro Characterization of Ligands
Before a newly synthesized ligand can be used in complex in vivo studies, its fundamental pharmacological properties must be characterized in vitro. Competition binding assays are a cornerstone of this characterization, allowing for the determination of the ligand's affinity (Ki) for its target receptor.
Protocol: Competition Radioligand Binding Assay for nAChRs[4][11]
Objective: To determine the binding affinity (Ki) of a synthesized compound for a specific nAChR subtype.
Materials:
-
Receptor source: Cell membranes from a cell line stably expressing the desired nAChR subtype (e.g., HEK-293 cells expressing α4β2 nAChRs).
-
Radioligand: A known high-affinity radioligand for the target receptor (e.g., [³H]cytisine or [¹²⁵I]epibatidine).[2][4]
-
Test compound: The newly synthesized ligand.
-
Binding buffer.
-
96-well plates.
-
Filter mats and a cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + Radioligand.
-
Non-specific Binding: Receptor membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., nicotine).
-
Competitive Binding: Receptor membranes + Radioligand + increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Ligand Type | Typical Ki Range (nM) | Receptor Subtype Example |
| High Affinity | < 10 | α4β2 nAChR |
| Moderate Affinity | 10 - 100 | α7 nAChR |
| Low Affinity | > 100 | Various |
Application IV: In Vivo Evaluation with PET Imaging
The ultimate validation of a radioligand's utility is its performance in vivo. PET imaging in animal models allows for the non-invasive assessment of the radioligand's brain penetration, regional distribution, and specific binding to the target receptor.
Protocol: In Vivo PET Imaging in a Rodent Model[7][12]
Objective: To evaluate the in vivo performance of a newly developed nAChR radioligand.
Materials:
-
Radioligand, formulated for injection.
-
Animal model (e.g., rat or mouse).
-
Anesthesia (e.g., isoflurane).
-
PET scanner.
-
Blocking agent: A known high-affinity ligand for the target receptor to demonstrate specificity.
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the PET scanner.
-
Baseline Scan:
-
Administer the radioligand via intravenous injection (e.g., tail vein).
-
Acquire dynamic PET data for a set duration (e.g., 60-90 minutes).
-
-
Blocking Scan (in a separate session or animal):
-
Pre-treat the animal with a blocking agent at a dose sufficient to saturate the target receptors.
-
After a suitable pre-incubation period, administer the radioligand and acquire PET data as in the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical template or MRI scan.
-
Define regions of interest (ROIs) corresponding to brain areas with known high and low densities of the target receptor (e.g., thalamus for α4β2 nAChRs).
-
Generate time-activity curves (TACs) for each ROI.
-
Compare the radioligand uptake in the baseline and blocking scans. A significant reduction in uptake in the target-rich regions in the blocking scan indicates specific binding.
-
Quantify the binding potential (BP_ND), a measure of the density of available receptors.
-
Structure-Activity Relationship (SAR) Insights
The 1-methylpyrrolidine moiety is a cornerstone of many potent nAChR ligands because it effectively mimics the quaternary ammonium group of acetylcholine, the endogenous agonist.[11][12] The nitrogen atom in the pyrrolidine ring is protonated at physiological pH, allowing it to form a crucial cation-π interaction with a conserved tryptophan residue in the aromatic binding box of the nAChR.[8] The 2-position substitution and the ethyl linker provide the correct spatial orientation for this interaction and for positioning the rest of the molecule to interact with other residues in the binding pocket, thereby conferring affinity and selectivity for different nAChR subtypes.[11][12]
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a key that unlocks the potential to synthesize a diverse array of molecular probes for studying the nicotinic acetylcholine receptor system. The protocols and applications detailed herein provide a roadmap for researchers to leverage this versatile precursor in their quest to understand the complexities of the brain and to develop novel therapeutics for neurological and psychiatric disorders. The continued development of ligands and radiotracers derived from this scaffold will undoubtedly fuel further discoveries in the field of neuroscience.
References
- A Comparative Guide to the Binding Affinity of Acetylcholine at Nicotinic and Muscarinic Receptor Subtypes. Benchchem.
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC - PubMed Central.
- SAFETY D
- SAFETY D
- Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vivo PET Imaging. Journal of Neuroscience.
- In Vivo PET Imaging of the α4β2 Nicotinic Acetylcholine Receptor As a Marker for Brain Inflammation after Cerebral Ischemia. PMC - PubMed Central.
- SAFETY D
- SAFETY D
- A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α 7 and α 4 β 2 Nicotinic Acetylcholine Receptors. PubMed.
- 1421601-96-8|this compound. BLDpharm.
- This compound | 1421601-96-8. Sigma-Aldrich.
- SAFETY D
- 9 - SAFETY D
- 2-(2-Bromoethyl)-1-methylpyrrolidine | C7H14BrN | CID 59730744. PubChem.
- Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. PMC.
- Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed.
- 1-(2-bromoethyl)pyrrolidine hydrobromide | 80819-91-6. Sigma-Aldrich.
- 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9. EvitaChem.
- High-yield synthesis of a tau PET radioligand and its nonradioactive ligand using an alternative protection and deprotection str
- PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. PMC - PubMed Central.
- Synthesis of PET Radiopharmaceuticals. Radiology Key.
- Pyrrolidinyl benzofurans and benzodioxanes: Selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two receptor stoichiometries. PubMed.
- Potential Nicotinic Acetylcholine Receptor Ligands
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- Synthesis, radiolabelling, and evaluation of [11C]PB212 as a radioligand for imaging sigma-1 receptors using PET. Semantic Scholar.
- Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. PMC - PubMed Central.
- Applications of LC-MS in PET Radioligand Development and Metabolic Elucid
- Mechanism-based discovery of ligands that counteract inhibition of the nicotinic acetylcholine receptor by cocaine and MK-801. PMC - NIH.
- Perhydrohistrionicotoxin: a potential ligand for the ion conductance modulator of the acetylcholine receptor. PMC - NIH.
- New Alpha9 nAChR Ligands Based on a 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazole Scaffold. PMC - PubMed Central.
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- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of new radioligands [11C]A-833834 and [11C]A-752274 for positron-emission tomography of α7-nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
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- 12. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Alkylation of Amines using 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
Introduction: A Versatile Building Block in Medicinal Chemistry
2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide is a key synthetic intermediate, valued by medicinal chemists for its role in constructing complex molecular architectures, particularly in the development of novel therapeutics. The pyrrolidine motif is a prevalent scaffold in a multitude of biologically active compounds, prized for its ability to introduce conformational rigidity and favorable physicochemical properties.[1] This reagent provides a direct pathway for the introduction of a 1-methylpyrrolidin-2-ylethyl moiety onto a nucleophilic nitrogen center, a substructure present in various pharmacologically active agents, including antihistamines.[2]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of N-alkylation reactions utilizing this reagent, provide detailed, field-proven protocols for the alkylation of primary and secondary amines, and offer insights into reaction optimization, troubleshooting, and product characterization.
Reaction Mechanism: A Classic SN2 Transformation
The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the amine substrate by a suitable base, which enhances its nucleophilicity. The lone pair of electrons on the nitrogen atom of the amine then attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group in a single, concerted step.
Given that the starting material is a hydrobromide salt, a stoichiometric amount of base is required to first neutralize the salt and liberate the free alkylating agent, in addition to the base needed to deprotonate the amine substrate.
Figure 1: General mechanism for the Sɴ2 N-alkylation of an amine.
Experimental Protocols
Safety Precautions: this compound and similar bromo-organic compounds are classified as hazardous substances. They may cause skin and eye irritation.[3][4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7]
Protocol 1: N-Alkylation of a Secondary Amine
This protocol details a general procedure for the N-alkylation of a secondary amine, a common transformation in the synthesis of tertiary amines.
Materials:
-
This compound
-
Secondary amine (e.g., morpholine)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq.) portion-wise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: Workflow for the N-alkylation of a secondary amine.
Protocol 2: Selective Mono-N-Alkylation of a Primary Amine
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine. This protocol employs a strategy to favor mono-alkylation.[8]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Cesium hydroxide (CsOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
4 Å Molecular sieves, powdered
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.), this compound (1.0 eq.), cesium hydroxide (1.2 eq.), and powdered 4 Å molecular sieves.
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Filter the reaction mixture to remove the molecular sieves and insoluble salts.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 3: Workflow for the selective mono-N-alkylation of a primary amine.
Data Presentation: Reaction Parameters
The choice of reaction parameters is critical for a successful N-alkylation. The following table summarizes key considerations.
| Parameter | Typical Conditions and Rationale |
| Solvent | Aprotic polar solvents such as acetonitrile (CH₃CN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are commonly used to dissolve the reactants and facilitate the SN2 reaction. |
| Base | Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. For selective mono-alkylation of primary amines, a stronger base like cesium hydroxide (CsOH) can be beneficial. The base neutralizes the HBr byproduct and the hydrobromide salt of the alkylating agent, and deprotonates the amine nucleophile. |
| Temperature | Reactions are typically run at room temperature to reflux, depending on the reactivity of the amine. Heating can increase the reaction rate but may also promote side reactions. |
| Stoichiometry | A slight excess of the alkylating agent (1.1-1.2 equivalents) is often used to ensure complete consumption of the starting amine. For selective mono-alkylation, using a 1:1 ratio of the amine and alkylating agent is crucial.[8] |
| Reaction Time | Reaction times can vary from a few hours to 48 hours, depending on the specific substrates and conditions. Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | - Insufficiently active amine nucleophile.- Inactive alkylating agent.- Insufficient base. | - Increase the reaction temperature.- Consider a more polar solvent to enhance the SN2 rate.- Ensure the base is anhydrous and of good quality. Increase the equivalents of base if necessary. |
| Over-alkylation of Primary Amine | The secondary amine product is more nucleophilic than the starting primary amine. | - Employ the selective mono-alkylation protocol (Protocol 2).- Use a large excess of the primary amine.- Slow, dropwise addition of the alkylating agent can help maintain a low concentration of the free primary amine.[8] |
| Formation of Elimination Byproducts | The use of a sterically hindered or strong base can promote E2 elimination. | - Use a weaker, non-nucleophilic base like K₂CO₃.- Avoid excessively high reaction temperatures. |
| Difficult Purification | The product and starting materials have similar polarities. | - Optimize the chromatographic conditions (e.g., solvent system, gradient).- Consider derivatization of the product to alter its polarity for easier separation. |
Characterization of N-Alkylated Products
The successful synthesis of the N-alkylated amine can be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new signals corresponding to the protons of the 1-methylpyrrolidin-2-ylethyl moiety, particularly the characteristic singlet for the N-methyl group around 2.2-2.6 ppm, is a key indicator of successful alkylation.[4]
-
¹³C NMR: The appearance of new signals in the aliphatic region corresponding to the carbons of the introduced alkyl group confirms the formation of the C-N bond.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the desired product. The fragmentation pattern can also provide structural information.[4]
-
Infrared (IR) Spectroscopy: For the alkylation of a primary amine, the disappearance of the characteristic N-H stretching bands (a pair of bands around 3300-3500 cm⁻¹) and the appearance of a single N-H band for a secondary amine product, or the complete disappearance of N-H bands for a tertiary amine product, can be observed.[4]
Conclusion
This compound is a valuable reagent for the N-alkylation of primary and secondary amines, providing access to a range of compounds with potential applications in medicinal chemistry. Successful N-alkylation requires careful consideration of the reaction conditions, particularly the choice of base and the strategy to control selectivity in the case of primary amines. The protocols and insights provided in these application notes are intended to serve as a robust starting point for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis.
- Fisher Scientific. (2015).
- Fisher Scientific. (2009).
- EvitaChem. (n.d.). Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9.
- CymitQuimica. (2025).
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Sigma-Aldrich. (2025).
- Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- Benchchem. (n.d.). Application Notes and Protocols for Selective Mono-N-Alkylation of Primary Amines Using 2-Bromoethylamine.
- Benchchem. (n.d.). Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-bromoethyl)cyclopentan-1-one.
- Benchchem. (n.d.).
- ResearchGate. (n.d.). Synthesis of precursor Clemastine.
- Google Patents. (n.d.).
- USP. (n.d.).
- Google Patents. (n.d.).
- MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Bromoethylamine 99 2576-47-8.
- Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving 2-Bromo-2-methylpropan-1-amine hydrobromide.
- PubChem. (n.d.). 2-(2-Bromoethyl)-1-methylpyrrolidine.
- Benchchem. (n.d.). Technical Guide: 2-Bromo-2-methylpropan-1-amine Hydrobromide.
- Nature. (2003). THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW.
- Benchchem. (n.d.). (2-Bromo-ethyl)-methyl-amine|CAS 41239-10-5.
- Benchchem. (n.d.). An In-Depth Technical Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine: Synthesis and Properties.
- Sigma-Aldrich. (n.d.). 1-(2-bromoethyl)pyrrolidine hydrobromide | 80819-91-6.
- Sciencemadness Discussion Board. (2008).
- Sigma-Aldrich. (n.d.). This compound | 1421601-96-8.
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palladium-catalyzed cross-coupling reactions with 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions using this compound. This versatile building block is a key structural motif in numerous biologically active compounds, particularly in the development of nicotine analogues and other central nervous system (CNS) agents.[1][2] The ability to functionalize this scaffold through robust C-C and C-N bond-forming reactions is paramount for modern medicinal chemistry.
This guide provides not just protocols, but also the underlying scientific rationale for experimental choices, troubleshooting insights, and a framework for adapting these methods to specific research goals. While direct literature on cross-coupling with this specific primary alkyl bromide is not extensive, the protocols herein are adapted from well-established, validated methodologies for similar C(sp³)-hybridized electrophiles, ensuring a high probability of success.[3]
Part 1: Foundational Concepts & Substrate Handling
The Strategic Importance of the 2-(1-methylpyrrolidin-2-yl)ethyl Scaffold
The pyrrolidine ring, particularly when substituted at the 2-position, is a privileged scaffold in medicinal chemistry.[4] It is a core component of nicotine and its conformationally restricted analogues, which are crucial tools for studying nicotinic acetylcholine receptors (nAChRs).[2] The 2-ethyl linker provides a flexible vector for introducing a wide array of chemical diversity, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, offering unparalleled scope and functional group tolerance.[5][6]
Critical First Step: Liberation of the Free Base
The starting material is supplied as a hydrobromide salt to enhance stability and shelf-life. However, the presence of the acidic proton and the bromide counter-ion is incompatible with most cross-coupling reaction conditions, which typically require a base. The tertiary amine of the pyrrolidine ring can also act as a ligand for the palladium catalyst, potentially inhibiting catalysis. Therefore, it is essential to convert the salt to its free base form immediately prior to use.
Protocol: Free Base Extraction
-
Dissolution: Dissolve this compound (1.0 equiv) in deionized water (approx. 10 mL per 1 g of substrate).
-
Basification: Cool the aqueous solution in an ice bath (0 °C). Slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) dropwise with vigorous stirring. Monitor the pH with a pH strip or meter, stopping when the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or diethyl ether (3 x 20 mL). The free base is organic-soluble.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Use Immediately: The resulting free base oil should be used immediately in the subsequent cross-coupling reaction as it is less stable than its salt form.
Part 2: C(sp³)-C(sp²) Bond Formation Protocols
The formation of a bond between the ethyl linker (an sp³-hybridized carbon) and an aromatic or vinyl group (an sp²-hybridized carbon) is a cornerstone of drug scaffold elaboration. The Suzuki-Miyaura and Negishi couplings are particularly well-suited for this transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for coupling organohalides with organoboron compounds.[6][7] Its advantages include the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions. For C(sp³)-C(sp²) couplings, the choice of ligand is critical to favor the desired reductive elimination over competing side reactions like β-hydride elimination.
Causality Behind Component Selection:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand is required. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or dialkylbiaryl phosphine ligands are often superior for promoting the difficult reductive elimination step from the Pd(II) intermediate.
-
Base: A base is necessary to activate the organoboron species for transmetalation.[8] A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.
-
Solvent: A polar aprotic solvent like 1,4-dioxane, THF, or toluene, often with a small amount of water, is used to solubilize the various components.[7]
Generalized Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl/vinyl boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 3.0 equiv).
-
Evacuate & Backfill: Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat this cycle 3 times).
-
Solvent & Substrate: Add the anhydrous solvent (e.g., 1,4-dioxane/water 10:1). Stir for 10-15 minutes, then add the freshly prepared 2-(2-Bromoethyl)-1-methylpyrrolidine free base (1.0 equiv) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura)
| Parameter | Value/Condition | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(0) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Promotes C(sp³)-C(sp²) reductive elimination. |
| Catalyst Loading | 2-5 mol% | Standard loading for optimization. |
| Base | K₃PO₄, Cs₂CO₃ | Activates boronic acid for transmetalation. |
| Solvent | Toluene, Dioxane, THF (with H₂O) | Good solubility for reagents. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
| Typical Yield | 50-85% | Based on analogous primary alkyl bromide couplings. |
Diagram: Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Strategic Synthesis of Pyrrolidine Derivatives for Drug Discovery Using 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
Introduction: The Pyrrolidine Scaffold and a Key Synthetic Building Block
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[1] This structural feature has led to the incorporation of the pyrrolidine moiety into a multitude of clinically significant drugs, including agents targeting enzymes, receptors, and ion channels.[2][3][4]
A critical reagent for introducing the versatile 1-methylpyrrolidin-2-ylethyl moiety is 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide . This stable, crystalline salt serves as a potent electrophile, enabling the facile alkylation of various nucleophiles. Its utility is exemplified in the synthesis of established pharmaceuticals, most notably the first-generation antihistamine, Clemastine, which leverages this building block to construct the key ether linkage responsible for its H1 receptor antagonist activity.[5][6][7][8][9]
This document provides a detailed guide for researchers, covering the core chemistry, strategic considerations, and step-by-step protocols for utilizing this reagent in the synthesis of novel pyrrolidine derivatives for drug discovery programs.
Scientific Rationale and Mechanistic Insights
The synthetic utility of this compound is rooted in its reactivity as an alkylating agent in nucleophilic substitution reactions.[10] The reaction proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.
Causality Behind Experimental Choices:
-
The Reagent Form: The hydrobromide salt enhances the compound's stability and shelf-life. However, in a reaction, the protonated pyrrolidine nitrogen is non-nucleophilic, and the presence of HBr necessitates the use of at least two equivalents of a base: one to neutralize the hydrobromide and a second to deprotonate the nucleophile, thereby increasing its reactivity.
-
The Role of the Base: The choice of base is critical and depends on the pKa of the nucleophile.
-
Strong Bases (e.g., Sodium Hydride (NaH), Sodamide (NaNH₂)): These are required for deprotonating weakly acidic nucleophiles such as alcohols and phenols. The formation of a highly reactive alkoxide or phenoxide anion is essential to drive the SN2 reaction efficiently. Sodamide is a classic choice in the synthesis of clemastine.[9][11]
-
Weaker Bases (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (TEA)): These are often sufficient for N-alkylation of primary or secondary amines, which are inherently more nucleophilic than alcohols.[12] Using a weaker base can sometimes help to prevent side reactions.
-
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal for SN2 reactions.[10] They effectively solvate the counter-ion of the base (e.g., Na⁺) while poorly solvating the anionic nucleophile, leaving it "naked" and highly reactive. Toluene or THF may also be used, particularly with strong bases like NaH.
-
Temperature Control: Many alkylation reactions with this reagent require heating (reflux) to overcome the activation energy barrier and achieve a reasonable reaction rate. Reaction progress should always be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
Core Synthetic Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound may cause skin and eye irritation.[14] Strong bases like NaH and NaNH₂ are highly reactive and must be handled under an inert atmosphere (Nitrogen or Argon) with extreme care.[15][16]
Protocol 3.1: General Procedure for O-Alkylation of Alcohols (Clemastine Analogue Synthesis)
This protocol describes the formation of an ether linkage, a key step in the synthesis of the antihistamine Clemastine.[9][11]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the alcohol substrate (1.0 eq.).
-
Solvent Addition: Add anhydrous toluene or THF to dissolve the substrate (concentration typically 0.2-0.5 M).
-
Base Addition: Under a positive flow of nitrogen, carefully add a strong base such as sodamide (NaNH₂) or sodium hydride (NaH, 60% dispersion in mineral oil) (1.5-2.0 eq.) portion-wise at room temperature.
-
Alkoxide Formation: Stir the resulting suspension at room temperature for 30-60 minutes, or until hydrogen evolution ceases (in the case of NaH). The formation of the sodium alkoxide salt may be observed.
-
Reagent Addition: Add this compound (1.2 eq.) to the reaction mixture. Note: To use the free base form, 2-(2-Bromoethyl)-1-methylpyrrolidine, only 1.1 eq. of the strong base would be required.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.
-
Work-up: Cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Protocol 3.2: General Procedure for N-Alkylation of Secondary Amines
This protocol is suitable for synthesizing derivatives where the pyrrolidine moiety is linked to a nitrogen atom.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, combine the secondary amine (1.0 eq.), this compound (1.1 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq.).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF or acetonitrile.
-
Reaction: Stir the mixture vigorously and heat to 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Extraction: Pour the filtrate into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.[12]
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: General experimental workflow for pyrrolidine derivative synthesis.
Reaction Mechanism Diagram: SN2 O-Alkylation
Caption: Generalized SN2 mechanism for O-alkylation.
Representative Data Summary
The following table summarizes typical conditions for the synthesis of pyrrolidine derivatives using 2-(2-haloethyl)-1-methylpyrrolidine as the electrophile.
| Entry | Nucleophile | Electrophile Sourced From* | Base | Solvent | Temp. (°C) | Yield (%) | Application/Drug | Reference |
| 1 | 1-(4-chlorophenyl)-1-phenylethanol | N-methyl-2-(2-chloroethyl)pyrrolidine | NaNH₂ | Toluene | Reflux | ~50% | Clemastine | [5][11] |
| 2 | Secondary Amine (generic) | 2-(2-Bromoethyl)-pyrrolidine HBr | K₂CO₃ | DMF | 80-120 | 70-90% | N-Alkylation | [12] |
| 3 | Aniline (generic) | 2-(2-Bromoethyl)-pyrrolidine HBr | Cs₂CO₃ | DMF | 80-120 | 65-85% | N-Alkylation | [12] |
*Note: The chloro- and bromo- derivatives exhibit similar reactivity, with the bromide often being a better leaving group, potentially leading to faster reaction times.
Conclusion
This compound is a robust and highly effective reagent for incorporating the 1-methylpyrrolidin-2-ylethyl scaffold into potential drug candidates. A thorough understanding of the underlying SN2 mechanism and the critical role of base, solvent, and temperature allows for the rational design of synthetic routes to novel ethers and amines. The protocols and insights provided herein serve as a foundational guide for researchers to successfully employ this valuable building block in the pursuit of new therapeutic agents.
References
-
Fournier, A. M., et al. (2010). Synthesis of (–)-(S,S)-Clemastine by Invertive N → C Aryl Migration in a Lithiated Carbamate. Organic Letters, 12(10), 2222–2225. [Link]
- Clayden, J., et al. (2010). Synthesis of (–)-(S,S)-Clemastine. Synfacts, 2010(08), 0982.
-
ResearchGate. (n.d.). Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. Retrieved from [Link]
-
Gpatindia. (2020). CLEMASTINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
- Google Patents. (2017). CN107011228A - A kind of preparation method of clemastine fumarate.
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5361. [Link]
-
PubMed. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216. [Link]
-
PubMed. (2019). Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors. Bioorganic Chemistry, 92, 103298. [Link]
-
Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(18), 5634. [Link]
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- 4. Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. CLEMASTINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
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Application Notes and Protocols: Synthesis of Phenolic Ethers via Alkylation with 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
Abstract
This document provides a comprehensive guide for the O-alkylation of phenols using 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide. This synthetic transformation is a cornerstone in medicinal chemistry for accessing molecules with significant pharmacological interest, particularly those targeting nicotinic acetylcholine receptors and other neurological pathways. The core of this process is the Williamson ether synthesis, a robust and versatile SN2 reaction.[1][2] We will delve into the mechanistic underpinnings, provide a detailed, field-tested experimental protocol, address critical safety considerations, and outline methods for purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to implement this synthesis reliably and efficiently.
Scientific Principles and Mechanistic Rationale
The alkylation of a phenol with an alkyl halide to form an ether is known as the Williamson ether synthesis.[2][3] The reaction proceeds via a two-step mechanism that leverages the nucleophilicity of a deprotonated phenol.
Step 1: Deprotonation of the Phenol The phenolic proton is acidic (pKa ≈ 10) and is readily removed by a suitable base to form a highly nucleophilic phenoxide anion. The choice of base is critical and depends on the reactivity of the phenol and the desired reaction conditions. Common bases include potassium carbonate (K₂CO₃), a moderately strong base suitable for many applications, or stronger bases like sodium hydride (NaH) for less acidic phenols.
Step 2: Nucleophilic Substitution (SN2) The generated phenoxide anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide—in this case, 2-(2-bromoethyl)-1-methylpyrrolidine.[4] This occurs via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks from the backside of the carbon-bromine bond, leading to inversion of stereochemistry if the carbon were chiral.[2][5] Since the alkylating agent is a primary halide, this pathway is highly favored over competing elimination reactions.[5]
The Role of the Alkylating Agent's Salt Form The reagent, 2-(2-bromoethyl)-1-methylpyrrolidine, is supplied as a hydrobromide salt to improve its stability and handling. In the reaction, the tertiary amine must be in its free base form to avoid unwanted side reactions. Therefore, at least one extra equivalent of the base is required to neutralize the HBr salt in situ, in addition to the equivalent needed to deprotonate the phenol.
Diagram: Reaction Mechanism
Caption: General mechanism for the Williamson ether synthesis of phenols.
Enhancing Reactivity: Phase Transfer Catalysis (PTC)
For reactions involving reagents in different phases (e.g., a solid base and an organic solvent), reaction rates can be slow. Phase Transfer Catalysis (PTC) is an effective technique to overcome this. A catalyst like tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide.[6][7][8] This dramatically increases the reaction rate and often allows for milder conditions.[9]
Safety and Hazard Management (EHS)
All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
Phenols : Can be toxic and corrosive. Avoid skin contact and inhalation.
-
2-(2-Bromoethyl)-1-methylpyrrolidine HBr : May cause skin and eye irritation.[10] Handle with care.
-
Potassium Carbonate (K₂CO₃) : Irritant. Avoid creating dust.
-
Sodium Hydride (NaH) : Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvents :
-
Work-up Reagents : Handle acids and bases used during extraction with appropriate care.
Detailed Experimental Protocol
This protocol describes a general procedure on a 10 mmol scale. Reagent quantities should be adjusted accordingly for different scales.
Materials and Equipment
-
Reagents : Substituted phenol, this compound, Potassium Carbonate (anhydrous, finely powdered), optional: Tetrabutylammonium bromide (TBAB).
-
Solvents : Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile.
-
Work-up : Ethyl acetate, Deionized water, Brine (saturated NaCl solution).
-
Equipment : Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, nitrogen/argon inlet, TLC plates (silica gel), separatory funnel, rotary evaporator.
Reagent Summary Table
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (10 mmol scale) |
| Substituted Phenol | Varies | 1.0 | 10.0 mmol |
| 2-(2-Bromoethyl)-1-methylpyrrolidine HBr | 227.03 | 1.2 | 12.0 mmol (2.72 g) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 30.0 mmol (4.15 g) |
| Tetrabutylammonium Bromide (TBAB) (Optional) | 322.37 | 0.1 | 1.0 mmol (0.32 g) |
| Anhydrous DMF | - | - | 50 mL |
Note: 3.0 equivalents of K₂CO₃ are used to ensure deprotonation of the phenol, neutralization of the alkylating agent's HBr salt, and to drive the reaction to completion.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Step-by-Step Procedure
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (10.0 mmol), anhydrous potassium carbonate (4.15 g, 30.0 mmol), and optionally, TBAB (0.32 g, 1.0 mmol).
-
Solvent Addition : Add anhydrous DMF (50 mL) to the flask.
-
Inert Atmosphere : Flush the flask with nitrogen or argon and maintain a positive pressure using a balloon or bubbler.
-
Addition of Alkylating Agent : Add the this compound (2.72 g, 12.0 mmol) to the stirring suspension.
-
Heating : Heat the reaction mixture to 80-100 °C using a heating mantle.
-
Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting phenol spot indicates the reaction is nearing completion. This typically takes 8-24 hours.
-
Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water.
-
Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing : Combine the organic layers and wash them successively with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and water.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification of the Tertiary Amine Product
The purification of tertiary amines by standard silica gel chromatography can be challenging due to the basic nature of the amine interacting with the acidic silanol groups on the silica surface.[14] This often results in significant peak tailing and poor separation.
Recommended Method: Modified Flash Column Chromatography
-
Stationary Phase : Standard silica gel (230-400 mesh).
-
Mobile Phase : A gradient of ethyl acetate in hexanes is a good starting point. Crucially, add 0.5-1% triethylamine (Et₃N) to the eluent system. The triethylamine acts as a competing base, masking the acidic sites on the silica gel and allowing the desired tertiary amine product to elute with symmetrical peaks.[14]
-
Alternative Stationary Phase : Amine-functionalized silica cartridges can also be used and often provide excellent separation without the need for a basic additive in the mobile phase.[14]
Alternative Method: Acid-Base Extraction For separating the basic product from non-basic impurities, a liquid-liquid acid-base extraction can be highly effective.[15][16]
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer to a pH > 12 with a strong base (e.g., 6M NaOH) to deprotonate the amine.
-
Extract the free-based product back into an organic solvent (3x).
-
Dry and concentrate the organic layer to yield the purified product.
Product Characterization
The structure and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR : Look for the disappearance of the phenolic -OH proton. New characteristic signals should appear for the -O-CH₂ -CH₂- group, typically as a triplet around 4.0-4.3 ppm. The signals for the methyl group on the pyrrolidine ring (~2.3 ppm) and other pyrrolidine protons will also be present.
-
¹³C NMR : Confirm the presence of the new ether linkage with a signal for the -O-C H₂- carbon around 65-70 ppm.
-
Mass Spectrometry (ESI-MS) : The product should show a prominent molecular ion peak corresponding to [M+H]⁺.
-
Infrared (IR) Spectroscopy : The broad O-H stretching band of the starting phenol (around 3200-3500 cm⁻¹) should be absent. The appearance of a strong C-O-C stretching band (around 1250-1050 cm⁻¹) confirms the formation of the ether.
References
-
Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429. [Link]
-
ResearchGate. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
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Jha, A. K., & Ma, J. (2011). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Synthetic Communications, 41(13), 1973-1983. [Link]
-
PTC Organics, Inc. (n.d.). Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). [Link]
- Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
- Google Patents. (n.d.). Process for the purification of tertiary amines.
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ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
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Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)
In the fast-paced environment of pharmaceutical and materials science research, the efficiency of synthetic protocols is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2][3] This acceleration is achieved through the unique heating mechanism of microwave irradiation. Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient volumetric heating.[4][5][6][7] This process not only speeds up reactions but also often leads to higher yields, improved product purity, and is aligned with the principles of green chemistry by reducing energy consumption and solvent use.[7][8][9]
This guide provides an in-depth exploration of the application of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide, a key building block in medicinal chemistry, within the context of MAOS. We will delve into detailed protocols, the rationale behind experimental design, and the significant advantages this combination offers for the rapid synthesis of valuable chemical entities.
Featured Reagent: this compound
2-(2-Bromoethyl)-1-methylpyrrolidine is a versatile bifunctional molecule containing a reactive bromoethyl group and a tertiary amine in a pyrrolidine ring. This structure is a common scaffold found in a variety of pharmacologically active compounds, particularly first-generation antihistamines like Clemastine and Mepyramine, where it forms a critical ether or amine linkage to a larger aromatic moiety.[4][5] The hydrobromide salt is a stable, crystalline solid that is easier to handle and store than the corresponding free base. In synthesis, the active free base is typically generated in situ through the addition of a suitable base.
The primary utility of this reagent lies in its function as an alkylating agent for various nucleophiles, most notably phenols (O-alkylation) and secondary amines or nitrogen-containing heterocycles (N-alkylation).
Core Application: Microwave-Assisted O-Alkylation for the Synthesis of Antihistamine Scaffolds
A prominent application of this reagent is in the synthesis of Clemastine, a selective H1-antihistamine.[4] The key synthetic step is the etherification of 1-(4-chlorophenyl)-1-phenylethanol with the pyrrolidine derivative. While conventional methods often employ harsh bases like sodamide and require long reaction times,[4][6] MAOS provides a safer, faster, and more efficient alternative.
Protocol 1: MAOS-Accelerated Synthesis of Clemastine Precursor
This protocol details the microwave-assisted O-alkylation of 1-(4-chlorophenyl)-1-phenylethanol with this compound.
Reaction Scheme: (Image of the reaction scheme for Clemastine synthesis)
Materials:
-
1-(4-chlorophenyl)-1-phenylethanol
-
This compound
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave synthesis vials (10 mL) with stir bars
-
CEM Discover 2.0 Microwave Synthesizer (or equivalent)
Step-by-Step Methodology:
-
Reagent Preparation: To a 10 mL microwave vial, add 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq), this compound (1.2 eq), and cesium carbonate (2.5 eq). Note: Cesium carbonate is highly effective in promoting alkylations due to its high solubility and the "cesium effect," but potassium carbonate can be a more economical alternative.
-
Solvent Addition: Add 4 mL of anhydrous DMF to the vial. The solvent choice is critical; DMF is a polar aprotic solvent that couples efficiently with microwaves and effectively solubilizes the reagents.[10]
-
Vial Sealing: Securely cap the reaction vial. Ensure the cap is properly sealed to withstand the pressure generated at elevated temperatures.
-
Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Power: 150 W (with power modulation to maintain temperature)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Reaction Work-up: After the reaction is complete and the vial has cooled to a safe temperature, quench the reaction by adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Clemastine precursor.
Data Presentation: Conventional vs. MAOS
| Parameter | Conventional Method[4][6] | Microwave-Assisted Method |
| Base | Sodamide (NaNH₂) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | Toluene / Liquid Ammonia | DMF |
| Temperature | Reflux | 120 °C |
| Reaction Time | 8 - 12 hours | 15 minutes |
| Typical Yield | 60-75% | >85% (expected) |
| Safety Profile | Highly hazardous base | Safer, easier to handle base |
Experimental Workflow Diagram
Caption: Workflow for MAOS O-Alkylation.
Secondary Application: Microwave-Assisted N-Alkylation of Heterocycles
The synthesis of many CNS-active drugs and other biologically relevant molecules involves the N-alkylation of a nitrogen-containing heterocycle.[7][10] this compound is an excellent reagent for this transformation under microwave conditions.
Protocol 2: General MAOS Protocol for N-Alkylation of an Imidazole Derivative
This protocol provides a general method for the N-alkylation of a model substrate, such as 2-phenylimidazole, which can be adapted for various nitrogen heterocycles. A similar protocol has been successfully used for the N-alkylation of pyrrolidine-fused chlorins.[11]
Materials:
-
2-Phenylimidazole (or other N-heterocycle)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Microwave synthesis vials (10 mL) with stir bars
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave vial, combine the N-heterocycle (1.0 eq), this compound (1.3 eq), and finely powdered anhydrous potassium carbonate (3.0 eq). Note: A stronger, non-nucleophilic base like DBU can also be considered for less reactive heterocyles.
-
Solvent Addition: Add 5 mL of anhydrous acetonitrile. Acetonitrile is a polar solvent with a lower boiling point than DMF, suitable for reactions at moderately high temperatures.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor and set the following parameters:
-
Temperature: 100 °C
-
Power: 100 W (with power modulation)
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Stirring: High
-
-
Reaction Work-up: After cooling, filter the reaction mixture to remove the inorganic base (K₂CO₃).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography or preparative HPLC to obtain the desired N-alkylated product.
Causality in Experimental Choices
-
Base Selection: The hydrobromide salt must be neutralized. K₂CO₃ is a common, effective, and economical base for N-alkylations. It is largely insoluble in acetonitrile, facilitating its removal by simple filtration.[11]
-
Solvent Choice: Both DMF and acetonitrile are excellent solvents for MAOS. Acetonitrile is often preferred for easier removal post-reaction due to its lower boiling point.
-
Temperature and Time: Microwave heating allows for rapid attainment of the target temperature. The selected conditions (100°C for 10 min) are significantly shorter than conventional heating, which might require several hours at reflux.[7] This rapid heating minimizes the formation of degradation byproducts.
Logical Relationship Diagram: N-Alkylation
Caption: Key Components in MAOS N-Alkylation.
Conclusion and Future Outlook
The integration of microwave-assisted synthesis with versatile building blocks like this compound represents a significant step forward in accelerating drug discovery and development.[10] The protocols outlined in this guide demonstrate substantial improvements over conventional methods, offering dramatic reductions in reaction times, enhanced yields, and safer reaction conditions.[12] By adopting these advanced synthetic strategies, researchers can rapidly generate libraries of complex molecules, facilitating the exploration of new chemical space and the optimization of lead compounds with greater efficiency and adherence to green chemistry principles.
References
-
Marrian, D. H., Hill, S. J., Sanders, J. K., & Young, J. M. (1978). A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines. Journal of Pharmacy and Pharmacology, 30(10), 660-662. [Link]
- Vertex AI Search. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
-
Wisdomlib. (2024). Microwave assisted synthesis. [Link]
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-
Wikipedia. (n.d.). Microwave chemistry. Retrieved January 19, 2026, from [Link]
-
MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]
-
PatSnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. [Link]
- Google Patents. (n.d.). CN107011228B - A kind of preparation method of clemastine fumarate.
-
Neves, M. G. P. M. S., et al. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. National Center for Biotechnology Information. [Link]
-
Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 387-396. [Link]
-
European Pharma Chemical Production. (n.d.). Microwave-Assisted Synthesis in Drug Development. [Link]
-
ResearchGate. (2009). Microwave Assisted Synthesis: A New Technology in Drug Discovery. [Link]
-
U.S. Pharmacopeia. (n.d.). Clemastine Fumarate. [Link]
-
ResearchGate. (n.d.). Synthesis of precursor Clemastine. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues. Retrieved January 19, 2026, from [Link]
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]
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Application Notes & Protocols: Streamlining Drug Synthesis with 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
A Senior Application Scientist's Guide to Efficient One-Pot Strategies
Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides in-depth technical insights into the strategic use of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide as a pivotal reagent in one-pot syntheses. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Introduction: The Strategic Value of the Pyrrolidine Moiety
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its incorporation into a molecular structure can significantly influence pharmacokinetic and pharmacodynamic properties, including receptor affinity, solubility, and metabolic stability. This compound is a particularly valuable building block, providing a direct and efficient means to introduce the N-methylpyrrolidinylethyl group, a key pharmacophore in many first-generation antihistamines known for their anticholinergic and sedative side effects[1][2].
Traditional multi-step syntheses involving such building blocks are often plagued by challenges of isolating intermediates, leading to reduced overall yields and increased consumption of time and resources. One-pot syntheses, which combine multiple reaction steps in a single vessel without intermediate purification, represent a more elegant and efficient approach, aligning with the principles of green chemistry. This guide focuses on a cornerstone application: the one-pot synthesis of ether-linked antihistamines via the Williamson ether synthesis.
Core Mechanism: The One-Pot Williamson Ether Synthesis
The primary application for this compound in one-pot procedures is the formation of an ether linkage with a suitable alcohol, typically a tertiary alcohol for the synthesis of various antihistamines. This reaction proceeds via the classic Williamson ether synthesis, an S(_N)2 nucleophilic substitution pathway[3][4].
Pillar of Expertise: Why This Mechanism is Ideal for a One-Pot Strategy
The process can be distilled into two fundamental stages executed sequentially in the same reactor:
-
Deprotonation (Alkoxide Formation): A strong base is used to deprotonate the alcohol (ROH), converting it into a potent nucleophile, the alkoxide (RO⁻)[3][4]. The choice of base is critical; strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) are often required for less acidic tertiary alcohols to drive the equilibrium towards the alkoxide.
-
Nucleophilic Substitution (Ether Formation): The generated alkoxide then attacks the electrophilic carbon of the 2-(2-Bromoethyl)-1-methylpyrrolidine, displacing the bromide leaving group in an S(_N)2 reaction to form the desired ether linkage[5].
The hydrobromide salt of the alkylating agent necessitates the use of at least two equivalents of the base: one to deprotonate the alcohol and another to neutralize the hydrobromic acid, freeing the reactive ethyl bromide moiety. The entire sequence relies on anhydrous conditions to prevent the strong base from being quenched by water.
Diagram 1: General Reaction Mechanism
Caption: The one-pot Williamson ether synthesis pathway.
Application Protocol: One-Pot Synthesis of Clemastine
Clemastine is a first-generation antihistamine and anticholinergic agent used to treat allergy symptoms like sneezing and runny nose[2]. Its structure features the critical ether linkage formed between 1-(4-chlorophenyl)-1-phenylethanol and the N-methylpyrrolidinylethyl moiety. A one-pot approach is highly effective for its synthesis[2].
Experimental Protocol
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents | Purpose |
| 1-(4-chlorophenyl)-1-phenylethanol | 232.71 | 1.0 | Alcohol Substrate |
| Sodium amide (NaNH₂) | 39.01 | 2.2 | Strong Base |
| This compound | 273.04 | 1.1 | Alkylating Agent |
| Anhydrous Toluene | - | - | Reaction Solvent |
| Saturated Ammonium Chloride (aq.) | - | - | Quenching Agent |
| Diethyl Ether | - | - | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying Agent |
Step-by-Step Methodology:
-
Reactor Preparation: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.
-
Alkoxide Formation:
-
To the flask, add 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq.) and anhydrous toluene (approx. 10 mL per mmol of alcohol).
-
With vigorous stirring, carefully add sodium amide (2.2 eq.) portion-wise at room temperature. Causality Note: Sodium amide is a highly reactive strong base that will react exothermically with any residual moisture. Portion-wise addition helps control the reaction temperature.
-
Heat the resulting suspension to reflux (approx. 110°C) for 1-2 hours to ensure complete formation of the sodium alkoxide. The mixture will appear as a slurry.
-
-
Alkylation:
-
Cool the reaction mixture to approximately 60-70°C.
-
In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous toluene.
-
Add the solution of the alkylating agent dropwise to the stirred alkoxide suspension over 20-30 minutes. Trustworthiness Check: A slow, controlled addition prevents localized overheating and potential side reactions, such as elimination of HBr from the alkylating agent.
-
After the addition is complete, return the mixture to reflux and maintain for 4-6 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane with a small percentage of triethylamine). The reaction is complete upon the disappearance of the starting alcohol spot.
-
Workup and Quenching:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution to neutralize any unreacted sodium amide.
-
Transfer the mixture to a separatory funnel. Add water and diethyl ether.
-
Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil (Clemastine free base) can be purified by silica gel column chromatography to yield the pure product. For pharmaceutical use, the base is often converted to its fumarate salt[6][7].
-
Diagram 2: Experimental Workflow for Clemastine Synthesis
Caption: One-pot experimental workflow for Clemastine synthesis.
Expected Results & Data
| Parameter | Expected Value |
| Yield | 60-80% (post-purification) |
| Appearance | Pale yellow oil or low-melting solid (as free base) |
| Purity (HPLC) | >98% |
| ¹H NMR (CDCl₃) | Key signals expected: Aromatic protons, singlet for the methyl group on the tertiary carbon, multiplets for the pyrrolidine and ethyl chain protons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of Clemastine (344.9 g/mol ). |
Conclusion and Future Scope
This compound is a robust and versatile reagent for introducing a key pharmacophore into drug candidates. The one-pot Williamson ether synthesis protocol detailed here for Clemastine exemplifies an efficient, resource-conscious strategy that minimizes intermediate handling and maximizes yield. This fundamental approach can be adapted for the synthesis of a diverse library of ether-linked compounds for structure-activity relationship (SAR) studies. Furthermore, the electrophilic nature of this reagent allows for its use in one-pot N-alkylation reactions with primary or secondary amines, further broadening its applicability in the rapid development of novel chemical entities for drug discovery.
References
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One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules. Available at: [Link]
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An efficient and safe process for synthesis of doxylamine succinate. ResearchGate. Available at: [Link]
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2-(2-Bromoethyl)-1-methylpyrrolidine | C7H14BrN. PubChem. Available at: [Link]
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Method for synthesizing doxylamine succinate. SciSpace. Available at: [Link]
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Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]
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Synthesis of anti-allergic drugs. National Institutes of Health (NIH). Available at: [Link]
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Preparing Ethers. Chemistry LibreTexts. Available at: [Link]
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Antihistamine. SlideShare. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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-
Synthesis and Antinociception Activity of New Substituted Phenothiazines and Ethylenediamines as Antihistaminic Drugs. PubMed. Available at: [Link]
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CLEMASTINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. Available at: [Link]
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Introduction: The Strategic Role of 2-(2-Bromoethyl)-1-methylpyrrolidine in Radiopharmaceutical Synthesis
An in-depth guide to the preparation of radiolabeled compounds from the precursor 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide, designed for researchers, scientists, and drug development professionals.
The synthesis of radiolabeled compounds is a cornerstone of nuclear medicine and biomedical research, enabling non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][2] These techniques rely on tracer molecules that can visualize, characterize, and measure biological processes at the molecular level. The choice of precursor molecule is critical, as it dictates the synthetic route, the radioisotope to be used, and the ultimate biological properties of the final radiotracer.
This compound is a valuable precursor for this purpose. Its structure combines two key features:
-
The Pyrrolidine Scaffold: The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and drugs targeting the central nervous system, cancer, and inflammatory diseases.[3][4][5] Its inclusion can impart favorable pharmacokinetic properties to a potential radiotracer.
-
The Bromoethyl Group: The 2-bromoethyl moiety serves as a highly versatile reactive handle. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows for the straightforward introduction of various radioisotopes, most notably positron-emitting fluorine-18 ([¹⁸F]) or radioisotopes of iodine.
This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of radiolabeled compounds. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established radiochemical principles.
PART 1: Critical Safety and Handling Protocols
Working with both reactive chemical precursors and radioactive isotopes demands stringent adherence to safety protocols. Failure to do so can result in chemical exposure, radioactive contamination, and unnecessary radiation dose.
Chemical Safety: this compound
This compound is an irritant and should be handled with care in a well-ventilated chemical fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust or vapors. Wash hands thoroughly after handling.[6][7] In case of contact with eyes or skin, rinse immediately and copiously with water and seek medical advice.[7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6][8]
Radiological Safety
All operations involving radioactive materials must be conducted in a designated hot cell or shielded fume hood by trained personnel. The three cardinal principles of radiation safety are Time, Distance, and Shielding .
-
Time: Minimize the duration of exposure. Plan and rehearse "cold" runs of the synthesis before introducing radioactivity. Automation of radiosynthesis is highly recommended to reduce exposure.[9]
-
Distance: Maximize the distance from the radioactive source. Use tongs and remote handling tools.
-
Shielding: Use appropriate shielding (e.g., lead bricks for gamma emitters like ¹³¹I, or 511 keV annihilation photons from ¹⁸F) to attenuate radiation.
Contamination control is paramount. Regularly monitor work surfaces and personnel with appropriate survey meters (e.g., a Geiger-Müller counter for general contamination, a dose calibrator for accurate activity measurement).[10]
PART 2: Application Note & Protocol for [¹⁸F]Fluoroethylation
One of the most powerful applications of this precursor is in the synthesis of ¹⁸F-labeled PET tracers. The bromoethyl group is an excellent substrate for nucleophilic substitution with [¹⁸F]fluoride ion. This protocol describes the direct labeling of the precursor to form 1-methyl-2-(2-[¹⁸F]fluoroethyl)pyrrolidine , a valuable labeled synthon for subsequent reactions.
Scientific Principle: Nucleophilic [¹⁸F]Fluorination
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. Cyclotron-produced [¹⁸F]Fluoride is a poor nucleophile in its aqueous form. It must be activated by removing water and forming a complex with a phase-transfer catalyst, typically Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate. This "naked" [¹⁸F]fluoride then readily attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group to form the C-¹⁸F bond.
Detailed Experimental Protocol
This protocol is designed for an automated synthesis module but can be adapted for manual synthesis within a shielded hot cell.[9]
-
[¹⁸F]Fluoride Trapping and Activation:
-
Transfer cyclotron-produced aqueous [¹⁸F]fluoride (typically 1-10 GBq) onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile/water (e.g., 80:20 v/v, 1 mL).
-
Perform azeotropic drying of the mixture under a stream of nitrogen or argon at 110 °C to remove all water. Repeat twice with additions of anhydrous acetonitrile (2 x 1 mL).
-
-
Radiolabeling Reaction:
-
Prepare a solution of this compound (5-10 mg) in 1 mL of anhydrous acetonitrile or dimethylformamide (DMF).
-
Add the precursor solution to the dried, activated [K⁺⊂2.2.2]¹⁸F⁻ complex in the reaction vessel.
-
Seal the vessel and heat to 90-110 °C for 10-15 minutes. Monitor the reaction progress via radio-TLC if possible.
-
-
Purification:
-
Cool the reaction vessel to room temperature.
-
Dilute the crude reaction mixture with 5-10 mL of water.
-
Pass the diluted mixture through a neutral alumina (Alumina N) solid-phase extraction (SPE) cartridge to trap unreacted [¹⁸F]fluoride.
-
Inject the eluate onto a semi-preparative reverse-phase HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., a gradient of ethanol in water or acetonitrile in water) while monitoring with both a UV detector (to identify the non-radioactive standard) and a radiation detector.
-
Collect the fraction corresponding to the radiolabeled product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by passing it through a C18 SPE cartridge, washing with water, and eluting the final product with USP-grade ethanol.
-
Formulate the final product in a sterile, pyrogen-free solution, typically saline with a small percentage of ethanol for solubility.
-
Quantitative Data Summary
| Parameter | Typical Value | Rationale / Notes |
| Precursor Amount | 5-10 mg | Sufficient excess to drive the reaction. |
| Reaction Temperature | 90-110 °C | Provides thermal energy to overcome the activation barrier for Sₙ2 reaction. |
| Reaction Time | 10-15 min | Balances reaction completion against the short half-life of ¹⁸F (109.8 min). |
| Radiochemical Yield (RCY) | 20-40% (decay-corrected) | Dependent on drying efficiency and precursor reactivity.[11] |
| Radiochemical Purity (RCP) | > 95% | Essential for clinical use; achieved through HPLC purification.[12] |
| Molar Activity (Aₘ) | 50-150 GBq/µmol | High molar activity is crucial to avoid mass effects at the biological target.[12] |
PART 3: Application Note & Protocol for Radioiodination
While ¹⁸F is ideal for PET, radioisotopes of iodine are essential for SPECT (¹²³I), targeted radiotherapy (¹³¹I), and preclinical research (¹²⁵I). This precursor can be used to synthesize molecules amenable to radioiodination. A common strategy is iododestannylation , where the precursor is first used to build a larger molecule containing a trialkylstannyl group (e.g., tributyltin) on an aromatic ring. This stannylated intermediate is then reacted with radioiodide.
Scientific Principle: Electrophilic Iododestannylation
This method involves an electrophilic aromatic substitution (SₑAr) reaction.[13][14] The C-Sn bond is weak and polarized, making the aromatic carbon highly susceptible to attack by an electrophilic iodine species (I⁺). This electrophile is generated in situ by oxidizing a radioactive iodide salt (e.g., Na[¹²⁵I]) with an oxidizing agent like Chloramine-T or Iodogen.[14][15] The reaction is fast, regioselective (the iodine replaces the tin group), and proceeds under mild conditions, preserving sensitive functional groups.[14]
Detailed Experimental Protocol
Note: This protocol assumes the prior synthesis of a stannylated derivative from 2-(2-Bromoethyl)-1-methylpyrrolidine.
-
Reagent Preparation:
-
Dissolve the stannylated precursor (50-100 µg) in a suitable solvent like ethanol or a mixture with acetic acid (200 µL).
-
In a separate vial, prepare the oxidizing agent. For Chloramine-T, dissolve ~1 mg in 100 µL of buffer (e.g., phosphate buffer, pH 7.4).
-
-
Radioiodination Reaction:
-
To the precursor vial, add the radioiodide solution (e.g., Na[¹²⁵I] in 0.1 M NaOH, 10-50 MBq).
-
Initiate the reaction by adding the oxidizing agent solution.
-
Vortex the mixture gently and allow it to react at room temperature for 1-5 minutes.
-
-
Quenching and Purification:
-
Stop the reaction by adding 100 µL of a quenching solution, such as sodium metabisulfite, to reduce any unreacted oxidizing agent.
-
Dilute the reaction mixture with the HPLC mobile phase (~500 µL).
-
Purify the crude product using reverse-phase semi-preparative HPLC, collecting the desired product peak as identified by co-injection with a non-radioactive standard.[16]
-
-
Formulation:
-
As described in the [¹⁸F]fluoroethylation protocol, remove the HPLC solvent and formulate the final product in a biocompatible vehicle.
-
Quantitative Data Summary
| Parameter | Typical Value | Rationale / Notes |
| Precursor Amount | 50-100 µg | Kept low to maximize specific activity. |
| Oxidizing Agent | Chloramine-T, Iodogen | Common choices for generating electrophilic iodine.[14] |
| Reaction Time | 1-5 min | Iododestannylation is typically a very rapid reaction. |
| Radiochemical Yield (RCY) | 70-95% | Generally very high for this method.[17][18] |
| Radiochemical Purity (RCP) | > 98% | Easily achieved with HPLC purification. |
PART 4: Mandatory Quality Control of Final Products
Before any radiolabeled compound can be used in preclinical or clinical studies, its quality must be rigorously verified.[19] Quality control (QC) ensures the identity, purity, and strength of the radiopharmaceutical.[10][20]
Key QC Tests & Protocols
| QC Test | Method | Acceptance Criteria | Purpose |
| Appearance | Visual Inspection | Clear, colorless, free of particulates | Ensures the solution is safe for injection. |
| Radiochemical Purity (RCP) | Radio-HPLC or Radio-TLC | > 95% | Confirms that the radioactivity is bound to the correct chemical entity.[20] |
| Radionuclidic Purity | Gamma-ray Spectroscopy | > 99.9% (for specific isotope) | Ensures no other radioisotopes are present, which could degrade image quality or increase radiation dose.[20] |
| pH | pH meter or strip | 4.5 - 7.5 | Ensures the final formulation is physiologically compatible. |
| Molar/Specific Activity | Radio-HPLC with calibrated UV and radiation detectors | As high as achievable | Measures the "potency" of the tracer (radioactivity per mole) to avoid pharmacological effects.[12] |
| Sterility & Endotoxins | Standard microbiological tests | Sterile & Pass Endotoxin Test | Mandatory for any product intended for in-vivo use to prevent infection and pyrogenic reactions. |
Protocol Snippet: RCP by Radio-HPLC
-
Inject a small aliquot (~10-20 µL) of the final formulated product onto an analytical HPLC column.
-
Run a validated gradient method while monitoring with in-line UV and radiation detectors.
-
Integrate the peaks on the radiation chromatogram.
-
Calculate RCP as: (Area of Product Peak / Total Area of All Radioactive Peaks) * 100%.
Conclusion
This compound stands out as a strategically important and versatile precursor in the field of radiopharmaceutical sciences. Its unique structure allows for the efficient synthesis of diverse molecular probes through straightforward nucleophilic substitution reactions to introduce labels like ¹⁸F or through its use as a building block for more complex structures amenable to radioiodination. The protocols detailed in this guide provide a robust framework for researchers to develop novel radiotracers for PET and SPECT imaging, ultimately advancing our ability to study, diagnose, and treat human disease.
References
-
Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors. ResearchGate. Available at: [Link]
-
Recent Advances in Synthetic Methods for Radioiodination. ACS Publications. Available at: [Link]
-
Radioiodination and in vivo assessment of the potential of newly synthesized pyrrolizine-5-carboxamides derivative in tumor model. PubMed. Available at: [Link]
-
How Do You Synthesize Radiolabeled Compounds? Moravek. Available at: [Link]
-
The Process of Radiolabeled Compound Synthesis. Moravek. Available at: [Link]
-
Radioiodination and in vivo assessment of the potential of newly synthesized pyrrolizine-5-carboxamides derivative in tumor model. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. MDPI. Available at: [Link]
-
PET tracers and radiochemistry. PubMed. Available at: [Link]
-
Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. PubMed Central. Available at: [Link]
-
Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. ACS Publications. Available at: [Link]
-
Automation of a Positron-emission Tomography (PET) Radiotracer Synthesis Protocol for Clinical Production. JoVE. Available at: [Link]
-
3 Methods You Should Know About for Custom Radiolabeling. Moravek. Available at: [Link]
-
Synthesis of Radiolabeled Compounds. Aleš Marek Group. Available at: [Link]
-
Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. Available at: [Link]
-
Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC - NIH. Available at: [Link]
-
Radiolabeling Strategies of Nanobodies for Imaging Applications. PMC - PubMed Central. Available at: [Link]
-
Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
-
Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]
-
Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). MDPI. Available at: [Link]
-
Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. MDPI. Available at: [Link]
-
Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. PubMed. Available at: [Link]
-
Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing alkylation reactions involving 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic transformation. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and enhance the efficiency and yield of your reactions.
This reagent is a valuable building block, particularly in the synthesis of pharmaceuticals like H1-antihistamines, where the 1-methylpyrrolidine moiety is a common structural feature.[1] However, its use is not without challenges. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter.
Section 1: Core Principles & Reaction Mechanism
The alkylation reaction using 2-(2-Bromoethyl)-1-methylpyrrolidine is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[2][3] In this process, a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond.
Key Reaction Components:
-
Electrophile: this compound. The electrophilic center is the primary carbon atom attached to the bromine.
-
Nucleophile: The species you intend to alkylate (e.g., an amine, a phenoxide, an enolate).
-
Base: Crucial for neutralizing the hydrobromide salt and the hydrogen bromide (HBr) generated during the reaction.[2][4]
-
Solvent: The medium that dissolves the reactants and influences the reaction rate and pathway.
The SN2 Mechanism
The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack).[5] This leads to an inversion of stereochemistry if the carbon were a chiral center.
Caption: General SN2 mechanism for the alkylation reaction.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions grounded in chemical principles.
Q1: My reaction shows low to no conversion. What are the likely causes and how can I fix it?
A1: Low conversion is a common issue that typically points to problems with the base, solvent, or temperature.
-
Insufficient or Inappropriate Base: The starting material is a hydrobromide salt, meaning the pyrrolidine nitrogen is protonated. You need at least two equivalents of base : one to neutralize this salt to generate the free amine form of your nucleophile (if it's an amine salt) or deprotonate your nucleophile, and a second equivalent to scavenge the HBr produced during the SN2 reaction.[2][6] If the product amine is also protonated, even more base may be required.
-
Solution: Ensure you are using at least two, and preferably 2.2-2.5, equivalents of base. If your nucleophile is weakly acidic, a stronger base may be necessary. For instance, while potassium carbonate (K₂CO₃) is often sufficient, less reactive nucleophiles might require sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[4]
-
-
Incorrect Solvent Choice: The solvent has a profound effect on SN2 reaction rates.
-
Problem: Using polar protic solvents (e.g., water, methanol, ethanol) can solvate the nucleophile through hydrogen bonding, creating a "shell" around it that hinders its ability to attack the electrophile.[5][7] This dramatically slows down the reaction.
-
Solution: Use a polar aprotic solvent . Solvents like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal.[4][8] They can dissolve the ionic reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[7][8] The reaction between bromoethane and potassium iodide, for example, is 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[5]
-
-
Inadequate Temperature: Many N-alkylation reactions require heating to overcome the activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the heat to 40-80°C.[2] Monitor the reaction by TLC or LC-MS to avoid decomposition at excessive temperatures.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm getting my product, but it's contaminated with significant side products. How can I improve selectivity?
A2: Side reactions are often predictable and can be minimized by carefully controlling reaction conditions.
-
Over-alkylation: If your nucleophile is a primary or secondary amine, the alkylated product is also a nucleophile and can react with another molecule of the electrophile.[2][3][6] This is a very common problem.
-
Solution 1 (Excess Nucleophile): Use a large excess of the starting amine nucleophile. This increases the probability that the electrophile will react with the intended starting material rather than the product.
-
Solution 2 (Controlled Stoichiometry): Use the nucleophile as the limiting reagent and add the alkylating agent slowly to a heated solution of the nucleophile and base. This keeps the concentration of the electrophile low at any given time.
-
-
Elimination (E2 Reaction): The base can abstract a proton from the carbon adjacent to the bromoethyl group, leading to an elimination reaction that forms an alkene. This is more likely with strong, sterically hindered bases.[9]
-
Solution: Avoid overly strong or bulky bases like potassium tert-butoxide if elimination is a problem. Use a milder base like potassium carbonate (K₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA), which is non-nucleophilic and good at scavenging acid.[10]
-
Q3: How do I best purify my final N-alkylated pyrrolidine product?
A3: Purification strategies depend on the properties of your product, but common methods involve acid-base extraction and chromatography.
-
Workup: After the reaction is complete, it's often quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base.[11] The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Acid-Base Extraction: Since the product is a tertiary amine, it can be protonated and moved into an aqueous layer.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to a pH > 11.[12]
-
Extract your free-based product back into an organic solvent.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate.[11]
-
-
Chromatography: If extraction is insufficient, flash column chromatography on silica gel is a standard method. A gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (~1%) mixed into the mobile phase, can be effective for purifying amines by preventing streaking on the acidic silica.
-
Distillation: For liquid products that are thermally stable, vacuum distillation can be a highly effective purification method.[13][14]
Section 3: Frequently Asked Questions (FAQs)
Q4: Why is the starting material a hydrobromide salt and how does it impact my reaction setup?
The hydrobromide salt form enhances the chemical's stability and makes it a crystalline, easy-to-handle solid. However, the protonated nitrogen means the compound is not immediately ready to act as a base or nucleophile itself. As detailed in Q1, the primary impact is the requirement for at least one extra equivalent of base to neutralize this salt before the main reaction can proceed.
Q5: Which base is the best choice for this alkylation?
The "best" base depends on the pKa of your nucleophile. The goal is to use a base strong enough to deprotonate the nucleophile (or neutralize acid) efficiently without promoting side reactions.
| Base | Type | pKa (Conjugate Acid) | Recommended Use Case |
| K₂CO₃ / Cs₂CO₃ | Inorganic Carbonate | ~10.3 | Excellent for phenols, thiols, and many N-H alkylations. Generally safe and easy to handle.[2][15] |
| DIPEA / Et₃N | Tertiary Amine (Organic) | ~10.7 | Good as an acid scavenger; non-nucleophilic. Ideal for preventing quaternary salt formation.[10] |
| NaH | Hydride | ~36 | Very strong base. Use for weakly acidic nucleophiles like alcohols or amides. Requires anhydrous conditions.[4] |
| t-BuOK | Alkoxide | ~19 | Strong, bulky base. Effective but increases the risk of E2 elimination side reactions.[4] |
Q6: What is the optimal solvent system?
As established in Q1, polar aprotic solvents are superior for SN2 reactions.
| Solvent | Type | Dielectric Constant | Key Advantages |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Excellent for dissolving reactants; easy to remove under vacuum.[4][16] |
| DMF | Polar Aprotic | 36.7 | High boiling point, excellent solvating power for a wide range of reactants.[2][4] |
| THF | Polar Aprotic | 7.6 | Less polar, but a very common and effective solvent for many alkylations.[17] |
| Toluene | Non-polar | 2.4 | Useful for reactions at higher temperatures or when phase-transfer catalysis is employed.[4] |
Section 4: General Experimental Protocol
This protocol provides a starting point for the alkylation of a generic amine nucleophile (R₂NH). It should be optimized for your specific substrate.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine Nucleophile (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the secondary amine, potassium carbonate, and anhydrous acetonitrile.
-
Addition of Electrophile: Add the this compound to the stirring suspension.
-
Reaction: Heat the mixture to 60-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the salts with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the resulting crude tertiary amine by flash column chromatography on silica gel.
-
References
- Amine alkylation. (n.d.). Grokipedia.
- optimizing reaction conditions for N-alkylation of amines. (n.d.). Benchchem.
- Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. (2006). PubMed.
- If the alkylation of ammonia by an alkyl halide is an SN2 mechanism, then why is a polar protic solvent like alcohol used? (2017). Quora.
- Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (n.d.). Benchchem.
- Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications. (n.d.).
- Alkylation of Amines. (n.d.).
- Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters.
- Solvent Effects on Sn2 Reactions. (2014). YouTube.
- Ch22: Alkylation of Amines. (n.d.).
- Analysis of solvent effect on SN2 reactions by different theoretical models. (n.d.). ResearchGate.
- 8.2: Factors That Affect SN2 Reactions. (2014). Chemistry LibreTexts.
- Amination. (n.d.). Fisher Scientific.
- An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2025). ResearchGate.
- Purification of crude pyrroles. (n.d.). Google Patents.
- Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. (2018). ACS Publications.
- Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives. (n.d.). MDPI.
- Antihistamine. (n.d.).
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- 16. Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amination [fishersci.co.uk]
Technical Support Center: A Guide to Reactions with 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
Introduction
2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide is a valuable alkylating agent frequently employed in the synthesis of pharmaceutical intermediates and other complex organic molecules. Its structure, featuring a reactive primary bromide and a tertiary amine, makes it an effective building block for introducing a 1-methylpyrrolidin-2-ylethyl moiety onto various nucleophiles. However, this same structural feature predisposes the molecule to specific and often problematic side reactions.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during reactions with this reagent. By understanding the underlying mechanistic pathways of side product formation, users can optimize reaction conditions to maximize yield and purity of their desired product.
Frequently Asked Questions (FAQs)
Q1: What is the single most common side product when using this compound?
The most prevalent side product arises from a rapid intramolecular SN2 reaction, where the tertiary amine nitrogen attacks the electrophilic carbon bearing the bromine atom. This irreversible cyclization forms a highly reactive and stable five-membered ring structure, the 1-methyl-1-azoniabicyclo[3.1.0]hexane bromide salt. This aziridinium ion is a common intermediate that can lead to a variety of subsequent unwanted products if not properly controlled.
Q2: My reaction yield is consistently low, and I recover most of my nucleophile. What is happening?
Low yield with unreacted nucleophile strongly suggests that the 2-(2-bromoethyl)-1-methylpyrrolidine is being consumed by a competing side reaction before it can alkylate your target. The primary suspect is the intramolecular cyclization to the aziridinium ion mentioned in Q1. This cyclization can be faster than the desired intermolecular alkylation, especially under unfavorable conditions such as high temperatures or when using a weak nucleophile.
Q3: How should I handle the hydrobromide salt? Do I need to free-base it first?
The hydrobromide salt is the most common and stable form of this reagent. It is less prone to degradation and cyclization during storage. For most alkylation reactions, the hydrobromide must be neutralized in situ to generate the reactive free base. Adding at least two equivalents of a suitable base is critical: one equivalent to neutralize the hydrobromide salt and at least one more to facilitate the subsequent alkylation of the nucleophile. Direct use of the salt without a base will result in no reaction, as the nitrogen is protonated.
Q4: What are the ideal storage conditions for this reagent?
This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place. The free base form is particularly moisture-sensitive and less stable, making the hydrobromide salt the preferred form for long-term storage.
Troubleshooting Guide: Common Problems & Solutions
Problem 1: Low or No Yield of the Desired Alkylated Product
-
Primary Cause: Premature intramolecular cyclization of the reagent.
-
Mechanism: The tertiary amine is perfectly positioned to displace the bromide, forming a strained but stable aziridinium ring. This process is entropically favored and can outcompete the desired intermolecular reaction.
-
Solution:
-
Base Selection: Use a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide, DBU) to deprotonate your nucleophile without competing in the reaction. Using amine bases like triethylamine can lead to complex mixtures.
-
Temperature Control: Perform the reaction at the lowest feasible temperature. Intramolecular cyclization often has a higher activation energy than the desired alkylation. Start at 0 °C or even lower and slowly warm as needed while monitoring the reaction by TLC or LC-MS.
-
Order of Addition: Add the this compound slowly to the mixture of your nucleophile and base. This ensures that the generated free base is in the presence of a high concentration of the target nucleophile, favoring the intermolecular pathway.
-
-
Problem 2: Complex Product Mixture with Multiple Unidentified Spots/Peaks
-
Primary Cause: The aziridinium ion intermediate is a potent electrophile and can be attacked by various nucleophiles present in the reaction mixture.
-
Mechanism: Once formed, the aziridinium ion can be opened by the intended nucleophile, but at a different position, leading to a regioisomeric byproduct. It can also be attacked by the solvent (if nucleophilic, like methanol), the counter-ion, or another molecule of your starting nucleophile.
-
Solution:
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] These solvents will not participate in the reaction but are effective at solvating the ionic intermediates. Avoid protic solvents like alcohols unless they are the intended reactant.
-
Stoichiometry: Ensure your target nucleophile is the most potent and abundant nucleophile in the system. Using a slight excess of the nucleophile relative to the alkylating agent can sometimes improve selectivity.
-
Purification: Be prepared for challenging purifications. The byproducts are often polar and may have similar chromatographic behavior to the desired product. Consider techniques like ion-exchange chromatography if the products are basic.
-
-
Table 1: Impact of Reaction Parameters on Side Product Formation
| Parameter | Condition Favoring Side Products | Recommended Condition for Desired Product | Rationale |
| Temperature | High (>50 °C) | Low (0 °C to RT) | Minimizes the rate of intramolecular cyclization. |
| Base | Weak or Nucleophilic (e.g., Et₃N, K₂CO₃) | Strong, Non-Nucleophilic (e.g., NaH, KOtBu) | Prevents the base from competing with the target nucleophile. |
| Solvent | Protic (e.g., MeOH, EtOH) | Polar Aprotic (e.g., DMF, ACN, THF) | Avoids solvent acting as a competing nucleophile. |
| Addition Rate | Rapid, bulk addition | Slow, dropwise addition | Maintains a low instantaneous concentration of the free alkylating agent. |
Mechanistic Deep Dive: The Central Role of the Aziridinium Ion
The majority of issues encountered with 2-(2-bromoethyl)-1-methylpyrrolidine stem from the formation of the 1-methyl-1-azoniabicyclo[3.1.0]hexane intermediate. The diagram below illustrates this critical pathway.
Caption: Competing reaction pathways for 2-(2-bromoethyl)-1-methylpyrrolidine.
Once the aziridinium ion forms, it presents a new electrophilic site. Attack by a nucleophile leads to ring-opening, but the regiochemistry may differ from the direct SN2 displacement, leading to structural isomers that can be difficult to separate from the desired product.
Experimental Protocol: A General Method for Minimizing Side Products
This protocol outlines a generalized procedure for the alkylation of a generic nucleophile (Nu-H) using this compound.
Materials:
-
Nucleophile (Nu-H)
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the nucleophile (1.0 eq).
-
Deprotonation: Suspend the nucleophile in anhydrous DMF. Add NaH (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at 0 °C, or until hydrogen evolution ceases, to form the nucleophilic anion.
-
Reagent Addition: In a separate flask, dissolve this compound (1.2 eq) in a minimum amount of DMF.
-
Alkylation: Cool the nucleophile mixture to 0 °C. Add the solution of the alkylating agent dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. After the addition is complete, let the reaction stir at 0 °C for an additional hour, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography.
Troubleshooting Workflow
If an experiment results in low yield or impurities, this decision tree can guide the optimization process.
Caption: A decision tree for troubleshooting alkylation reactions.
References
Sources
Technical Support Center: Purification of Products from 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide Reactions
Welcome to the technical support center for the purification of reaction products involving 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of pyrrolidine-containing compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target molecules with high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work-up and purification processes. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low or No Product Yield After Aqueous Work-up
Potential Causes:
-
Product remains in the aqueous layer: Your product, now a tertiary amine, may be protonated and thus highly water-soluble, especially if the aqueous layer is neutral or acidic.
-
Emulsion formation: A stable emulsion between the organic and aqueous layers can trap your product, preventing efficient separation.
-
Product degradation: The reaction conditions or work-up procedure may have led to the decomposition of your target compound.
Solutions:
-
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding a suitable base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the tertiary amine, making it significantly more soluble in organic solvents like ethyl acetate or dichloromethane.[1][2]
-
Break Emulsions: To disperse an emulsion, you can add brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous layer, forcing the separation of the organic layer.[1] In some cases, gentle swirling or passing the mixture through a pad of Celite can also be effective.
-
Optimize Extraction: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product from the aqueous phase.[1][3]
Problem 2: The Purified Product is an Oil Instead of a Solid
Potential Causes:
-
Residual solvent: Trapped solvent can prevent your product from solidifying.
-
Presence of impurities: Unreacted starting materials or by-products can act as a eutectic mixture, lowering the melting point of your product.
-
Product is inherently an oil: Some pyrrolidine derivatives are oils at room temperature.
Solutions:
-
Remove Residual Solvent: Dry the product under high vacuum for an extended period. Gentle heating can also help, provided your compound is thermally stable.
-
Further Purification: If impurities are suspected, re-purify the oil using column chromatography. If the product is a salt, trituration with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether) can induce crystallization.
-
Salt Formation: If the freebase is an oil, converting it to a salt (e.g., hydrochloride or fumarate) can often yield a stable, crystalline solid. This is a common strategy in pharmaceutical development.[4]
Problem 3: Product is Impure After Initial Purification (e.g., contains starting materials or by-products)
Potential Causes:
-
Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Formation of by-products: Side reactions, such as elimination, can generate impurities that are difficult to separate.
-
Ineffective purification method: The chosen purification technique may not be suitable for separating the product from specific impurities.
Solutions:
-
Optimize Reaction Conditions: To minimize unreacted starting materials, consider increasing the reaction time, temperature, or using a slight excess of one reagent.
-
Address By-products: A common by-product in reactions with alkyl halides is the corresponding alkene from an E2 elimination reaction.[5][6] To minimize this, use a less sterically hindered base and lower reaction temperatures.
-
Refine Purification Strategy:
-
Column Chromatography: For difficult separations of amines, adding a small amount of a competing amine like triethylamine (e.g., 1-5%) to the eluent can prevent streaking on the silica gel column.[7][8]
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity.[9] Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A mixture of acetone and water is often effective for recrystallizing polar compounds like clemastine fumarate.[10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The most common impurities include:
-
Unreacted this compound: This can be removed by an aqueous basic wash during work-up.
-
Unreacted nucleophile: The starting material you are alkylating.
-
Elimination by-product (1-methyl-2-vinylpyrrolidine): This can form under harsh basic conditions or high temperatures.[5]
-
Over-alkylation products: If your nucleophile is a primary or secondary amine, you may see di- or tri-alkylation.
-
Residual Solvents: From the reaction or purification steps.
| Impurity Type | Potential Origin | Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction | Aqueous wash, Column Chromatography |
| Elimination By-products | High temperature, strong/bulky base | Optimize reaction conditions, Column Chromatography |
| Over-alkylation Products | Reaction with primary/secondary amines | Use of excess amine starting material, Column Chromatography |
| Solvent Residues | Reaction and purification steps | Drying under high vacuum |
Q2: How do I choose the best purification method for my product?
A2: The choice of purification method depends on the properties of your product and the impurities present.
-
Liquid-Liquid Extraction: Excellent for initial work-up to remove water-soluble impurities and unreacted starting materials.[1][2][3][12][13]
-
Column Chromatography: A versatile technique for separating compounds with different polarities. It is particularly useful for removing closely related impurities.[14][15]
-
Recrystallization: The best method for achieving high purity of solid compounds.[4][16]
-
Distillation: Suitable for volatile, thermally stable liquid products.
Caption: Decision tree for selecting a purification method.
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of your compound and detecting non-volatile impurities.[17][18][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if they have distinct signals.[9][21][22][23][24]
-
Mass Spectrometry (MS): Confirms the molecular weight of your product and can help identify impurities when coupled with HPLC (LC-MS).
-
Gas Chromatography (GC): Useful for analyzing volatile impurities, such as residual solvents.
Experimental Protocols
Protocol 1: General Aqueous Work-up and Liquid-Liquid Extraction
This protocol is designed for the initial purification of a basic product from a reaction mixture.
-
Quench the Reaction: Cool the reaction mixture to room temperature and slowly add water to quench any reactive reagents.
-
Adjust pH: Add a 1M solution of NaOH or a saturated solution of K₂CO₃ to the mixture until the pH of the aqueous layer is >10. Check the pH using litmus paper or a pH meter.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes.[3][13]
-
Separate Layers: Allow the layers to separate. Drain the lower layer. If your organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent.
-
Combine and Wash: Combine all the organic layers. Wash the combined organic phase with brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Caption: General workflow for aqueous work-up and extraction.
Protocol 2: Flash Column Chromatography of a Basic Amine
This protocol is for the purification of a tertiary amine product using silica gel chromatography.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial eluent.
-
Choose the Eluent: A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). To improve the peak shape of basic amines, add 1-2% triethylamine to the eluent mixture.[7][8]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.
-
Elute the Column: Begin eluting with a less polar solvent mixture and gradually increase the polarity. Collect fractions in test tubes.
-
Monitor Fractions: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain your product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization of a Solid Product
This protocol is for the final purification of a solid product.
-
Select a Solvent: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common choices for pyrrolidine derivatives include isopropanol, ethanol, or acetone/water mixtures.[10][11][16]
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallize: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the Product: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
References
- BenchChem (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem.
- Karthikeyan, K., et al. (2015). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. PMC.
- University of Calgary.
- Columbia University. solid-liquid extraction.
- University of Richmond Blogs. Liquid-Liquid Extraction | Organic Chemistry I Lab.
- Chem Help ASAP (2021).
- Reddit (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
- Chemistry Connected (2018). Liquid-Liquid Extraction. YouTube.
- University of York. Theory of Aqueous Workup.
- BenchChem (2025).
- University of Colorado Boulder.
- DeBreuck, F., et al. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro.
- SIELC Technologies. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column.
- University of Rochester.
- U.S. Food and Drug Administration (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- BenchChem (2025). Identifying and minimizing byproducts in the Williamson ether synthesis. BenchChem.
- Chromatography Forum (2006). Separation of Secondary Amine and Tertiary amine.
- Biotage (2023).
- Google Patents (2019).
- Wang, L., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC.
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- Al-Wahaibi, L. H., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. NIH.
- ResearchGate (2025). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- ChemicalBook. Pyrrolidine(123-75-1) 13C NMR spectrum.
- MDPI (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents (2017).
- Master Organic Chemistry (2014). The Williamson Ether Synthesis.
- Fischer, P. D., et al. (2023). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. PMC.
- Kabane, B. (2022).
- Chemistry Steps. The Williamson Ether Synthesis.
- The Organic Chemistry Tutor (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.
- ResearchGate (2025). Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine.
- Chad's Prep (2018). 13.3 Synthesis and Reactions of Ethers. YouTube.
Sources
- 1. columbia.edu [columbia.edu]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Separation of Secondary Amine and Tertiary amine - Chromatography Forum [chromforum.org]
- 8. biotage.com [biotage.com]
- 9. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 11. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Separation of N-Methylpyrrolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. fda.gov [fda.gov]
- 21. Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: Preventing Over-alkylation with 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
Welcome to the technical support guide for 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile alkylating agent. Over-alkylation is a common and often frustrating side reaction that can significantly lower the yield of the desired mono-alkylated product, complicate purification, and consume valuable starting materials. This guide provides in-depth, field-tested insights and actionable protocols to help you achieve clean, selective, and high-yield mono-alkylation reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered when using this compound.
Q1: What is over-alkylation and why is it a persistent issue with this reagent?
A1: Over-alkylation, also known as polyalkylation, is the undesired addition of more than one alkyl group to a nucleophilic substrate.[1] In the context of this reagent, you are typically reacting it with a nucleophile (e.g., a primary amine, a secondary amine, a phenol, or a thiol) to form a new carbon-nucleophile bond.
The problem arises because the product of the first alkylation may still be nucleophilic—sometimes even more so than the starting material. For instance, alkylating a primary amine (R-NH₂) produces a secondary amine, which can react again with another molecule of 2-(2-bromoethyl)-1-methylpyrrolidine to form a tertiary amine. This can proceed further to form a quaternary ammonium salt. This is particularly problematic when the desired product is a primary or secondary amine.[2]
The structure of 2-(2-Bromoethyl)-1-methylpyrrolidine features a reactive primary bromide, making it a potent electrophile for SN2 reactions.[3] Its high reactivity, while beneficial for the desired transformation, also increases the likelihood of reacting with the mono-alkylated product if reaction conditions are not carefully controlled.
Q2: How does stoichiometry control the outcome of the reaction?
A2: Stoichiometry is your first and most powerful line of defense against over-alkylation.[4] The relative concentration of the nucleophile versus the alkylating agent is a key determinant of selectivity.
To favor mono-alkylation, a large excess of the nucleophilic substrate should be used relative to the this compound.[5][6] This ensures that the alkylating agent is statistically more likely to encounter and react with an un-alkylated nucleophile molecule rather than the mono-alkylated product. In many academic and industrial settings, using the nucleophilic substrate as the solvent (if it is a liquid and inexpensive) is a common strategy to maximize this effect.[1]
Conversely, using an excess of the alkylating agent will almost certainly lead to extensive over-alkylation. A 1:1 stoichiometry is often a compromise that can still result in a mixture of products, requiring careful optimization of other parameters.
Q3: What is the best choice of base and why is it critical?
A3: The choice of base is crucial for several reasons:
-
Neutralizing the Hydrobromide: The reagent is a hydrobromide salt. A base is required to neutralize the HBr, although the primary role of the base is typically to deprotonate the nucleophile.
-
Deprotonating the Nucleophile: The base must be strong enough to deprotonate your nucleophile (e.g., phenol, amine, or thiol) to generate the more reactive nucleophilic anion, but not so strong that it causes undesired side reactions like elimination of HBr from the alkylating agent.
-
Minimizing Side Reactions: The base itself should ideally be non-nucleophilic to avoid competing with your substrate in reacting with the alkylating agent.
Commonly used bases include:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are excellent choices for many alkylations, particularly for O-alkylation of phenols and N-alkylation of amines. They are generally strong enough to deprotonate the nucleophile but have low solubility in many organic solvents, which can help moderate reactivity. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can enhance the reactivity of the nucleophile.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base suitable for deprotonating alcohols and even some less acidic amines. It should be used with caution in an appropriate aprotic solvent like THF or DMF.
-
Organic Amine Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are often used to scavenge the acid byproduct (HBr). DIPEA is preferred over TEA when dealing with sensitive substrates because it is more sterically hindered and thus less nucleophilic.
Q4: How do solvent and temperature affect selectivity?
A4: Solvent and temperature are critical parameters for controlling reaction rates and selectivity.[7]
-
Solvent: The choice of solvent can significantly influence the reaction's selectivity.[8] For SN2 reactions, polar aprotic solvents like Acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) are generally preferred. These solvents are effective at solvating the cation of the base (e.g., K⁺) while poorly solvating the nucleophilic anion, thus increasing its reactivity.[3] The choice can also impact the N- vs. O-alkylation ratio for ambident nucleophiles.[9]
-
Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity.[10] Most chemical reactions, including undesired side reactions, have an activation energy barrier. By lowering the temperature, you provide less thermal energy, which can disproportionately slow down the undesired, often higher-activation-energy, over-alkylation reaction compared to the desired initial alkylation. It is often beneficial to start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature while monitoring its progress.[11]
Q5: How can I effectively monitor the reaction to prevent over-alkylation?
A5: Active monitoring is essential to stop the reaction once the starting material is consumed but before significant amounts of the over-alkylated product have formed.
-
Thin-Layer Chromatography (TLC): This is the most common and rapid method. Spot the reaction mixture alongside standards of your starting material and (if available) the desired product. The over-alkylated product will typically have a different Rf value (often higher or lower depending on polarity changes). The reaction should be quenched as soon as the starting nucleophile spot disappears or becomes faint.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide more quantitative and accurate monitoring.[12] They are ideal for process development and can precisely measure the relative amounts of starting material, mono-alkylated product, and di-alkylated byproduct over time. Developing a robust analytical method is crucial for optimization.[13]
Once the optimal reaction time is determined, the reaction can be quenched. A standard workup procedure involves adding water or a mild acid to neutralize the base, followed by extraction of the product into an organic solvent.[12]
Troubleshooting Guide for Over-alkylation
This table provides a quick reference for diagnosing and solving common issues during alkylation with this compound.
| Observation (TLC/HPLC/GC) | Probable Cause(s) | Recommended Solution(s) |
| Significant amount of di-alkylated product forms before starting material is fully consumed. | 1. Incorrect Stoichiometry: Ratio of alkylating agent to nucleophile is too high (e.g., > 1:1.5).2. High Local Concentration: Alkylating agent was added too quickly.3. Reaction Temperature Too High: Over-alkylation rate is significant at the current temperature. | 1. Adjust Stoichiometry: Increase the excess of the nucleophile to 3-5 equivalents or more.[5]2. Slow Addition: Add the alkylating agent dropwise over a prolonged period using a syringe pump.3. Lower Temperature: Run the reaction at a lower temperature (e.g., start at 0 °C and monitor as it warms).[10] |
| Reaction is very slow or stalls, with no product formation. | 1. Ineffective Base: The chosen base is not strong enough to deprotonate the nucleophile.2. Low Temperature: The reaction temperature is too low to overcome the activation energy.3. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction. | 1. Select a Stronger Base: Switch from K₂CO₃ to Cs₂CO₃ or NaH.2. Increase Temperature: Gradually increase the temperature in 10-15 °C increments while monitoring.[10]3. Change Solvent: Switch to a polar aprotic solvent like DMF or MeCN.[8] |
| Multiple unidentified spots appear on TLC. | 1. Elimination Side Reaction: The base may be promoting the elimination of HBr to form a vinylpyrrolidine species.2. Substrate/Product Decomposition: The reaction conditions (high temperature, strong base) are too harsh.3. Impure Starting Materials: Reagents may be contaminated. | 1. Use a Weaker/Hindered Base: Switch to a less aggressive base like K₂CO₃ or DIPEA.2. Milder Conditions: Lower the reaction temperature and ensure an inert atmosphere (N₂ or Ar).3. Verify Purity: Check the purity of all reagents by NMR, GC, or other appropriate methods before starting. |
| Mixture of N- and O-alkylation products for an ambident nucleophile (e.g., a hydroxypyridine). | 1. Reaction Conditions Favoring Hard/Soft Interactions: The choice of solvent, base cation, and leaving group influences the site of alkylation (HSAB principle).[14]2. Thermodynamic vs. Kinetic Control: Different conditions can favor one isomer over the other.[15] | 1. Solvent Screening: Test different solvents. Aprotic polar solvents (DMF, DMSO) often favor N-alkylation, while protic solvents can favor O-alkylation.[9]2. Vary the Base: The counter-ion of the base can influence selectivity. Compare results with Na⁺, K⁺, and Cs⁺ bases. |
Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of a Primary Amine
This protocol provides a starting point for optimization.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine substrate (3.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add anhydrous acetonitrile (MeCN) to create a stirrable slurry (approx. 0.2-0.5 M concentration relative to the limiting reagent).
-
-
Reaction Setup:
-
Dissolve this compound (1.0 eq., limiting reagent) in a minimal amount of anhydrous MeCN or DMF in a separate flask.
-
Cool the amine/base slurry to 0 °C in an ice bath with vigorous stirring.
-
-
Slow Addition:
-
Using a syringe pump, add the solution of the alkylating agent to the cooled slurry dropwise over 1-2 hours. This minimizes localized high concentrations of the electrophile.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm slowly to room temperature.
-
Monitor the reaction progress every 30-60 minutes by TLC or HPLC. Check for the disappearance of the primary amine starting material.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly add deionized water to quench the reaction and dissolve the salts.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product using flash column chromatography on silica gel to isolate the desired mono-alkylated secondary amine.
-
Protocol 2: Purification by Recrystallization
If the mono-alkylated product is a solid, recrystallization can be an effective method to remove impurities, including the over-alkylated byproduct.[16]
-
Solvent Selection: Choose a solvent system in which your desired product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The over-alkylated byproduct should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations and Workflows
Reaction Scheme: Mono-alkylation vs. Over-alkylation
Caption: Desired mono-alkylation pathway versus the undesired over-alkylation side reaction.
Workflow for Optimizing Reaction Selectivity
Caption: A systematic workflow for developing and optimizing a selective mono-alkylation protocol.
References
-
An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
CLEMASTINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, August 2). Gpatindia. Retrieved January 18, 2026, from [Link]
-
Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved January 18, 2026, from [Link]
-
Effect of oxygenated solvents on the conversion and selectivity for alkylation of ethylbenzene with tert-butylchloride at 60 o C and 180 min. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Ward, R. M., Hu, Y., Tu, N. P., & Schomaker, J. M. (n.d.). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. ChemRxiv. Retrieved January 18, 2026, from [Link]
-
Luyben, W. L. (2009). Design and Control of an Autorefrigerated Alkylation Process. Industrial & Engineering Chemistry Research, 49(3), 1186-1201. Retrieved January 18, 2026, from [Link]
-
What are the side effects of Clemastine Fumarate? (2024, July 12). Patsnap Synapse. Retrieved January 18, 2026, from [Link]
-
Zook, H. D., & Russo, T. J. (1960). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 82(5), 1258-1260. Retrieved January 18, 2026, from [Link]
-
Li, Y., et al. (2014). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. RSC Advances, 4(77), 40821-40825. Retrieved January 18, 2026, from [Link]
-
Clemastine: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Retrieved January 18, 2026, from [Link]
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Clayden, J., & Yasin, S. A. (2010). Synthesis of (−)-(S,S)-clemastine by Invertive N → C Aryl Migration in a Lithiated Carbamate. Organic Letters, 12(10), 2322-2325. Retrieved January 18, 2026, from [Link]
-
Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. (2023, August 2). Nature Communications. Retrieved January 18, 2026, from [Link]
-
The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. (2025). PubMed. Retrieved January 18, 2026, from [Link]
-
Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. (2022, September 1). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
How can polyalkylation be minimized in Friedel-Crafts alkylation? (n.d.). Gauth. Retrieved January 18, 2026, from [Link]
-
Jo, A., et al. (2023). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 28(11), 4349. Retrieved January 18, 2026, from [Link]
-
Friedel-Crafts Alkylation. (2022, September 24). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Identification of the over alkylation sites of protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. (2024, April 2). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Possible mechanism of N-alkylation reactions via the monohydride route. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Alkylation Reactions. (n.d.). Mettler Toledo. Retrieved January 18, 2026, from [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025, August 9). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Why n-alkylation is more favorable than o-alkyation? (2016, April 13). ResearchGate. Retrieved January 18, 2026, from [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Retrieved January 18, 2026, from [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). RSC Advances. Retrieved January 18, 2026, from [Link]
-
STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. (n.d.). University of California, Berkeley. Retrieved January 18, 2026, from [Link]
-
The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem. Retrieved January 18, 2026, from [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). EMU Physics Department. Retrieved January 18, 2026, from [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][12][17]naphthyrin-5(6H)-one. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
2-(2-Bromoethyl)-1-methylpyrrolidine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
What are some strategies to reduce side-reactions in a Grignard reaction? (2019, April 24). Reddit. Retrieved January 18, 2026, from [Link]
-
How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 18, 2026, from [Link]
-
Regioselectivity of alkylation reactions. (2022, October 11). YouTube. Retrieved January 18, 2026, from [Link]
-
OPTIMAL CONTROL OF THE ALKYLATION PROCESS REACTORS. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Stoichiometry and Balancing Reactions. (2023, June 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Managing Large-Scale Exothermic Reactions with 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
This guide is designed for researchers, scientists, and drug development professionals managing the complexities of large-scale reactions involving 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide. As an alkylating agent, this compound's reactions are often exothermic, posing significant thermal risks upon scale-up. This document provides in-depth troubleshooting advice and procedural guidelines to ensure process safety, control, and reproducibility.
Section 1: Proactive Hazard Assessment & Prevention (FAQs)
This section addresses critical questions that must be answered before attempting a large-scale reaction. A thorough understanding of the reaction's thermal profile is the foundation of a safe process.[1]
Q1: We've successfully run our reaction at the 1L scale. What are the primary thermal hazards we need to consider before scaling to 100L?
A: Scaling up a reaction changes the heat transfer dynamics dramatically. The reactor's volume increases by a cube (x100), but the surface area available for cooling only increases by a square (~x21.5). This fundamental principle means the system's ability to dissipate heat becomes significantly less efficient, increasing the risk of a thermal runaway.
Before scaling, a comprehensive hazard evaluation is essential.[2] This should include:
-
Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are crucial.[3][4] DSC can determine the onset temperature of decomposition for your starting materials, products, and any intermediates.[3] RC will quantify the heat of reaction (ΔHr) under process conditions.
-
Adiabatic Calorimetry: Tools like the Advanced Reactive System Screening Tool (ARSST) simulate a worst-case "cooling failure" scenario.[2] This data helps determine the Maximum Temperature of the Synthesis Reaction (MTSR) and the Time to Maximum Rate (TMR), which are critical for designing emergency relief systems.[3]
-
Material and Contaminant Stability: Assess the thermal stability of this compound and all other reagents and solvents.[2] Also, consider the catalytic effect of potential contaminants (e.g., rust from a reactor) on decomposition or side reactions.[2]
Q2: What is a "safe operating envelope" and how do we establish one for our process?
A: A safe operating envelope is a defined set of process parameters (temperature, pressure, addition rates) that maintains the reaction under control, preventing thermal runaway.[5] It is the delicate balance between the desired reaction rate and the cooling system's capacity, while leaving a sufficient safety margin below the onset temperature of any dangerous decomposition or secondary reaction.[5]
The workflow for establishing this envelope is a critical, multi-step process.
Q3: Our reaction involves a strong base. Are there specific risks associated with this compound under these conditions?
A: Yes. The hydrobromide salt is acidic and will have its own heat of neutralization when reacting with a base. This must be accounted for in your overall energy balance.[2] More importantly, in the presence of a strong base, the free base of 2-(2-bromoethyl)-1-methylpyrrolidine is generated in situ. This free amine can be less stable, and the bromoethyl group is susceptible to side reactions like elimination (to form a vinyl-pyrrolidine derivative) or hydrolysis if water is present.[6] These side reactions can have their own thermal signatures and may generate gas, adding to the complexity and risk. It is crucial to characterize the thermal profile of the neutralization step itself, in addition to the main alkylation reaction.
Section 2: Real-Time Monitoring & Control (FAQs)
Effective control during the reaction is paramount. This section covers common questions about process execution.
Q1: What is the safest way to add reagents for a highly exothermic reaction on a large scale?
A: Avoid charging all reactants at once (a "batch" process).[2] The safest method is a "semi-batch" process, where one reagent is added slowly and controllably to the other in the reactor.[2] This approach allows the rate of heat generation to be directly controlled by the addition rate. The key principle is to ensure the rate of heat generation never exceeds the reactor's maximum heat removal capacity.[2]
For highly exothermic reactions, using temperature control as the only means of limiting the reaction rate is a flawed strategy.[2] Control should be primarily managed by the controlled addition of the limiting reagent.
Q2: Our reactor temperature is oscillating around the setpoint. Is this a problem, and how can we fix it?
A: Yes, this is a significant problem. Temperature oscillations, often called "limit cycles," can indicate poor control loop tuning or mechanical issues.[7] This is dangerous because the upward swing of an oscillation could be enough to initiate a secondary, more energetic decomposition. It also leads to inconsistent product quality and wasted utilities.[8]
Common Causes and Solutions:
-
Poor PID Tuning: The Proportional-Integral-Derivative (PID) controller may be poorly tuned for the thermal mass of the large reactor. A common mistake is using too much integral action (small integral time), which can cause overshoot.[8] Consider re-tuning the PID loops, potentially using a method that gives a non-oscillatory response.[7][8]
-
Control Valve Issues: Stiction (static friction) or deadband in the cooling/heating control valves can cause oscillations, especially around the split-range point where the system switches from heating to cooling.[8]
-
Non-Linearity: The reactor may cool more efficiently than it heats. If the PID controller gain is static, it cannot respond effectively to these asymmetries. A "gain scheduling" controller that uses different tuning parameters for heating and cooling can resolve this.[7]
Q3: What are the early warning signs of an impending thermal runaway?
A: The most obvious sign is a temperature rise that does not respond to maximum cooling. Specifically, watch for:
-
A sustained temperature increase after reagent addition has stopped: This indicates the reaction is now self-accelerating and no longer controlled by the feed rate.
-
An accelerating rate of temperature rise: If the temperature is rising, and the rate of that rise (dT/dt) is also increasing, it is a critical sign of runaway.
-
Unexpected pressure increase: This could be due to solvent boiling or the generation of non-condensable gases from a decomposition reaction.[5]
A well-designed control system should have alarms for both high temperature and a high rate of temperature change.
Section 3: Troubleshooting Guide: Managing Deviations & Emergencies
Even with robust planning, deviations can occur. A clear, pre-defined response plan is essential.[9]
Q: A temperature excursion has occurred! The temperature is 10°C above the setpoint and still rising, even with maximum cooling. What is the immediate action plan?
A: This is a critical situation requiring immediate and decisive action. The goal is to remove the source of energy and increase heat removal.
Detailed Steps:
-
Stop Reagent Addition: Immediately stop the feed of the limiting reagent. This removes the primary source of fuel for the exothermic reaction.
-
Verify Maximum Cooling: Confirm that the cooling system is operating at 100% capacity. Check that coolant valves are fully open and the coolant temperature is at its minimum.[10]
-
Check Agitation: Loss of agitation is extremely dangerous. It creates localized hot spots and drastically reduces heat transfer to the reactor walls.[5] If agitation has failed, a runaway is highly likely.
-
Initiate Emergency Quench: If the temperature continues to rise after stopping the feed, you must halt the reaction chemically.[3] This involves rapidly adding a pre-determined quenching agent to the reactor to deactivate the reactive species. This procedure must be designed and tested at a small scale beforehand. (See Protocol below).
-
Alert and Evacuate: If a quench is initiated or if the reaction is deemed out of control, alert all personnel and follow the site's emergency evacuation plan. The priority is human safety.
Q: The reactor's cooling performance seems to have degraded over several batches. What could be the cause?
A: The most likely cause is reactor fouling.[11] This is the buildup of a layer of material (e.g., polymers, by-products, or salts) on the internal surfaces of the reactor. This layer acts as an insulator, severely impeding heat transfer from the reaction mass to the cooling jacket.[11] Regular inspection and cleaning of the reactor are essential preventative maintenance steps to ensure consistent and effective heat transfer.[11]
Section 4: Standard Operating Protocols
Protocol 1: Emergency Quenching of an Alkylation Reaction
WARNING: This protocol is a template and MUST be adapted based on specific reaction chemistry, calorimetry data, and reactor design. The choice and amount of quenching agent must be validated at the laboratory scale.
Objective: To rapidly and safely terminate an exothermic reaction that has exceeded its safe operating limits.
Materials:
-
Pre-charged Quench Tank containing a validated quenching agent (e.g., a cold, dilute solution of a weak acid or a reducing agent, depending on the specific chemistry). The agent should react quickly with one of the primary reactants to stop the heat-generating reaction without producing significant gas or its own large exotherm.
-
Emergency dump valve connecting the quench tank to the reactor.
-
Personal Protective Equipment (PPE) as required for all reactants.
Procedure:
-
Activation: This protocol is activated when a critical temperature and/or pressure alarm is triggered, and the temperature continues to rise after stopping reagent addition and applying maximum cooling.
-
Initiate Quench: Open the emergency dump valve to rapidly transfer the quenching agent into the reactor. The addition should be fast enough to absorb thermal energy and stop the reaction but controlled to prevent hydraulic shock to the reactor.
-
Ensure Mixing: Maintain maximum agitation (if operational) to ensure rapid and thorough mixing of the quenching agent with the reaction mass.
-
Monitor: Continuously monitor the reactor temperature and pressure. The temperature should peak and then begin to drop steadily.
-
Post-Quench Stabilization: Once the temperature is stable and well below the safe operating limit, the situation can be considered controlled. Do not attempt to restart the reaction. The batch must be safely handled and disposed of according to site procedures.
-
Investigation: A thorough root cause analysis must be performed before any further operations are conducted in this reactor.[9]
Data Summary Table: Stoessel's Criticality Classes for Exothermic Reactions
This table helps classify the thermal risk of a process and determines the necessary level of safety measures.[12]
| Criticality Class | Temperature Relationship | Risk Level | Implication & Required Safeguards |
| Class 1 | Tprocess < Tm < Tonset | Very Low | Considered "fail-safe." A cooling failure will not lead to a decomposition reaction. Standard controls are sufficient. |
| Class 2 | Tprocess < Tonset < Tm | Low | A cooling failure could theoretically reach the decomposition onset, but process controls (e.g., semi-batch) prevent it. |
| Class 3 | Tonset < Tprocess < Tm | Medium | The process temperature is above the decomposition onset. Requires high-integrity controls and preventative measures like a safety purge system.[12] |
| Class 4 | Tonset < Tprocess, with Tm > Tboil | High | A cooling failure can lead to a runaway that causes the reactor to over-pressurize and burst due to boiling. Requires robust emergency relief (venting/discs) and quench systems.[12] |
| Class 5 | Tonset < Tprocess, with Tm >> Tboil | Very High | A cooling failure can lead to a violent decomposition and catastrophic failure. Process should be redesigned if possible. Requires the highest level of safety systems. |
Tprocess = Normal Process Temperature; Tm = Max. Temp. attainable in cooling failure; Tonset = Onset Temp. of decomposition.[12]
References
- Benchchem. (n.d.). Application Notes and Protocols for Quenching Reactions Involving 2-Bromo-2-methylpropan-1-amine Hydrobromide.
- Scale-up Systems. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions.
- Huzmezan, M., Gough, B., & Kovac, S. (2002). Advanced Control of Batch Reactor Temperature. World Batch Forum – 2002 North American Conference.
- Emerson Process Management. (n.d.). Improve Batch Reactor temperature control.
- Fluitec. (n.d.). Safe scale-up with exothermic reactions. Process Technology Online.
- Incatools. (2021, July 6). Temperature Control for Batch Reactors in your industry. Incatools blog.
- Health and Safety Executive (HSE). (n.d.). Reaction / Product testing.
- IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.
- Sigma-Aldrich. (2023, December 14). Understanding Chemical Reaction Hazards in Manufacturing Processes.
- E-Control Systems. (2025, May 7). How to Handle a Temperature Excursion: Protocol & Steps.
- Castedo, A. et al. (2022). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. MDPI.
- Ciobanu, A. et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. NIH.
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removing unreacted 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide from product mixture
Removing Unreacted 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide from Product Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. A common challenge encountered is the removal of unreacted starting material from the final product mixture. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address this specific purification challenge. Our focus is on providing not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Challenge: The Properties of Your Impurity
This compound is a quaternary ammonium salt. Its hydrobromide nature renders it highly polar and often soluble in polar solvents.[1] In contrast, the products of its typical nucleophilic substitution reactions are often less polar, creating a valuable discrepancy in physical properties that can be exploited for separation. The key to successful purification lies in leveraging these polarity differences.
II. Troubleshooting and FAQs
Here we address common issues and questions that arise when attempting to remove this specific impurity.
Q1: My NMR spectrum shows persistent peaks corresponding to the starting material after a standard aqueous workup. What's happening?
A: This is a frequent observation. While this compound has some water solubility, it can also be partially soluble in common organic extraction solvents, especially if your product has some polarity. A simple single wash is often insufficient. Furthermore, if your reaction solvent is a polar aprotic solvent like DMF or DMSO, it can act as a phase-transfer agent, pulling the polar starting material back into the organic layer during extraction.[2]
Q2: I've tried multiple water washes, but the impurity remains. What's my next step?
A: If extensive aqueous washing is ineffective, it's time to consider a more targeted approach. The next logical steps involve either an acid-base extraction to chemically alter the impurity's solubility or employing chromatographic techniques for a more refined separation based on polarity differences.
Q3: Is column chromatography a good option for removing this salt?
A: Yes, column chromatography can be very effective.[3] However, due to the high polarity of the hydrobromide salt, it will likely have a very low Rf value and stick strongly to the silica gel. This can be advantageous as your less polar product will elute much more readily. Careful selection of your solvent system is crucial.
Q4: Can I use a basic wash to neutralize the hydrobromide and extract the free base?
A: This is an excellent strategy. By washing your organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate), you can deprotonate the pyrrolidine nitrogen, converting the salt into its free base form, 2-(2-bromoethyl)-1-methylpyrrolidine. This free base is significantly less polar than the hydrobromide salt and will be more soluble in the organic layer. The bromide and sodium ions will remain in the aqueous phase. This is a classic acid-base extraction technique.[3]
Q5: Are there any non-chromatographic methods I can try if I want to avoid columns?
A: Besides acid-base extraction, recrystallization can be a powerful tool if your product is a solid. The key is to find a solvent system in which your product has good solubility at elevated temperatures but poor solubility at room temperature, while the starting material remains soluble. Fractional crystallization could also be an option if you can find a solvent that selectively crystallizes your desired product.[4]
III. In-Depth Experimental Protocols
The following section provides detailed, step-by-step procedures for the most effective methods to remove unreacted this compound.
Protocol 1: Enhanced Liquid-Liquid Extraction with an Acidic Wash
This protocol is a good first-line approach and builds upon a standard aqueous workup. The acidic wash helps to ensure the starting material remains in its highly polar, protonated salt form, maximizing its partitioning into the aqueous phase.
Workflow Diagram:
Caption: Workflow for Enhanced Liquid-Liquid Extraction.
Step-by-Step Methodology:
-
Initial Quench: Quench your reaction as per your established protocol.
-
Dilution: Dilute the crude reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of 0.5 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which contains the polar hydrobromide impurity.
-
Repeat: Repeat the acidic wash (steps 4-6) two more times to ensure complete removal of the starting material.
-
Neutralizing Wash (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[5]
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield your purified product.
Protocol 2: Purification via Acid-Base Extraction
This method chemically modifies the impurity to facilitate its removal. It is particularly useful if the acidic wash in Protocol 1 is not sufficiently effective.
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.[3]
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Shake the funnel, venting carefully. The bicarbonate will react with the hydrobromide salt, releasing CO₂ gas.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the basic wash two more times to ensure complete conversion of the starting material to its free base.
-
Brine Wash: Wash the organic layer with brine to remove residual water and any remaining inorganic salts.
-
Drying and Concentration: Drain the organic layer, dry it over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Important Note: This procedure converts the unreacted starting material into its free base form, which will now be present in your organic layer along with your product. This technique is most effective when followed by column chromatography, as the polarity difference between your product and the free base is often greater than that between your product and the starting hydrobromide salt.
Protocol 3: Flash Column Chromatography
This is the most powerful method for separating compounds with different polarities.
Workflow Diagram:
Caption: Workflow for Flash Column Chromatography.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Your goal is to find a solvent mixture where your desired product has an Rf value of approximately 0.3-0.4, while the starting material remains at the baseline (Rf = 0). A good starting point for many organic compounds is a mixture of hexane and ethyl acetate. If your product is more polar, you might need to use a system like dichloromethane and methanol.[3]
-
Column Packing: Prepare a flash chromatography column with silica gel, using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Carefully add the sample to the top of the column and begin eluting with your chosen solvent system.
-
Fraction Collection: Collect fractions as the solvent runs through the column.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table:
| Purification Method | Principle of Separation | Best For | Key Advantages | Potential Drawbacks |
| Enhanced Liquid-Liquid Extraction | Partitioning based on high polarity of the salt | Initial cleanup; removing large amounts of impurity | Fast, simple, uses common lab equipment | May not achieve 100% purity; can be less effective for more polar products |
| Acid-Base Extraction | Chemical conversion of the impurity to alter its solubility | Situations where simple extraction fails | Highly selective for acidic/basic impurities | Adds a step; the resulting free base impurity still needs removal |
| Flash Column Chromatography | Differential adsorption onto a solid phase based on polarity | Achieving high purity; separating complex mixtures | High resolving power; versatile for many compound types | More time-consuming; requires more solvent; potential for product loss on the column |
IV. Concluding Remarks
The successful removal of unreacted this compound from a reaction mixture is a critical step in synthesizing pure compounds. The choice of purification method depends on the specific properties of your desired product and the required level of purity. For a quick and efficient initial cleanup, an enhanced liquid-liquid extraction with an acidic wash is recommended. For more challenging separations or to achieve high purity, flash column chromatography is the most robust option. By understanding the principles behind these techniques and carefully executing the protocols, researchers can confidently overcome this common purification hurdle.
V. References
-
EvitaChem. (n.d.). 2-(2-Bromoethyl)pyrrolidine hydrobromide. Retrieved from
-
BenchChem. (2025). Purification strategies to remove starting material impurities. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from
-
Nottinghamgroup. (n.d.). Remove Sticky Reagents. Retrieved from
-
ResearchGate. (2019, January 8). How to separate organic salts?. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthetic transformation. Drawing from established chemical principles and practical field insights, this document provides a structured, question-and-answer-based approach to diagnose and resolve common issues.
The synthesis, typically involving the bromination of 1-Methyl-2-pyrrolidine ethanol, is a foundational step for creating more complex molecules, especially those targeting neurological disorders.[1] However, seemingly minor deviations in reagents or conditions can lead to significant yield reduction. This guide will walk you through a logical troubleshooting process, from initial diagnosis to advanced optimization.
Section 1: Initial Diagnosis & Common Questions
This section addresses the most frequent initial queries and helps narrow down the potential problem areas.
Q1: My final yield of this compound is consistently below 50%. Where should I start looking for the problem?
Low yields are rarely due to a single factor. A systematic approach is essential. Begin by evaluating the "big three": Reagent Quality, Reaction Conditions, and Work-up/Purification procedures.
Start by asking these questions:
-
Reagents: Have you confirmed the purity of your starting material, 1-methyl-2-pyrrolidine ethanol? Is your hydrobromic acid (HBr) at the correct concentration and free of oxidizing impurities?
-
Reaction: Are you certain your temperature control is accurate? Is the reaction time appropriate? Are you running the reaction under an inert atmosphere?
-
Work-up: Could your product be lost during aqueous extraction due to its potential water solubility? Is your final product precipitating or crystallizing completely?
The following diagram outlines a logical troubleshooting workflow to pinpoint the source of yield loss.
Caption: A systematic workflow for troubleshooting low reaction yields.
Section 2: Reagent & Starting Material Issues
The quality of your inputs directly dictates the quality and quantity of your output.
Q2: How can I be sure my 1-methyl-2-pyrrolidine ethanol starting material is suitable?
The primary starting material, 1-methyl-2-pyrrolidine ethanol, must be of high purity (typically >98%). Impurities can interfere with the reaction.
Common Issues & Solutions:
| Symptom | Possible Cause | Recommended Action |
| Reaction is sluggish or stalls (checked by TLC/GC). | Water Content: The starting alcohol is hygroscopic. Excess water will dilute the HBr, altering the reaction conditions. | Dry the starting material over molecular sieves or by azeotropic distillation with toluene prior to use. |
| Appearance of unexpected byproducts in NMR/GC-MS. | Oxidation: The alcohol may have partially oxidized to an aldehyde or carboxylic acid over time. | Verify purity using GC-MS and ¹H NMR. If oxidized impurities are present, consider purification by vacuum distillation.[2] |
| Inconsistent reaction outcomes between batches. | Supplier Variability: Purity can vary between suppliers or even lots from the same supplier. | Qualify each new bottle of starting material with a standard set of analytical tests (e.g., NMR, GC, refractive index) before use in a large-scale reaction. |
Q3: My hydrobromic acid (HBr) has a yellow or brown tint. Is this a problem?
Yes, this is a significant red flag. A yellow or brown color in HBr indicates the presence of elemental bromine (Br₂), which forms from the oxidation of HBr. This is a common issue with older bottles.
Why it Matters:
-
Side Reactions: Free bromine can lead to unwanted side reactions, including bromination at other positions or decomposition of the desired product.
-
Mechanism Interference: The presence of an oxidant changes the nature of the reaction environment.
Corrective Protocol: HBr Purification
-
Color Test: A pale yellow to dark brown color indicates oxidation.
-
Purging (for slight color): For a faint yellow tint, bubbling a slow stream of inert gas (N₂ or Argon) through the acid for 15-30 minutes can sometimes remove dissolved bromine.
-
Reductive Quench (for darker color): Before use, cool the HBr solution in an ice bath and add a small amount of a reducing agent like a dilute solution of sodium thiosulfate (Na₂S₂O₃) or phosphorous acid dropwise until the color disappears. Use with caution and be aware this introduces other salts.
-
Best Practice: Use a fresh, unopened bottle of concentrated (e.g., 48%) HBr for best results.
Section 3: Reaction Condition Optimization
The conversion of the alcohol to the bromide is a nucleophilic substitution reaction, likely proceeding via an SN2 or SN1 mechanism depending on the precise conditions (e.g., acid concentration).[3] Temperature, time, and stoichiometry are critical parameters.
Q4: What is the optimal temperature and reaction time? I'm seeing either unreacted starting material or multiple products.
This is a classic optimization problem. The goal is to find the "sweet spot" that drives the reaction to completion without promoting side reactions.
-
If you have unreacted starting material: The reaction may be too cold or the duration too short. The nucleophilic attack of bromide on the protonated alcohol is an activated process and requires sufficient thermal energy.
-
If you see multiple new spots on TLC/peaks on GC: The temperature may be too high, promoting side reactions.
Key Side Reactions Influenced by Temperature:
-
Elimination (E1/E2): At higher temperatures, the protonated alcohol can lose water to form a carbocation, which then loses a proton to form an alkene (1-methyl-2-vinylpyrrolidine). This is often a major byproduct.
-
Ether Formation: Two molecules of the starting alcohol can condense to form a symmetric ether, especially if the HBr concentration is too low.
Recommended Approach: Temperature Study
| Temperature Range | Expected Outcome | Potential Issues |
| 60-80 °C | Slower reaction rate, potentially incomplete conversion. | Low yield due to unreacted starting material. |
| 80-100 °C | Generally a good starting point for balancing rate and selectivity. | Requires careful monitoring to avoid byproduct formation. |
| >100 °C (Reflux) | Fast reaction, but high risk of elimination and decomposition. | Significant byproduct formation, leading to low yield and difficult purification. |
Protocol: Reaction Monitoring
-
Set up the reaction at 85 °C.
-
Withdraw a small aliquot (e.g., 0.1 mL) every hour.
-
Quench the aliquot with a saturated sodium bicarbonate solution and extract with a small amount of ethyl acetate.
-
Spot the organic layer on a TLC plate to visualize the disappearance of the starting material and the appearance of the product.
-
Stop the reaction once the starting material is consumed.
Q5: Could the way I'm adding my reagents be causing low yields?
Yes. The order and rate of addition are crucial, especially concerning the exothermic nature of mixing acid and your alcohol.
Problem: Adding the 1-methyl-2-pyrrolidine ethanol to the hot concentrated HBr.
-
Causality: This can create localized "hot spots" where the temperature spikes dramatically, leading to immediate decomposition and charring of the starting material before it has a chance to react cleanly.
Validated Protocol: Reagent Addition
-
Charge the reaction vessel with the 1-methyl-2-pyrrolidine ethanol.
-
Place the vessel in an ice/water bath to pre-chill.
-
Add the concentrated HBr slowly and dropwise via an addition funnel.
-
Monitor the internal temperature to ensure it does not rise uncontrollably.
-
After the addition is complete, remove the ice bath and slowly heat the reaction to the target temperature.
Section 4: Work-up and Purification Pitfalls
Significant product loss can occur after the reaction is complete. The hydrobromide salt form of the product enhances its solubility in polar solvents like water, creating a common pitfall.[1]
Q6: I believe my reaction went to completion, but I lose most of my product during the aqueous work-up. Why?
The product, being a hydrobromide salt, has significant water solubility. Standard extraction procedures can be inefficient.
Troubleshooting Work-up Losses:
-
pH Adjustment: Do not basify the aqueous layer too much during work-up. The free base form of the product may have some volatility or be prone to decomposition. It's often better to work with the salt.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic salt, driving it into the organic layer.
-
Solvent Choice: Use a more polar extraction solvent like dichloromethane (DCM) instead of ethyl acetate or ether if you are trying to extract the free base. Perform multiple extractions (e.g., 5 x 50 mL instead of 2 x 125 mL).
Q7: My final product is an oil or a sticky solid and won't crystallize properly. How can I get a clean, crystalline solid?
This issue almost always points to the presence of impurities that are inhibiting crystallization.
Causality & Solution:
-
Impurities: Residual solvent, unreacted starting material, or side products can act as "anti-solvents" or create a eutectic mixture.
-
Recrystallization: This is the most effective method for purification. The key is finding a suitable solvent system. A common technique is anti-solvent crystallization.[1]
Protocol: Recrystallization of 2-(2-Bromoethyl)-1-methylpyrrolidine HBr
-
Dissolution: Gently heat the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., isopropanol, ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.
-
Crystallization: Slowly add a non-polar "anti-solvent" (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or acetone) to the warm solution until it just starts to become cloudy.[1][4]
-
Cooling: Add a seed crystal if available, then allow the solution to cool slowly to room temperature, and finally in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
The following diagram illustrates the relationship between common issues and their underlying causes.
Caption: Decision tree for diagnosing the cause of low yields.
References
-
Reddit. Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. Available from: [Link]
-
PubChem. 2-(2-Bromoethyl)-1-methylpyrrolidine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. N-Methylpyrrolidin-2-one Hydrotribromide (MPHT), a Mild Reagent for Selective Bromination of Carbonyl Compounds: Synthesis of Substituted 2-Bromo-1-naphtols. Available from: [Link]
-
Pearson+. Propose a mechanism for each reaction, showing explicitly how the... Study Prep. Available from: [Link]
-
Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide. Procedure. Available from: [Link]
-
Organic Syntheses. guanidoacetic acid. Procedure. Available from: [Link]
-
Wamser, C. C. Chapter 4 Workshop: Alcohols and Alkyl Halides. Portland State University. Available from: [Link]
-
Master Organic Chemistry. Addition of HBr to Alkenes. Educational Resource. Available from: [Link]
- Google Patents. EP0044203B1 - Process for producing 2-mercaptoethylamine hydrohalides.
Sources
Technical Support Center: Solvent Effects on 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reactivity of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide. The following information is designed to help you navigate common experimental challenges and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for this compound?
This compound is a primary alkyl halide. Its r[1]eactivity is dominated by nucleophilic substitution reactions, where the bromide ion is displaced by a nucleophile. The t[1]wo main pathways to consider are the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. Elimination reactions can also occur under certain conditions.
[1]Q2: How does the choice of solvent influence whether the reaction proceeds via an SN1 or SN2 mechanism?
The polarity and protic nature of the solvent are critical factors in determining the reaction mechanism.
-
[2]SN2 reactions are favored by polar aprotic solvents like acetone, DMSO, and DMF. These[2][3] solvents can dissolve the nucleophile but do not form strong hydrogen bonds with it, leaving the nucleophile "naked" and more reactive.
-
[4][5]SN1 reactions are favored by polar protic solvents such as water, methanol, and ethanol. These[2][3] solvents can stabilize the carbocation intermediate formed in the rate-determining step through hydrogen bonding and dipole-dipole interactions.
[6][7]Q3: Why is my SN2 reaction with this compound so slow in a protic solvent like ethanol?
Protic solvents can significantly slow down SN2 reactions due to solvation of the nucleophile. The s[5]olvent molecules form a "cage" around the nucleophile through hydrogen bonding, which hinders its ability to attack the electrophilic carbon. This [5][6]effect is more pronounced for smaller, more electronegative nucleophiles. For e[7]xample, the reaction between bromoethane and potassium iodide is 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).
[6]Q4: Can I use a non-polar solvent for my reaction?
Using a non-polar solvent is generally not recommended for reactions involving this compound and a charged nucleophile. This is because salts (the nucleophile and the hydrobromide salt of the starting material) are often insoluble in non-polar solvents.
[2][3]Q5: I'm observing an unexpected side product. Could the solvent be the cause?
Yes, the solvent can influence the formation of side products. For instance, if you are using a polar protic solvent that can also act as a nucleophile (e.g., water or an alcohol), you may observe solvolysis products where the solvent molecule has displaced the bromide. Addit[8]ionally, the basicity of the nucleophile and the reaction conditions can lead to elimination reactions, especially with sterically hindered bases.
T[10]roubleshooting Guide
Issue 1: Low Yield in an SN2 Reaction
Possible Cause: Use of a polar protic solvent.
Troubleshooting Steps:
-
Solvent Exchange: Switch to a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These[1] solvents will enhance the nucleophilicity of your reagent.
-
[6]Nucleophile Concentration: Ensure your nucleophile concentration is sufficient. SN2 reactions are second-order, meaning the rate depends on the concentration of both the substrate and the nucleophile.
-
[7]Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like elimination.
Issue 2: Formation of Multiple Products
Possible Cause: Competing SN1 and SN2 pathways or elimination reactions.
Troubleshooting Steps:
-
Favor SN2: To favor the SN2 pathway and obtain a single product with inversion of stereochemistry, use a strong, non-bulky nucleophile in a polar aprotic solvent.
-
Favor SN1: If the SN1 pathway is desired, use a weak nucleophile in a polar protic solvent. Be aware that this will likely result in a racemic mixture of products if the starting material is chiral.
-
[2]Minimize Elimination: To minimize elimination side reactions, avoid using strong, sterically hindered bases. If elimination is still an issue, consider lowering the reaction temperature.
Issue 3: Starting Material is Insoluble
Possible Cause: Inappropriate solvent choice.
Troubleshooting Steps:
-
Solvent Polarity: this compound is a salt and will have better solubility in polar solvents. If yo[1]u are using a solvent that is too non-polar, the starting material may not dissolve.
-
Solvent Mixtures: Consider using a co-solvent system to improve solubility while maintaining the desired reactivity. For example, a mixture of a polar aprotic solvent with a small amount of a more polar co-solvent might be effective.
Data & Protocols
Solvent Effects on Nucleophilic Substitution Rates
The choice of solvent can have a dramatic impact on the rate of nucleophilic substitution reactions. The following table illustrates the relative rates of an SN2 reaction in various solvents.
| Solvent | Dielectric Constant (Polarity) | Solvent Type | Relative Rate |
| Methanol (CH₃OH) | 33 | Polar Protic | 1 |
| Water (H₂O) | 80 | Polar Protic | 7 |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | 1,300 |
| Dimethylformamide (DMF) | 37 | Polar Aprotic | 2,800 |
| Acetonitrile (CH₃CN) | 38 | Polar Aprotic | 5,000 |
Data adapted from various sources for illustrative purposes.
Experimental Workflow: General Protocol for SN2 Reaction
This protocol provides a general guideline for performing an SN2 reaction with this compound.
Caption: Decision tree for SN1 vs. SN2 reaction conditions.
References
-
Chemistry LibreTexts. (2020, October 20). 9.3: Factors That Affect SN2 Reactions. [Link]
-
Quora. (2018, July 26). Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent?[Link]
-
Study.com. In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?[Link]
-
Wamser, C. C. (1999). Chapter 8 Notes: Nucleophilic Substitution and Elimination. Portland State University. [Link]
-
KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Khan Academy. Sn1 vs Sn2: Solvent effects. [Link]
-
Chemistry Stack Exchange. (2014, August 7). What is the result when the polarity of the solvent is increased in nucleophilic substitution?[Link]
-
SlidePlayer. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]
Sources
- 1. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Chemistry Net: Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution [chem-net.blogspot.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. Chapter 8 Notes [web.pdx.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC Method Validation for Purity Analysis of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
Abstract
The robust determination of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide presents an in-depth, comparative validation of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide, a key pyrrolidine derivative.[1] By juxtaposing a conventional C18-based method (Method A) with an alternative phenyl-hexyl stationary phase approach (Method B), we explore the nuanced performance differences across all critical validation parameters mandated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5][6] This document provides not only detailed experimental protocols and acceptance criteria but also the scientific rationale behind methodological choices, offering a practical framework for scientists to develop and validate stability-indicating analytical procedures.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents.[7] Its purity is paramount, as even trace impurities can impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this assessment due to its high resolution and sensitivity.[8][9][10]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][6] For a purity assay, this means the method must be specific enough to separate the main compound from any potential degradation products or process-related impurities, while also being accurate , precise , and linear over a defined range.[4][9]
This guide will compare two reversed-phase HPLC methods:
-
Method A: A robust, industry-standard method utilizing a C18 stationary phase with a trifluoroacetic acid (TFA)-modified mobile phase.
-
Method B: An alternative method employing a Phenyl-Hexyl stationary phase, offering different selectivity based on pi-pi interactions, with a phosphate-buffered mobile phase.
Chromatographic Systems Under Evaluation
The selection of chromatographic conditions is the foundation of any analytical method. The choices for Method A and B were made to provide a meaningful comparison of column chemistry and mobile phase strategy.
| Parameter | Method A: C18 with TFA Ion-Pairing | Method B: Phenyl-Hexyl with Buffering |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10 µL | 10 µL |
Scientific Rationale:
-
Method A: The C18 column provides universal hydrophobic retention. The use of TFA is critical; it acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated tertiary amine of the analyte, which enhances retention and significantly improves peak shape by masking residual silanol interactions on the silica surface.[11][12][13] A concentration of 0.1% TFA is a common starting point for robust peptide and small molecule separations.[11][14]
-
Method B: The Phenyl-Hexyl phase introduces an alternative separation mechanism. In addition to hydrophobicity, it offers aromatic selectivity (pi-pi interactions), which can be advantageous for separating impurities with different aromatic character. The phosphate buffer maintains a constant pH to ensure consistent ionization of the analyte without the ion-pairing effects of TFA, which can sometimes suppress mass spectrometry signals if used in LC-MS applications.[15]
The Validation Workflow: A Visual Overview
The validation process follows a logical sequence of experiments, each building upon the last to create a comprehensive picture of method performance.
Caption: A flowchart of the sequential HPLC method validation process.
Comparative Validation: Protocols and Results
The core of this guide is the direct comparison of Method A and Method B against the validation parameters defined by ICH Q2(R1).[3][4]
Specificity (Stability-Indicating Nature)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] The most effective way to prove this is through forced degradation studies.[16][17]
Protocol:
-
Prepare solutions of this compound at 1.0 mg/mL.
-
Expose the solutions to a battery of stress conditions designed to induce degradation (target 5-20%).[18]
-
Acid Hydrolysis: Add 1N HCl, heat at 60°C for 4 hours.[18]
-
Base Hydrolysis: Add 1N NaOH, heat at 60°C for 4 hours.[18]
-
Oxidation: Add 3% H₂O₂, store at room temperature for 24 hours.[18]
-
Thermal: Heat solution at 80°C for 48 hours.[18]
-
Photolytic: Expose to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[18]
-
-
Neutralize the acid and base samples before dilution.
-
Analyze the stressed samples, along with an unstressed control, using both Method A and Method B.
-
Evaluate chromatograms for resolution (Rs) between the main peak and the closest eluting degradation peak. Use a photodiode array (PDA) detector to assess peak purity.
Acceptance Criteria:
-
Resolution (Rs) between the main peak and any degradant peak should be > 2.0.
-
The peak purity index should pass (e.g., > 990), indicating no co-eluting peaks.
Comparative Results:
| Stress Condition | Method A (C18/TFA) - Resolution (Rs) | Method B (Phenyl-Hexyl/PO₄) - Resolution (Rs) |
| Acid Hydrolysis | 3.5 (to major degradant) | 2.8 (to major degradant) |
| Base Hydrolysis | 4.1 | 3.9 |
| Oxidation | 2.9 | 4.5 |
| Thermal | No significant degradation | No significant degradation |
| Photolytic | 2.4 | 2.1 |
| Peak Purity | All conditions passed | All conditions passed |
Discussion: Both methods successfully demonstrated specificity. Method A (C18/TFA) provided superior resolution for hydrolytic degradants, suggesting these impurities are best separated by differences in hydrophobicity. Conversely, Method B (Phenyl-Hexyl) showed significantly better resolution for the oxidative degradant, indicating this species has an aromatic character that allows for a strong pi-pi interaction with the stationary phase, a mechanism not available to the C18 column. This highlights the importance of matching column chemistry to potential impurity profiles.
Linearity and Range
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[5][9]
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations spanning 50% to 150% of the nominal analytical concentration (e.g., 0.5 mg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation Coefficient (R²) ≥ 0.999.
-
Y-intercept should not be significantly different from zero.
Comparative Results:
| Parameter | Method A (C18/TFA) | Method B (Phenyl-Hexyl/PO₄) |
| Range Tested | 0.25 - 0.75 mg/mL | 0.25 - 0.75 mg/mL |
| Correlation (R²) | 0.9998 | 0.9995 |
| Y-Intercept (% of 100% response) | 0.2% | 0.8% |
| Regression Equation | y = 25432x + 1250 | y = 24987x + 4995 |
Discussion: Both methods exhibited excellent linearity. Method A demonstrated a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally more ideal linear response. However, both methods are well within acceptable limits for a quantitative purity method.
Accuracy (Trueness)
Objective: To assess the closeness of agreement between the value which is accepted as a conventional true value and the value found.[19] This is typically determined by spike recovery experiments.
Protocol:
-
Prepare a placebo (matrix without the analyte, if applicable). For an API, this is often done by spiking into a known concentration of the analyte itself.
-
Spike known amounts of the analyte reference standard into the sample at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.
-
Prepare each level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
Mean recovery should be between 98.0% and 102.0% for each level.
Comparative Results:
| Spike Level | Method A (C18/TFA) - Mean % Recovery | Method B (Phenyl-Hexyl/PO₄) - Mean % Recovery |
| 80% | 99.8% | 99.5% |
| 100% | 100.3% | 100.1% |
| 120% | 100.9% | 101.2% |
| Overall Mean | 100.3% | 100.3% |
Discussion: The accuracy of both methods is statistically indistinguishable and excellent. Both can accurately quantify the amount of this compound in a sample.
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[9] It is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system.
-
Calculate the %RSD for the second set of data and perform a statistical comparison (e.g., F-test) of the two data sets.
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 1.0%.
-
Intermediate Precision: %RSD ≤ 2.0%.
Comparative Results:
| Precision Level | Method A (C18/TFA) - %RSD | Method B (Phenyl-Hexyl/PO₄) - %RSD |
| Repeatability | 0.45% | 0.68% |
| Intermediate Precision (Day 2 / Analyst 2) | 0.72% | 0.95% |
Discussion: Both methods demonstrate superb precision, well within the established acceptance criteria. Method A showed slightly lower %RSD values, indicating a higher degree of precision. This can often be attributed to the peak-sharpening effect of TFA, which leads to more consistent integration.[11][12]
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Objective: To determine the lowest concentration of analyte in a sample that can be reliably quantified (LOQ) and detected (LOD).[5]
Protocol (Signal-to-Noise Approach):
-
Prepare a series of dilute solutions of the analyte.
-
Inject the solutions and determine the concentration at which the analyte peak exhibits a signal-to-noise (S/N) ratio of approximately 10:1 for LOQ and 3:1 for LOD.
Acceptance Criteria:
-
LOQ should be demonstrated with acceptable precision and accuracy (typically %RSD ≤ 10%).
-
LOD should be visually distinguishable from baseline noise.
Comparative Results:
| Parameter | Method A (C18/TFA) | Method B (Phenyl-Hexyl/PO₄) |
| LOD (S/N ≈ 3) | 0.0005 mg/mL (0.1% of 0.5 mg/mL) | 0.0008 mg/mL (0.16% of 0.5 mg/mL) |
| LOQ (S/N ≈ 10) | 0.0015 mg/mL (0.3% of 0.5 mg/mL) | 0.0025 mg/mL (0.5% of 0.5 mg/mL) |
Discussion: Method A demonstrated superior sensitivity with lower LOD and LOQ values. The sharper peak shapes produced by the TFA-modified mobile phase contribute directly to a better signal-to-noise ratio at low concentrations. This makes Method A more suitable for trace impurity analysis.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol:
-
Vary key method parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH or %TFA (± 10% of set value)
-
-
Analyze a system suitability solution under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within their defined limits for all varied conditions.
Comparative Results:
| Varied Parameter | Method A (C18/TFA) - Impact | Method B (Phenyl-Hexyl/PO₄) - Impact |
| Flow Rate (+0.1 mL/min) | Retention time shift, system suitability PASS | Retention time shift, system suitability PASS |
| Temperature (+5°C) | Minor retention time shift, system suitability PASS | Minor retention time shift, system suitability PASS |
| Mobile Phase (pH/TFA) | Minimal impact on retention or peak shape | Significant peak shape degradation with pH shift |
Discussion: Both methods were robust to changes in flow rate and temperature. However, Method B was highly sensitive to changes in mobile phase pH . A small deviation from pH 3.0 caused significant peak tailing, as the ionization state of the analyte was altered without the "shielding" effect of an ion-pairing agent. Method A , buffered by the TFA, was significantly more robust in this regard, making it more reliable for routine use in a QC environment where minor variations in mobile phase preparation can occur.
Conclusion and Method Recommendation
This comparative validation study demonstrates that both the C18/TFA (Method A) and Phenyl-Hexyl/PO₄ (Method B) methods are capable of the purity analysis of this compound. However, a detailed analysis reveals a clear performance leader.
Method A (C18 with TFA Ion-Pairing) is the recommended method.
Justification:
-
Superior Precision and Sensitivity: It consistently delivered lower %RSD values and achieved a lower LOQ, making it better suited for quantifying trace-level impurities.
-
Greater Robustness: Its resilience to minor changes in mobile phase composition makes it a more dependable method for transfer between labs and for long-term routine use.
-
Better Overall Performance: While Method B showed an advantage in resolving one specific oxidative degradant, Method A provided excellent resolution for a broader range of potential impurities and demonstrated superior performance across the majority of validation parameters.
Method B remains a viable alternative, particularly in a scenario where a specific aromatic impurity is of primary concern or if the use of TFA is undesirable (e.g., for preparative chromatography or LC-MS applications where ion suppression is a concern).[15] However, for routine quality control, the stability and reliability of Method A are paramount.
References
- Benchchem.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Open Access Journals.
- ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column?.
- Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
- AAT Bioquest. Why is trifluoroacetic acid (TFA)
- ChromForum.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- EvitaChem. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9.
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A Comparative Guide to the Spectroscopic Characterization of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor and project success. 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide is a valuable building block, frequently employed in the synthesis of novel therapeutic agents. Its reactive bromoethyl moiety and pyrrolidine core make it a versatile scaffold, but also necessitate a robust analytical strategy to ensure identity, purity, and stability.
This guide provides an in-depth comparison of the essential spectroscopic techniques required for the comprehensive characterization of this compound and its derivatives. We move beyond mere procedural descriptions to explain the causality behind methodological choices, offering a framework for generating self-validating data packages essential for publication, patent filings, and regulatory submissions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For a molecule like this compound, a combination of ¹H, ¹³C, and 2D NMR experiments provides an unparalleled level of structural detail.
Expertise & Experience: Why NMR is the Primary Tool
We begin with NMR because it provides direct evidence of atomic connectivity. While other techniques can suggest a structure, only NMR maps out the neighboring relationships between protons (via ¹H-¹H coupling) and directly observes the unique carbon environments. The hydrobromide salt form makes the compound amenable to analysis in polar deuterated solvents like Deuterium Oxide (D₂O) or DMSO-d₆.
¹H NMR Analysis: The proton spectrum reveals the number of distinct proton environments and their electronic surroundings. The electronegativity of the nitrogen and bromine atoms significantly influences the chemical shifts of adjacent protons, pulling them downfield.
-
N-CH₃ Protons: A singlet, typically around 2.5-3.0 ppm, resulting from the methyl group on the quaternized nitrogen.
-
Pyrrolidine Ring Protons: A series of complex multiplets between ~1.8 and 3.5 ppm. The protons on carbons adjacent to the nitrogen (C2 and C5) will be the most downfield.
-
Bromoethyl Protons (-CH₂-Br): A multiplet, expected to be the most downfield of the aliphatic protons (typically >3.5 ppm) due to the strong deshielding effect of the bromine atom.
-
N-H Proton: If analyzed in a solvent like DMSO-d₆, the acidic proton on the nitrogen will appear as a broad singlet at a variable, downfield position.
¹³C NMR Analysis: The ¹³C spectrum indicates the number of unique carbon atoms.[1] For this molecule, seven distinct signals are expected.
-
C-Br Carbon: Significantly deshielded, appearing around 30-40 ppm.
-
Pyrrolidine Carbons: Resonances typically fall between 20 and 70 ppm. The carbons directly bonded to the nitrogen (C2 and C5) will be further downfield.
-
N-CH₃ Carbon: A distinct signal around 40-50 ppm.
To resolve ambiguities, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. DEPT-135, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks, confirming the assignments for the pyrrolidine and ethyl side-chain carbons.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; for hydrobromide salts, D₂O is often an excellent choice for its polarity.
-
Internal Standard: Add a small amount of a suitable internal standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, to reference the chemical shifts to 0.00 ppm.[3]
-
Data Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher field spectrometer. Following this, acquire a broadband-decoupled ¹³C spectrum. If necessary, run DEPT-135, COSY, and HSQC experiments to confirm assignments.
-
Data Processing: Fourier transform the Free Induction Decay (FID), apply phase and baseline corrections, and integrate the signals in the ¹H spectrum to determine proton ratios.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by measuring the vibrations of bonds within the molecule. It serves as an excellent complementary technique to NMR.
Expertise & Experience: What to Look For
The IR spectrum provides a characteristic "fingerprint" for the molecule. For the hydrobromide salt, the most diagnostic feature is the broad absorption band corresponding to the N-H⁺ stretch, which confirms the salt's formation.
-
N-H⁺ Stretch: A very broad and strong band typically appearing from 2400-2800 cm⁻¹. This is characteristic of amine salts.[4]
-
C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[5]
-
C-N Stretch: A medium intensity band in the 1020-1250 cm⁻¹ region.
-
C-Br Stretch: A strong absorption in the fingerprint region, typically found between 500-750 cm⁻¹.[6] The presence of this band is a key indicator of successful bromination.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrumentation: Utilize an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions to known correlation charts to confirm the presence of the expected functional groups.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is essential for determining the molecular weight of the compound and provides valuable structural information through the analysis of its fragmentation patterns.
Expertise & Experience: Decoding the Spectrum
For this molecule, Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique well-suited for polar and ionic compounds like hydrobromide salts. The most critical diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion.
-
Molecular Ion: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks for the molecular ion [M]⁺ (of the free base) separated by 2 mass units (m/z and m/z+2) with almost equal intensity.[7] For C₇H₁₄BrN, this would appear at m/z 191 and 193.
-
Key Fragmentation Pathways: Alpha-cleavage is a dominant fragmentation pathway for amines.[8] The bond between the pyrrolidine ring and the bromoethyl side chain can break, leading to a highly stable N-methylpyrrolidinium fragment. Another common fragmentation is the loss of the bromine radical.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion cluster (M and M+2) to confirm the molecular weight and the presence of a single bromine atom. Analyze the major fragment ions to corroborate the proposed structure.
Comparative Summary of Primary Spectroscopic Data
| Technique | Parameter | Expected Observation for 2-(2-Bromoethyl)-1-methylpyrrolidine | Information Gained |
| ¹H NMR | Chemical Shift (δ) | ~2.5-3.0 (s, 3H, N-CH₃), ~1.8-3.5 (m, 7H, Ring), >3.5 (m, 4H, -CH₂CH₂Br) | C-H framework, electronic environment |
| ¹³C NMR | Chemical Shift (δ) | ~30-40 (C-Br), ~20-70 (Ring Carbons), ~40-50 (N-CH₃) | Number of unique carbons, functional groups |
| IR | Wavenumber (cm⁻¹) | 2400-2800 (broad, N-H⁺), 2850-2960 (C-H), 500-750 (C-Br) | Presence of key functional groups, salt form |
| MS (ESI+) | Mass-to-Charge (m/z) | 191/193 (1:1 ratio) for [C₇H₁₄BrN]⁺ | Molecular weight, elemental composition (Br) |
Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel pyrrolidine derivative.
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- 6. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Comparative Guide to Modern Reagents for Synthesizing the 1-Methyl-2-Ethylpyrrolidine Moiety
Introduction: The Significance of the Chiral 2-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast array of FDA-approved pharmaceuticals and bioactive natural products. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal building block for designing ligands that interact with biological targets with high affinity and specificity. The 1-methyl-2-ethylpyrrolidine moiety, in particular, represents a common substitution pattern that necessitates precise control over stereochemistry at the C2 position. The development of efficient, stereoselective, and scalable methods to introduce this moiety is therefore a critical objective for researchers in drug discovery and process development.
This guide provides an in-depth comparison of traditional synthetic strategies with modern, catalytic alternatives for accessing enantioenriched 2-ethylpyrrolidine derivatives, which can be readily N-methylated. We will delve into the mechanistic underpinnings of each approach, provide representative experimental protocols, and offer a comparative analysis to guide reagent and methodology selection based on project-specific needs such as stereochemical purity, scalability, and green chemistry principles.
The Benchmark: Classical Synthesis via the Chiral Pool
The traditional and most established method for synthesizing a specific enantiomer of a 2-substituted pyrrolidine is to leverage the "chiral pool"—naturally occurring chiral molecules. L-proline is the most common and cost-effective starting material for this purpose. A typical synthesis of (S)-2-ethylpyrrolidine from L-proline involves multiple steps that transform the inherent chirality of the starting material into the desired product.
Causality Behind the Experimental Choices
This multi-step sequence is logical but suffers from poor step and atom economy. The initial protection of the nitrogen (e.g., as a Boc-carbamate) is essential to prevent side reactions and direct the chemistry to the carboxyl group. The conversion of the carboxylic acid to a Weinreb amide is a key step that prevents over-addition of the organometallic reagent; the intermediate N-methoxy-N-methylamide forms a stable chelated intermediate upon addition of one equivalent of the Grignard reagent, which collapses to the ketone only upon acidic workup. Direct addition of a Grignard reagent to an ester would lead to the formation of a tertiary alcohol as a major byproduct[1]. Subsequent reduction and deprotection steps are required to yield the final pyrrolidine, which is then N-methylated in a final step, often via reductive amination with formaldehyde.
Caption: A typical workflow for the synthesis of (S)-1-methyl-2-ethylpyrrolidine from L-proline.
Alternative 1: Biocatalytic Asymmetric Synthesis via Transaminase-Triggered Cyclization
A paradigm shift in chiral amine synthesis involves the use of enzymes, which offer unparalleled stereoselectivity under mild, aqueous conditions. Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone. This strategy can be ingeniously applied to the synthesis of chiral pyrrolidines.[2][3]
Mechanism and Experimental Logic
The process begins with a commercially available linear substrate, 6-chlorohexan-3-one. A selected transaminase, chosen for its ability to produce the desired (R)- or (S)-enantiomer, stereoselectively converts the ketone to a chiral amine.[3] This enzymatic step is the key enantiodetermining event. The resulting ω-chloroamine intermediate is primed for spontaneous intramolecular SN2 cyclization, driven by the nucleophilic amino group attacking the carbon bearing the chloride leaving group. This irreversible cyclization pulls the equilibrium of the reversible transamination reaction towards the product, resulting in high conversion and exceptional enantiomeric purity (>99.5% ee is commonly achieved).[2] The final product, chiral 2-ethylpyrrolidine, can then be isolated and N-methylated.
Caption: The biocatalytic cycle for transaminase-mediated synthesis of chiral 2-ethylpyrrolidine.
Representative Experimental Data
| Substrate | Enzyme | Product | Yield | Enantiomeric Excess (ee) |
| 6-chloro-1-phenylhexan-3-one | ATA-117-Rd11 | (R)-2-(3-phenylpropyl)pyrrolidine | 90% | >99.5% |
| 6-chloro-1-phenylhexan-3-one | PjSTA-R6-8 | (S)-2-(3-phenylpropyl)pyrrolidine | 85% | >99.5% |
| 6-chlorohexan-3-one | ATA variant | (R/S)-2-ethylpyrrolidine | High | >99% (projected) |
Data adapted from analogous syntheses.[2][3]
General Experimental Protocol
-
Reaction Setup: To a solution of potassium phosphate buffer (100 mM, pH 8.0) is added pyridoxal-5'-phosphate (PLP, 1 mM), the selected transaminase (e.g., ATA-117, 10 mg/mL), and isopropylamine as the amine donor (0.5 M).
-
Substrate Addition: 6-chlorohexan-3-one (50 mM) is added from a stock solution in DMSO (final DMSO concentration 5% v/v).
-
Incubation: The reaction mixture is incubated at 30°C with agitation (e.g., 700 rpm) for 22-24 hours.
-
Workup: The pH of the mixture is raised to >12 with NaOH to stop the reaction and deprotonate the product amine. The aqueous phase is extracted with an organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Purification: The combined organic extracts are dried and concentrated. The resulting 2-ethylpyrrolidine can be purified further by distillation or salt formation.
Alternative 2: Catalytic Asymmetric C-H Amination (Hofmann-Löffler-Freytag Reaction)
The Hofmann-Löffler-Freytag (HLF) reaction is a classic radical-mediated transformation for synthesizing pyrrolidines via an intramolecular hydrogen atom transfer (HAT).[4][5][6][7] For over a century, this powerful C-H functionalization reaction lacked a highly enantioselective catalytic variant. Recently, a breakthrough method utilizing a chiral copper catalyst has solved this challenge, providing rapid access to enantioenriched pyrrolines from simple ketone-derived oximes.[8][9]
Mechanism and Experimental Logic
This cutting-edge strategy begins with an oxime, readily prepared from a linear ketone like heptan-3-one. In the presence of a chiral copper(I) catalyst and an activating agent, an iminyl radical is generated. This nitrogen-centered radical undergoes a regioselective 1,5-hydrogen atom transfer (1,5-HAT) from the δ-C-H bond, a process favored by a stable six-membered ring transition state.[4][10] The key to the asymmetry is the chiral copper catalyst, which traps the resulting alkyl radical to form a transient organocopper(III) intermediate.[8] This intermediate then undergoes highly stereoselective reductive elimination to forge the C-N bond, yielding an enantioenriched 2-ethyl-1-pyrroline. The pyrroline can be easily reduced (e.g., via hydrogenation) to the desired 2-ethylpyrrolidine with excellent transference of stereochemistry.
Caption: Proposed catalytic cycle for the Cu-catalyzed enantioselective HLF reaction.
Representative Experimental Data
| Ketone Substrate | Product (Pyrroline) | Yield | Enantiomeric Ratio (er) |
| 4-Phenylbutan-2-one (oxime) | 2-Methyl-5-phenyl-1-pyrroline | 85% | 97:3 |
| Heptan-3-one (oxime) | 2-Ethyl-5-ethyl-1-pyrroline | 78% | 95:5 |
| Heptan-4-one (oxime) | 2-Propyl-5-propyl-1-pyrroline | 81% | 96:4 |
Data adapted from Nagib, et al.[8][9]
General Experimental Protocol
-
Catalyst Preparation: In a glovebox, Cu(MeCN)₄PF₆ (5 mol%) and a chiral bisoxazoline (BOX) or other suitable ligand (6 mol%) are dissolved in an anhydrous, non-polar solvent like toluene.
-
Reaction Setup: To the catalyst solution is added the oxime substrate (1.0 equiv) and an activating agent/reductant system (e.g., an N-alkoxyphthalimide and a silane).
-
Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 0°C to room temperature) under an inert atmosphere for 12-24 hours until completion, as monitored by TLC or GC-MS.
-
Workup and Purification: The reaction is quenched and worked up using standard procedures. The crude pyrroline is purified by flash column chromatography.
-
Reduction: The purified pyrroline is dissolved in a solvent like methanol and hydrogenated over a catalyst (e.g., Pd/C or PtO₂) to afford the final 2-ethylpyrrolidine.
Alternative 3: Iridium-Catalyzed Asymmetric Intramolecular Reductive Amination
Transition metal-catalyzed reductive amination provides a powerful and direct route to amines from carbonyl compounds.[11] For the synthesis of chiral cyclic amines, an intramolecular variant using a chiral catalyst is particularly attractive. Iridium complexes, paired with chiral phosphine or phosphoramidite ligands, have emerged as highly effective catalysts for the asymmetric reductive amination of ketones, a strategy that can be adapted for cyclization.[12][13][14]
Mechanism and Experimental Logic
This approach starts with an ω-amino ketone, such as 1-aminohexan-4-one (which would need to be synthesized or generated in situ). In the presence of the iridium catalyst and a hydrogen source (either H₂ gas or a transfer hydrogenation agent like formic acid), the amino ketone undergoes reversible intramolecular condensation to form a cyclic iminium ion intermediate.[15] A chiral iridium-hydride species, formed from the iridium precursor and the hydrogen source, then delivers a hydride to the prochiral face of the iminium ion.[16] The stereochemical outcome is dictated by the chiral ligand coordinated to the iridium center, which creates a chiral environment around the metal and directs the hydride transfer to one face of the C=N double bond.[17] This method directly yields the chiral 2-ethylpyrrolidine in a single, atom-economical cyclization step.
Caption: Catalytic cycle for the intramolecular asymmetric reductive amination using a chiral Iridium catalyst.
Representative Experimental Data
| Ketone Substrate | Amine Source | Ligand | Yield | Enantiomeric Excess (ee) |
| Acetophenone | 3-Phenylpropylamine | Chiral Phosphoramidite | 96% | 94% |
| 1-(4-chlorophenyl)ethan-1-one | Benzylamine | Chiral Ferrocene Ligand | 95% | 97% |
| 1-aminohexan-4-one | (Intramolecular) | Chiral Phosphoramidite | High (projected) | >90% (projected) |
Data adapted from intermolecular examples showcasing catalyst performance.[12][13]
General Experimental Protocol
-
Catalyst Activation: In a glovebox, [Ir(cod)Cl]₂ (0.5-1 mol%) and a chiral ligand (e.g., a ferrocene-based phosphine or a phosphoramidite, 1.1-2.2 mol%) are dissolved in an anhydrous solvent (e.g., toluene or DCE) and stirred to form the active catalyst.[18]
-
Reaction Setup: The ω-amino ketone substrate (1.0 equiv) is added to the catalyst solution. Additives, such as I₂ or an acid, may be required to facilitate iminium ion formation.
-
Reaction Conditions: The reaction vessel is placed under an atmosphere of hydrogen gas (1-50 atm) or a transfer hydrogenation agent (e.g., formic acid/triethylamine mixture) is added. The reaction is stirred at a specified temperature (e.g., 40-80°C) for 12-48 hours.
-
Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography or distillation to yield the pure 2-ethylpyrrolidine.
Comparative Analysis and Guide for Selection
Choosing the optimal synthetic route depends on a balance of factors including required enantiopurity, cost, available equipment, scalability, and safety considerations.
| Feature | Traditional (Chiral Pool) | Biocatalysis (Transaminase) | Asymmetric C-H Amination (HLF) | Asymmetric Reductive Amination (Ir-cat.) |
| Stereoselectivity | Excellent (depends on starting material purity) | Superlative (>99.5% ee) | Excellent (up to 96:4 er) | Very Good to Excellent (>90% ee) |
| Starting Materials | L-Proline (cheap, natural) | Simple, acyclic chloroketones | Simple, acyclic ketones (via oximes) | Acyclic amino-ketones |
| Step Economy | Poor (multi-step) | Excellent (1-2 steps) | Excellent (2-3 steps) | Excellent (1 step cyclization) |
| Reagent Toxicity | Uses Grignards, strong acids | Aqueous, mild, non-toxic | Uses Cu catalyst, organic solvents | Uses Ir catalyst, H₂ gas or formic acid |
| Scalability | Established but laborious | Highly scalable (fermentation) | Emerging, potential for scale-up | Good, common in process chemistry |
| Key Advantage | Reliable, well-understood | Unmatched enantiopurity, "green" | Novelty, C-H functionalization power | High efficiency, direct cyclization |
| Key Disadvantage | Low overall yield, waste | Requires specific enzyme screening | Catalyst cost, newer technology | Catalyst cost, H₂ handling |
Conclusion and Future Outlook
While the classical synthesis from L-proline remains a viable and reliable method, it is increasingly superseded by modern catalytic alternatives that offer superior efficiency and elegance.
-
For applications demanding the highest possible enantiomeric purity and adherence to green chemistry principles, biocatalytic transaminase-triggered cyclization is the unequivocal choice.[19][20] Its operation in aqueous media at mild temperatures and near-perfect stereocontrol set a new benchmark.
-
The enantioselective Hofmann-Löffler-Freytag reaction represents the cutting edge of synthetic methodology.[8] Its ability to forge a C-N bond by activating a remote, unactivated C-H bond opens up new synthetic disconnections and is ideal for academic and discovery settings where novel approaches are valued.
-
Iridium-catalyzed asymmetric reductive amination offers a robust, efficient, and highly atom-economical solution that is well-suited for process development and scale-up, leveraging the well-established power of transition metal catalysis.[15]
The continued evolution of catalysis—be it enzymatic, transition-metal, or radical-mediated—will undoubtedly provide even more powerful and selective tools for the synthesis of the 1-methyl-2-ethylpyrrolidine moiety and other critical chiral building blocks, accelerating the pace of drug discovery and development.
References
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Selective Iridium-Catalyzed Reductive Amination Inside Living Cells. (n.d.). PMC. [Link]
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Hofmann–Löffler reaction - Grokipedia. (n.d.). Grokipedia. [Link]
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Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. (n.d.). PMC. [Link]
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Hofmann–Löffler reaction - Wikipedia. (n.d.). Wikipedia. [Link]
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Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). Nature Communications. [Link]
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Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer. (2023). The Journal of Organic Chemistry. [Link]
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Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). PubMed. [Link]
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Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines. (2021). Organic Chemistry Frontiers. [Link]
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Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. (2022). ResearchGate. [Link]
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Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]
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Iridium-catalyzed direct asymmetric reductive amination of aromatic ketones. (2017). Organic Chemistry Frontiers. [Link]
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). PMC. [Link]
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Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines. (2022). Chemical Communications. [Link]
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Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. (2022). Organic Chemistry Frontiers. [Link]
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Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. (2024). RSC Advances. [Link]
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Asymmetric Catalysis with Chiral Ferrocene Ligands. (2004). Accounts of Chemical Research. [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC. [Link]
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Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid. (2020). ACS Catalysis. [Link]
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Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. (2023). ResearchGate. [Link]
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Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). PMC. [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PubMed. [Link]
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Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2022). PMC. [Link]
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A Regio and Stereoselective Transaminase/Monoamine Oxidase Cascade for the Synthesis of Chiral 2,5Disubstituted Pyrrolidines. (2014). ResearchGate. [Link]
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Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). ResearchGate. [Link]
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Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. (2017). Journal of the American Chemical Society. [Link]
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Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. (2017). PubMed. [Link]
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Recent developments in the synthesis and applications of chiral ferrocene ligands and organocatalysts in asymmetric catalysis. (2020). Organic & Biomolecular Chemistry. [Link]
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Recent applications of chiral ferrocene ligands in asymmetric catalysis. (2010). Chemical Society Reviews. [Link]
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Stereoselective Synthesis of Quaternary Proline Analogues. (2014). PMC. [Link]
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Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2012). Macmillan Group. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). ACS Central Science. [Link]
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Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. (2024). Organic Letters. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). ACS Central Science. [Link]
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Multi-Ferrocene-Based Ligands: From Design to Applications. (2024). Molecules. [Link]
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Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). Chirality. [Link]
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Commercial Transaminases for the Asymmetric Synthesis of Bulky Amines. (2024). ResearchGate. [Link]
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Synthesis of a New Chiral Pyrrolidine. (2011). Molecules. [Link]
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L-Proline, 2-methyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). PMC. [Link]
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Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). Communications Chemistry. [Link]
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Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. (2022). Chemistry – A European Journal. [Link]
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Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
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Grignard Reagents Convert Esters into Tertiary Alcohols. (2023). Chemistry LibreTexts. [Link]
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A Comparative Analysis of Reaction Yields: 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide vs. its Hydrochloride Salt in Nucleophilic Substitution Reactions
For researchers and professionals in the fields of medicinal chemistry and drug development, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the myriad of choices for alkylating agents, haloalkylamine salts are frequently employed as versatile building blocks. This guide provides an in-depth technical comparison of the reaction yields of two such reagents: 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide and its corresponding hydrochloride salt. By examining their intrinsic chemical properties and the well-established principles of nucleophilic substitution, this document aims to provide a clear rationale for reagent selection in the synthesis of novel chemical entities.
Understanding the Core Difference: The Halogen Leaving Group
The primary distinction between this compound and its hydrochloride counterpart lies in the halogen atom attached to the ethyl side chain. This halogen functions as a leaving group during nucleophilic substitution reactions. The efficacy of a leaving group is paramount in determining the rate and, consequently, the overall yield of such reactions.
It is a fundamental principle in organic chemistry that bromide is a superior leaving group compared to chloride.[1] This superiority is attributed to two key factors:
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This means that less energy is required to break the C-Br bond during the transition state of a nucleophilic attack, leading to a lower activation energy and a faster reaction rate.[1]
-
Polarizability: Bromine is a larger and more polarizable atom than chlorine.[1] This increased polarizability allows for a more effective distribution of the developing negative charge in the transition state, further stabilizing it and accelerating the reaction.
These principles suggest that, under identical reaction conditions, this compound will generally exhibit higher reactivity and afford better yields in a shorter timeframe than the hydrochloride salt.
Physical and Chemical Properties: A Comparative Overview
Before delving into reaction kinetics, it is essential to consider the physical properties of these salts, as they can influence handling, solubility, and reaction setup.
| Property | This compound | 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride |
| Molecular Formula | C₇H₁₅Br₂N | C₇H₁₅Cl₂N |
| Molecular Weight | 273.01 g/mol | 184.11 g/mol |
| Appearance | White to off-white solid | Pale beige to beige solid |
| Melting Point | Not widely reported, but related compounds melt in the range of 190-195 °C | 98-102 °C |
| Solubility | Soluble in polar solvents | Soluble in chloroform (slightly) and methanol (slightly) |
Data for the hydrobromide is for the related compound 1-(2-bromoethyl)pyrrolidine hydrobromide. Data for the hydrochloride is for 2-(2-chloroethyl)-1-methylpyrrolidine hydrochloride.
The difference in molecular weight is a direct consequence of the heavier bromine atom. While specific solubility data is not extensively available, both salts are expected to be soluble in polar aprotic solvents commonly used for N-alkylation reactions, such as acetonitrile and dimethylformamide (DMF). The hygroscopic nature of the hydrochloride salt is a practical consideration for storage and handling.
Comparative Reaction Yields: A Hypothetical Case Study
To illustrate the practical implications of the differing reactivity, we present a hypothetical yet scientifically grounded experimental comparison. The chosen model reaction is the O-alkylation of sodium phenoxide, a classic Sₙ2 reaction where the nucleophilicity of the phenoxide and the leaving group ability of the halide are critical determinants of the outcome.
Reaction Scheme:
Caption: General scheme for the O-alkylation of sodium phenoxide.
Experimental Conditions:
-
Nucleophile: Sodium Phenoxide (1.0 eq.)
-
Alkylating Agent: this compound OR 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride (1.1 eq.)
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq.) to neutralize the hydrohalide salt
-
Temperature: 80 °C
-
Reaction Time: 12 hours
Predicted Results:
| Alkylating Agent | Predicted Yield (%) | Rationale |
| This compound | 85-95% | The excellent leaving group ability of bromide leads to a faster reaction rate and higher conversion to the desired product within the given timeframe. |
| 2-(2-Chloroethyl)-1-methylpyrrolidine Hydrochloride | 60-70% | The poorer leaving group ability of chloride results in a slower reaction. To achieve a comparable yield to the bromide, a longer reaction time or higher temperature would likely be necessary. |
This predicted data is based on the well-established principles of leaving group ability in Sₙ2 reactions. The weaker C-Br bond and greater polarizability of bromide directly translate to a lower energy barrier for the reaction, resulting in a more efficient conversion to the product.
Mechanistic Discussion: The Role of the Counter-Ion
While the primary focus is on the halogen leaving group, it is also worth considering the potential influence of the hydrohalide counter-ion (Br⁻ vs. Cl⁻). In the solid state and in non-polar solvents, the nature of the counter-ion can affect crystal packing and ion-pairing, which in turn could subtly influence solubility and reactivity. However, in polar aprotic solvents like acetonitrile, the salts are expected to be sufficiently dissociated, minimizing the direct impact of the counter-ion on the reaction kinetics. The primary role of the added base (potassium carbonate) is to neutralize the hydrohalic acid as it is liberated, driving the equilibrium towards the free amine form of the pyrrolidine derivative, which is the active nucleofuge precursor.
Experimental Protocols
The following is a detailed, step-by-step methodology for the O-alkylation of sodium phenoxide, as described in the hypothetical case study.
Materials:
-
Sodium Phenoxide
-
This compound or 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride
-
Anhydrous Potassium Carbonate (powdered)
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Caption: Workflow for the O-alkylation of sodium phenoxide.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium phenoxide (1.0 equivalent), the chosen alkylating agent (1.1 equivalents), and finely powdered anhydrous potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the sodium phenoxide.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After 12 hours, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-2-(2-phenoxyethyl)pyrrolidine.
Conclusion and Recommendations
Based on fundamental principles of organic chemistry and supported by a logical, predictive experimental framework, this compound is the superior choice for nucleophilic substitution reactions when compared to its hydrochloride analog. The enhanced leaving group ability of bromide is expected to translate into significantly higher reaction yields and/or shorter reaction times.
For researchers and drug development professionals, this means that opting for the bromo derivative can lead to more efficient and economical synthetic processes. While the hydrochloride salt may be a viable option, particularly if it is more readily available or cost-effective, it is likely to require more forcing conditions to achieve comparable results. Therefore, for reactions where high yield and efficiency are paramount, the use of this compound is strongly recommended.
References
-
Brainly. (2023). In general, alkyl bromides react faster than alkyl chlorides.[Link]
-
PubChem. 2-(2-Chloroethyl)-1-methylpyrrolidine hydrochloride.[Link]
-
Chemdad. 2-(2-Chloroethyl)-N-methyl-pyrrolidine hydrochloride.[Link]
-
Michigan State University Department of Chemistry. Alkyl Halide Reactivity.[Link]
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Clayden, J., et al. (2010). Synthesis of (–)-(S,S)-Clemastine by Invertive N → C Aryl Migration in a Lithiated Carbamate. Organic Letters, 12(10), 2222-2225. [Link]
-
Wikipedia. Sodium phenoxide.[Link]
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A Senior Application Scientist's Guide to GC-MS Analysis for Identifying Byproducts of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide Reactions
For researchers, scientists, and drug development professionals, the rigorous identification and characterization of impurities in active pharmaceutical ingredients (APIs) and their intermediates are paramount for ensuring safety and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of byproducts generated during the synthesis of 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide. We will explore the underlying chemical principles of byproduct formation, detail a robust GC-MS methodology for their identification, and compare this approach with a viable alternative, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
The Synthetic Landscape: Understanding the Origins of Byproducts
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction between 1-methylpyrrolidine and an excess of 1,2-dibromoethane. The tertiary amine nitrogen of 1-methylpyrrolidine acts as the nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane, leading to the displacement of a bromide ion. This seemingly straightforward SN2 reaction is, however, susceptible to several side reactions that give rise to a profile of process-related impurities. Understanding these pathways is the first critical step in developing a robust analytical method for their detection.
Potential Byproduct Formation Pathways
The primary synthetic route and major potential side reactions are illustrated below. The formation of these byproducts is governed by reaction kinetics, stoichiometry of reactants, and reaction conditions such as temperature and solvent.
Caption: Synthetic pathways leading to the target product and key byproducts.
GC-MS as the Primary Analytical Tool: A Deep Dive
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the separation and identification of the relatively low molecular weight and non-polar to moderately polar compounds expected in this reaction mixture.
The Rationale Behind GC-MS Parameter Selection
The development of a robust GC-MS method hinges on the careful selection of each parameter. The choices made are not arbitrary but are based on the physicochemical properties of the analytes and the desired outcome of the separation.
| Parameter | Recommended Setting | Rationale |
| Injector Type | Split/Splitless | A split injection is preferred to prevent column overloading with the main component and to ensure sharp peaks for minor byproducts. A split ratio of 50:1 is a good starting point. |
| Injector Temperature | 250 °C | This temperature ensures the rapid volatilization of all potential analytes without causing thermal degradation. |
| Carrier Gas | Helium | Helium provides good separation efficiency and is inert, preventing reactions with the analytes. A constant flow rate of 1.0 mL/min is recommended. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms) | This non-polar stationary phase provides excellent separation of compounds with a range of polarities based on their boiling points. The column dimensions offer a good balance between resolution and analysis time. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | The initial low temperature allows for the trapping of volatile components at the head of the column. The temperature ramp facilitates the elution of compounds in order of increasing boiling point, ensuring good separation. The final hold ensures that all components have eluted. |
| MS Ion Source | Electron Ionization (EI) | EI at 70 eV is a robust and reproducible ionization technique that generates characteristic and library-searchable mass spectra. |
| MS Ion Source Temperature | 230 °C | This temperature minimizes analyte degradation within the ion source while ensuring efficient ionization. |
| MS Quadrupole Temperature | 150 °C | Maintaining a stable quadrupole temperature is crucial for reproducible mass filtering. |
| MS Scan Range | 40 - 450 m/z | This range covers the expected molecular ions and fragment ions of the target compound and its likely byproducts. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
-
-
GC-MS System Setup:
-
Equilibrate the GC-MS system with the parameters outlined in the table above.
-
Perform a solvent blank injection to ensure system cleanliness.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample onto the GC-MS system.
-
Acquire the data in full scan mode over the specified mass range.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum of each peak.
-
Propose structures for the byproducts based on their fragmentation patterns and compare them with a spectral library (e.g., NIST).
-
Predicting Fragmentation Patterns: The Key to Identification
The power of EI-MS lies in its ability to produce predictable and reproducible fragmentation patterns. By understanding the common fragmentation pathways of amines and alkyl halides, we can predict the mass spectra of our target compound and its potential byproducts.
Target Product: 2-(2-Bromoethyl)-1-methylpyrrolidine (MW: 191/193 g/mol )
-
Molecular Ion (M+): Expect to see a pair of peaks at m/z 191 and 193 with a roughly 1:1 ratio, characteristic of a compound containing one bromine atom.
-
Alpha-Cleavage: The most favorable fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen. Loss of the bromoethyl group (•CH2CH2Br) would result in a stable iminium ion at m/z 84 . This is expected to be the base peak.
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 112.
-
Pyrrolidine Ring Fragmentation: Expect to see characteristic fragments of the pyrrolidine ring, such as m/z 42 and 57.
Predicted Byproducts and Their GC-MS Signatures
| Byproduct | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) and Rationale |
| 1-Methyl-2-vinylpyrrolidine | 111 | 111 (M+) : The molecular ion should be prominent. 96 : Loss of a methyl group (•CH3). 82 : Retro-Diels-Alder type fragmentation of the pyrrolidine ring. |
| 1,2-Bis(1-methylpyrrolidin-2-yl)ethane | 196 | 196 (M+) : The molecular ion may be weak. 98 : Cleavage of the central C-C bond to give the stable 1-methyl-2-ethylidenepyrrolidinium cation. This is likely to be the base peak. 84 : Further fragmentation of the m/z 98 ion. |
| 1-Methyl-1-(2-bromoethyl)pyrrolidinium bromide | (Quaternary Salt - Not GC-amenable) | This quaternary ammonium salt is non-volatile and will not be observed by GC-MS. It would require analysis by a technique such as LC-MS. |
An Alternative Approach: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
While GC-MS is an excellent choice for this analysis, HPLC-MS offers a powerful alternative, particularly for the analysis of non-volatile or thermally labile compounds.
Comparative Analysis: GC-MS vs. HPLC-MS
| Feature | GC-MS | HPLC-MS |
| Analyte Volatility | Requires volatile or semi-volatile analytes. | Suitable for a wide range of polarities and non-volatile compounds. |
| Thermal Stability | Analytes must be thermally stable. | Analysis is performed at or near ambient temperature, suitable for thermally labile compounds. |
| Ionization Technique | Primarily Electron Ionization (EI), providing detailed structural information through fragmentation. | Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, often preserving the molecular ion. |
| Separation Mechanism | Separation is based on boiling point and interaction with the stationary phase. | Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. |
| Strengths for this Application | Excellent for separating and identifying the expected volatile byproducts. The extensive EI libraries aid in identification. | Capable of analyzing the non-volatile quaternary ammonium salt byproduct. Can be more suitable for quantitative analysis of the hydrobromide salt form. |
| Limitations for this Application | Cannot analyze the non-volatile quaternary ammonium salt. | The softer ionization may provide less structural information from fragmentation compared to EI. |
Workflow for HPLC-MS Analysis
Caption: A typical workflow for HPLC-MS analysis of reaction mixtures.
Conclusion: A Multi-faceted Approach to Purity Assessment
For the comprehensive analysis of byproducts in the synthesis of this compound, GC-MS stands out as a powerful and informative technique. Its ability to separate and provide detailed structural information for the major volatile and semi-volatile byproducts is invaluable. The predictable fragmentation patterns of these compounds under electron ionization allow for confident identification.
However, a complete purity profile, especially in a pharmaceutical context, often necessitates a multi-technique approach. HPLC-MS serves as an essential complementary technique, particularly for the analysis of non-volatile impurities such as the quaternary ammonium salt. By leveraging the strengths of both GC-MS and HPLC-MS, researchers can achieve a thorough understanding of their reaction chemistry, enabling the optimization of synthetic routes and ensuring the quality and safety of their final products.
References
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Amine Alkylation. Wikipedia. [Link]
-
Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. National Institutes of Health. [Link]
Quantitative Purity Assay of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide: A Comparative Guide to qNMR and Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the assay of 2-(2-bromoethyl)-1-methylpyrrolidine hydrobromide, a key building block in organic synthesis. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate analytical methodology for your needs.
The Analytical Challenge: Quantifying a Non-Chromophoric, Polar Molecule
This compound presents a typical analytical challenge. Its structure lacks a strong chromophore, making direct UV-based quantification by High-Performance Liquid Chromatography (HPLC) problematic without derivatization. Furthermore, as a salt, it is polar and non-volatile, which can complicate analysis by Gas Chromatography (GC). In this context, qNMR emerges as a powerful, direct, and often more efficient alternative.
At a Glance: qNMR vs. Chromatographic Methods
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Argentometric Titration |
| Principle | Direct measurement of molar ratio based on NMR signal integration. | Separation based on partitioning between mobile and stationary phases, with detection (e.g., UV, MS). | Separation based on volatility and interaction with a stationary phase, with detection (e.g., FID, MS). | Titration of bromide ions with a standardized silver nitrate solution. |
| Analyte Specificity | High (structure-specific) | Moderate to High (retention time and detector response) | Moderate to High (retention time and detector response) | Low (quantifies total halide ions) |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a certified reference standard of the analyte itself. | Typically requires a certified reference standard of the analyte itself. | Requires a primary standard (e.g., NaCl) for titrant standardization. |
| Sample Preparation | Simple: accurate weighing and dissolution. | Can be complex, may require derivatization for non-chromophoric analytes. | Can require derivatization to improve volatility and thermal stability. | Simple dissolution. |
| Analysis Time | Fast (typically 5-15 minutes per sample).[1] | Moderate (typically 10-30 minutes per sample). | Moderate (typically 10-30 minutes per sample). | Fast. |
| Solvent Consumption | Low. | High. | Low to Moderate. | Moderate. |
| Accuracy | High (often within ±1-2%).[2] | High (±1-2%) with proper calibration.[2] | High with proper calibration. | High for halide content. |
| Key Advantage | "Primary ratio" method, non-destructive, universal detector response for protons.[3][4] | Widely available, excellent for complex mixtures. | High resolution for volatile compounds. | Simple, inexpensive for counter-ion quantification. |
| Key Limitation | Lower sensitivity than MS-based methods, potential for signal overlap. | Derivatization adds complexity and potential for error. | Not suitable for non-volatile or thermally labile compounds. | Non-specific for the organic molecule. |
The qNMR Advantage: A First-Principles Approach
Quantitative NMR stands apart from chromatographic techniques because the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2] This fundamental principle makes qNMR a primary ratio method, allowing for the determination of an analyte's purity or concentration by comparing its signal integral to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[2][3] This is particularly advantageous in early drug development when a fully characterized standard of the target molecule may not be available.[5]
Causality in qNMR Method Development for this compound
The development of a robust qNMR method is a systematic process where each parameter is chosen to ensure accuracy and precision.
Caption: Workflow for developing and executing a qNMR assay.
-
Solvent Selection: The hydrobromide salt structure of the analyte dictates the use of a polar deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to its high polarity and the fact that its residual solvent signal (around 4.79 ppm) is unlikely to overlap with the aliphatic protons of the analyte.
-
Internal Standard (IS) Selection: The choice of an internal standard is critical for the accuracy of the qNMR assay.[3] The ideal IS should be:
-
Highly pure and stable.
-
Soluble in the chosen solvent (D₂O).
-
Possess a simple NMR spectrum with signals that do not overlap with the analyte's signals.
-
Chemically inert towards the analyte.
Based on the predicted ¹H NMR spectrum of this compound (protons on the pyrrolidine ring and ethyl chain expected between ~1.5-4.0 ppm), Dimethyl Sulfone (DMSO₂) is a superior choice. It provides a sharp singlet for its six equivalent methyl protons at approximately 3.1-3.2 ppm in D₂O, which may be in a clear region of the analyte's spectrum.[6] It is also highly soluble in water and chemically inert. Maleic acid, another common IS, has a singlet around 6.3 ppm, which is also a good option providing a clear spectral window.[4][5][7]
-
-
Selection of Nuclei for Quantification: For the analyte, several signals could potentially be used for quantification. The N-methyl group protons should appear as a singlet, providing a clear and easily integrable signal. The protons on the carbon bearing the bromine (CH₂Br) would also be a distinct multiplet. The chosen signal should be well-resolved and free from overlap with any impurity signals.
-
Acquisition Parameters: To ensure that the signal integrals are truly proportional to the molar amounts, complete relaxation of the nuclei between pulses is essential. This is achieved by setting the relaxation delay (D1) to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard. A calibrated 90° pulse angle is used to maximize the signal in a single scan.
Detailed Experimental Protocol: qNMR Assay
Objective: To determine the purity of this compound using Dimethyl Sulfone as an internal standard.
Materials:
-
This compound (Analyte)
-
Dimethyl Sulfone (Certified Reference Material, ≥99.5% purity)
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
NMR tubes (high precision)
-
Analytical balance (readable to 0.01 mg)
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the analyte into a clean, dry vial.
-
Accurately weigh approximately 5 mg of Dimethyl Sulfone (IS) into the same vial.
-
Add approximately 0.7 mL of D₂O to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature.
-
Perform standard shimming procedures to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum with the following key parameters:
-
Pulse Angle: 90° (pre-calibrated)
-
Relaxation Delay (D1): 30 seconds (a conservative value to ensure D1 > 5*T₁)
-
Number of Scans: 8-16 (to achieve a good signal-to-noise ratio)
-
Acquisition Time: ≥ 3 seconds
-
-
-
Data Processing and Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction across the entire spectrum.
-
Integrate the selected analyte signal (e.g., the N-methyl singlet) and the Dimethyl Sulfone singlet at ~3.1 ppm.
-
Calculate the purity of the analyte using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Certified purity of the internal standard
-
Comparison with Alternative Methods
HPLC-UV with Pre-Column Derivatization
Since this compound lacks a UV chromophore, direct detection is challenging. A common approach for such amines is pre-column derivatization to attach a UV-active tag.[8][9][10]
Caption: Workflow for HPLC analysis with pre-column derivatization.
-
Causality and Drawbacks: While effective, derivatization introduces extra steps, each a potential source of error. The reaction must be reproducible and go to completion to ensure accuracy. Reagents like Dansyl Chloride or o-phthalaldehyde (OPA) can be used.[8] This method requires a reference standard of the analyte that has also been derivatized to create a calibration curve, adding complexity compared to the qNMR approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
For related pyrrolidine compounds, GC-MS is a powerful analytical tool, especially for identifying and quantifying impurities.[11][12]
-
Causality and Drawbacks: The hydrobromide salt of the analyte is non-volatile. Therefore, analysis would likely require either a derivatization step to create a more volatile compound or a high-temperature injection port that could potentially lead to degradation. The freebase form, being more volatile, might be amenable to GC analysis. The mass spectrometer detector provides excellent sensitivity and selectivity. However, the potential for thermal degradation and the need for sample modification make it a more complex and potentially less accurate method for quantifying the intact salt compared to qNMR.
Conclusion: The Right Tool for the Job
For the assay of this compound, quantitative NMR emerges as a highly efficient, accurate, and direct method. Its primary advantage lies in its ability to provide a direct measure of purity without the need for an analyte-specific reference standard or chemical derivatization, thus simplifying the workflow and reducing potential sources of error.
While HPLC and GC are powerful separation techniques, the specific properties of this analyte (lack of chromophore, low volatility as a salt) necessitate additional sample preparation steps (derivatization) that increase complexity and potential for variability. Argentometric titration, while simple, only provides information on the hydrobromide counter-ion, not the purity of the organic molecule itself.
Therefore, for drug development professionals seeking a robust, reliable, and efficient method for the purity determination of compounds like this compound, qNMR represents a superior analytical choice, grounded in the fundamental principles of nuclear magnetic resonance.
References
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
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Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Maleic Acid. BIPM Rapport BIPM-2018/01. Retrieved from [Link]
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Mestrelab Research. (n.d.). What is qNMR and why is it important? Retrieved from [Link]
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AZoM. (2020). Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Retrieved from [Link]
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Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. BIPM Rapport BIPM-2018/04. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. BIPM Rapport BIPM-2019/04. Retrieved from [Link]
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Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]. BIPM Rapport BIPM-2019/01. Retrieved from [Link]
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-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM Rapport BIPM-2019/03. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Methyl-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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A Comparative Guide to Stability-Indicating Assay Development for 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide Formulations
This guide provides a comprehensive framework for developing and comparing robust stability-indicating assay methods (SIAMs) for pharmaceutical formulations containing 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide. As a critical intermediate and research compound, ensuring its stability, purity, and potency over time is paramount. This document moves beyond rote protocols to explain the underlying scientific rationale for methodological choices, grounded in regulatory expectations and practical laboratory experience.
The intrinsic structure of this compound—featuring a tertiary amine within a pyrrolidine ring and a reactive bromoalkyl side chain—presents specific stability challenges. The molecule is susceptible to hydrolysis, oxidation, and potential cyclization or elimination reactions. A successful SIAM must be able to separate the intact active pharmaceutical ingredient (API) from all potential process impurities and degradation products that may arise under various environmental stresses.[1][2]
This guide is structured to walk researchers through the logical progression of SIAM development, from understanding the regulatory landscape and predicting degradation pathways to comparing analytical technologies and implementing validated protocols.
The Regulatory Foundation: ICH Guidelines
The development of a SIAM is not an arbitrary exercise; it is a regulatory requirement designed to ensure patient safety and drug efficacy.[3] The International Council for Harmonisation (ICH) provides a structured framework for stability testing.[4] Key guidelines, such as ICH Q1A(R2), mandate the use of validated stability-indicating methods and outline the conditions for forced degradation (stress testing).[5][6]
Forced degradation studies are the cornerstone of developing a SIAM.[7] They involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish the degradation pathways.[1][8] This process is essential for demonstrating the specificity of the analytical method.[9]
Predicted Degradation Pathways of this compound
Understanding the molecule's chemical liabilities is the first step in designing a successful forced degradation study. The structure suggests several potential degradation routes:
-
Hydrolytic Degradation: The carbon-bromine (C-Br) bond is a primary site for hydrolysis. Under acidic, basic, or even neutral aqueous conditions, the bromide can be displaced by a hydroxyl group, yielding 2-(2-hydroxyethyl)-1-methylpyrrolidine.
-
Oxidative Degradation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide derivative. This is a common degradation pathway for molecules containing tertiary amines.
-
Thermal Degradation: Elevated temperatures can provide the energy needed for various reactions, including elimination (forming a vinyl group) or other complex decompositions.
-
Photolytic Degradation: The C-Br bond can be sensitive to light, potentially leading to homolytic cleavage and the formation of radical-mediated degradation products.[6][10]
The following diagram illustrates these predicted pathways.
Caption: Predicted degradation pathways for this compound.
Comparison of Core Analytical Methodologies
The primary goal is to find a method that can resolve the API from the degradants generated during stress testing. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[11] Gas Chromatography (GC) may be considered for volatile impurities but is generally unsuitable for the non-volatile hydrobromide salt and its polar degradants.[12]
| Methodology | Principle | Advantages | Disadvantages | Best For |
| RP-HPLC with UV/Diode Array Detection (DAD) | Separation based on polarity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. DAD provides spectral data across a UV-Vis range. | - Robust, reliable, and widely available.- Excellent for quantitation.- DAD allows for peak purity assessment, a key part of demonstrating specificity. | - Cannot definitively identify unknown degradants.- Co-elution of impurities with similar chromophores can be missed. | Routine quality control, release testing, and formal stability studies once degradation products have been characterized. |
| RP-HPLC with Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass-resolving power of a mass spectrometer, providing mass-to-charge (m/z) data for each eluting peak. | - Unambiguous identification of degradation products by providing molecular weight information.[11]- High sensitivity and specificity.- Essential for elucidating degradation pathways. | - More complex instrumentation and higher operational cost.- Quantitative analysis can be more challenging than with UV detection. | Method development, forced degradation analysis, characterization of unknown impurities, and validating the specificity of the primary UV-based method. |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for developing a SIAM. The overall workflow is depicted below.
Caption: Workflow for the development and validation of a stability-indicating assay method.
Protocol 1: Forced Degradation (Stress Testing)
Objective: To intentionally degrade the drug substance to generate potential impurities and demonstrate the specificity of the analytical method.[8] The goal is to achieve 5-20% degradation of the API.
Materials:
-
This compound drug substance
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Type I (18.2 MΩ·cm) water
-
Methanol or Acetonitrile (HPLC Grade)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the API at approximately 1 mg/mL in a 50:50 mixture of water and organic solvent (e.g., acetonitrile).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation (Solid State): Place a thin layer of solid API powder in a controlled temperature oven at 105°C for 48 hours. Dissolve the stressed powder and dilute to ~100 µg/mL.
-
Photolytic Degradation: Expose the solid API and a 100 µg/mL solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10] A dark control should be kept under the same conditions.
-
Control Sample: Prepare a control sample by diluting the unstressed stock solution to the same final concentration (~100 µg/mL).
-
Analysis: Analyze all samples by the developed HPLC method.
Protocol 2: Stability-Indicating RP-HPLC-DAD Method
Objective: To develop and validate a quantitative method capable of separating the intact API from all degradation products.
Equipment and Reagents:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
All stressed and control samples from Protocol 1
Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
Method Validation (Abbreviated, per ICH Q2(R1)): [3]
-
Specificity: Inject all stressed samples. The method is specific if the API peak is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (using DAD) shows no co-elution.
-
Linearity: Prepare a series of at least five concentrations of the API reference standard (e.g., 25-150 µg/mL). Plot the peak area versus concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of API at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate): Analyze six replicate samples at 100% concentration. The relative standard deviation (RSD) should be ≤ 2.0%. Intermediate precision should be assessed by a different analyst on a different day.
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine the lowest concentration that can be reliably quantified and detected, respectively. The LOQ is critical for quantifying impurities.[3]
Conclusion
Developing a scientifically sound stability-indicating assay for this compound requires a systematic approach grounded in ICH guidelines. The optimal strategy involves using LC-MS during initial development to perform forced degradation studies, which allows for the definitive identification of degradation products and the elucidation of stability weaknesses.[11] Following this characterization, a robust, validated RP-HPLC method with DAD is the most suitable choice for routine quality control and long-term stability testing due to its reliability, precision, and cost-effectiveness. This dual-methodology approach ensures that the resulting SIAM is not only compliant but also scientifically rigorous, ultimately guaranteeing the quality and safety of the final product.
References
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LSC Group®. ICH Stability Guidelines. Accessed January 19, 2026. [Link]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Accessed January 19, 2026. [Link]
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AmbioPharm. What is a stability indicating method? | Peptide Testing. Accessed January 19, 2026. [Link]
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SNS Courseware. ICH STABILITY TESTING GUIDELINES. Accessed January 19, 2026. [Link]
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Scribd. 5 Ich Stability Guideline | PDF. Accessed January 19, 2026. [Link]
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MedCrave online. Forced Degradation Studies. Published December 14, 2016. [Link]
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Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies. Accessed January 19, 2026. [Link]
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NIH. Development of forced degradation and stability indicating studies of drugs—A review. Accessed January 19, 2026. [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Accessed January 19, 2026. [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Published November 30, 2022. [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Published January 2014. [Link]
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IJTSRD. Stability Indicating HPLC Method Development –A Review. Published October 2021. [Link]
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ResearchGate. METHOD VALIDATION OF RELATED COMPOUNDS IN THE PERAMPANEL BY USING HPLC. Accessed January 19, 2026. [Link]
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European Journal of Biomedical and Pharmaceutical Sciences. A REVIEW ARTICLE ON STBILITY INDICATING METHOD DEVELOPMENT. Accessed January 19, 2026. [Link]
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Scilit. Development of validated stability-indicating assay methods—critical review. Published May 31, 2002. [Link]
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Semantic Scholar. Development of Stability Indicating Methods. Accessed January 19, 2026. [Link]
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ResearchGate. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Published March 4, 2020. [Link]
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FDA. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Published September 26, 2011. [Link]
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PubChem. 2-(2-Bromoethyl)-1-methylpyrrolidine. Accessed January 19, 2026. [Link]
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SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Accessed January 19, 2026. [Link]
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NIH. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Accessed January 19, 2026. [Link]
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Semantic Scholar. Research Article Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by. Published January 21, 2020. [Link]
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PubMed Central. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Published March 4, 2020. [Link]
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ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Published December 19, 2022. [Link]
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A Comparative Guide to the Synthetic Routes of 2-Substituted-1-Methylpyrrolidines
Introduction: The Significance of the 2-Substituted-1-Methylpyrrolidine Scaffold
The 2-substituted-1-methylpyrrolidine motif is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, five-membered ring structure, combined with a chiral center at the C2 position and the tertiary amine of the N-methyl group, imparts unique pharmacological properties. This core is famously represented in (S)-nicotine, a potent agonist of nicotinic acetylcholine receptors (nAChRs), but its utility extends far beyond. Derivatives have been investigated as muscarinic agonists, potential therapeutics for neurodegenerative diseases, and versatile chiral ligands in asymmetric synthesis.[1][2]
Given its importance, the development of efficient, stereocontrolled, and scalable synthetic routes to this target is of paramount importance to researchers in drug discovery and process development. This guide provides an in-depth comparison of the primary synthetic strategies, moving beyond a simple recitation of steps to explain the underlying mechanistic rationale and practical considerations for each approach. We will explore two main strategic paradigms:
-
Sequential Strategies: The stereoselective construction of a 2-substituted pyrrolidine ring, followed by a separate N-methylation step.
-
Convergent Strategies: The direct formation of the 2-substituted-1-methylpyrrolidine ring in a single key transformation.
This analysis is designed to equip researchers with the knowledge to select the optimal synthetic route based on criteria such as desired stereochemistry, substrate scope, scalability, and available resources.
PART 1: Sequential Strategies: Pyrrolidine Formation Followed by N-Methylation
This is the most common and versatile approach, as it leverages the vast body of work on the asymmetric synthesis of N-H or N-protected pyrrolidines. The strategy decouples the challenge of forming the chiral C2-center from the installation of the N-methyl group.
Asymmetric Synthesis of the Pyrrolidine Core
The cornerstone of this strategy is the ability to generate the 2-substituted pyrrolidine with high enantiomeric purity. Several powerful methods exist.
A. Asymmetric Lithiation-Alkylation of N-Boc-Pyrrolidine
This method, pioneered by Beak and others and refined by O'Brien, stands as a benchmark for the enantioselective synthesis of C2-functionalized pyrrolidines.[3][4] The strategy relies on the deprotonation of N-Boc-pyrrolidine using a chiral base complex, typically sec-butyllithium and the chiral diamine (-)-sparteine.
Mechanistic Rationale: The N-Boc group serves a dual purpose. First, it acidifies the adjacent C2 protons, facilitating deprotonation. Second, its carbonyl oxygen acts as a coordinating group for the lithium cation. The chiral ligand, (-)-sparteine, complexes with the lithium, creating a chiral environment that directs the deprotonation to occur selectively on one of the enantiotopic C2 protons. This generates a configurationally stable organolithium intermediate. This intermediate can then be trapped with a wide range of electrophiles (e.g., alkyl halides, silyl chlorides, carbonyls) to install the C2-substituent with high diastereoselectivity.[3][5]
Caption: Asymmetric deprotonation and electrophilic trapping.
Advantages:
-
High Enantioselectivity: Excellent enantiomeric excesses (ee), often >85%, are achievable.[5]
-
Broad Scope: A wide variety of electrophiles can be used to introduce diverse C2-substituents.
-
Well-Established: The methodology is robust and widely documented.
Limitations:
-
Cryogenic Conditions: Requires low temperatures (-78 °C), which can be challenging for large-scale synthesis.
-
Stoichiometric Chiral Ligand: Uses stoichiometric or near-stoichiometric amounts of the expensive chiral ligand (-)-sparteine.
-
Reagent Sensitivity: Organolithium reagents are pyrophoric and require stringent anhydrous conditions.
B. Biocatalytic Transaminase-Triggered Cyclization
A greener and highly selective alternative involves the use of enzymes. In a notable example, transaminases (TAs) are used to asymmetrically aminate an ω-chloroketone. The resulting chiral chloroamine undergoes spontaneous intramolecular cyclization to afford the 2-substituted pyrrolidine.[6]
Mechanistic Rationale: Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from a donor (like isopropylamine) to the ketone substrate. The enzyme's chiral active site dictates the stereochemistry of the newly formed amine center. The proximate chloroalkyl chain then acts as an electrophile for an intramolecular SN2 reaction, forming the pyrrolidine ring with inversion of stereochemistry at the chlorine-bearing carbon being irrelevant as it is not a stereocenter, and retention of the newly formed C2 stereocenter.[6][7]
Caption: Transaminase-triggered asymmetric cyclization.
Advantages:
-
Exceptional Enantioselectivity: Often achieves >99% ee for either the (R) or (S) enantiomer by selecting the appropriate enzyme.[6]
-
Mild Conditions: Reactions are run in aqueous buffer at or near room temperature.
-
Green Chemistry: Avoids harsh reagents and heavy metals.
Limitations:
-
Substrate Specificity: Enzyme activity and selectivity can be highly dependent on the substrate structure.
-
Enzyme Availability/Cost: Requires access to specific transaminases, which may require specialized production.
-
Downstream Processing: Isolation of the product from the aqueous enzymatic medium can be challenging.
Key N-Methylation Techniques
Once the chiral pyrrolidine is synthesized, the final step is N-methylation. The choice of method is critical to avoid racemization and ensure high yield.
A. Eschweiler-Clarke Reductive Amination
The Eschweiler-Clarke reaction is a classic and highly effective method for methylating primary and secondary amines. It uses a mixture of formaldehyde and formic acid; formaldehyde forms an iminium ion intermediate, which is then reduced in situ by hydride transfer from formic acid.[2]
Mechanistic Rationale: The secondary amine of the pyrrolidine attacks formaldehyde to form a hemiaminal, which then dehydrates to an electrophilic iminium ion. Formic acid serves as the hydride source, reducing the iminium ion to the tertiary N-methylpyrrolidine. The reaction is driven to completion by the evolution of carbon dioxide from the oxidized formic acid.[8]
Advantages:
-
High Yield & Cleanliness: Typically provides excellent yields with simple workup, as the only byproduct is CO2 gas.
-
No Over-Alkylation: The reaction stops cleanly at the tertiary amine stage without forming quaternary ammonium salts.
-
Mild Conditions: Usually performed by heating at reflux, avoiding strong bases or reactive alkylating agents.
Limitations:
-
Acidic Conditions: The use of formic acid may not be compatible with acid-labile functional groups elsewhere in the molecule.
-
Functional Group Tolerance: Not suitable for substrates that can react with formaldehyde (e.g., electron-rich aromatics).
B. N-Methylation with Methyl Iodide
Direct alkylation with an electrophilic methyl source like methyl iodide in the presence of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) is another common approach.
Advantages:
-
Simplicity: The procedure is straightforward and uses common laboratory reagents.
Limitations:
-
Risk of Quaternization: It can be difficult to prevent over-alkylation to the quaternary ammonium salt, leading to lower yields and purification challenges.
-
Harsh Reagents: Methyl iodide is toxic and a potent alkylating agent.
PART 2: Convergent Strategies: Direct Ring Formation
Convergent strategies aim to construct the 2-substituted-1-methylpyrrolidine core in a single, efficient step, often from acyclic precursors that already contain the N-methyl group.
Direct Cyclization of N-Methylated Precursors
The most direct method involves the reaction of a 1,4-difunctionalized butane derivative with methylamine. For example, reacting 1,4-dihalobutanes with aqueous methylamine, often catalyzed by a base like K₂CO₃ or an iodide salt, leads to a double nucleophilic substitution to form the N-methylpyrrolidine ring.[7][9]
Mechanistic Rationale: The synthesis is a tandem SN2 process. Methylamine first displaces one of the terminal leaving groups (e.g., bromide) to form a 4-halo-N-methylbutan-1-amine intermediate. This intermediate then undergoes a rapid intramolecular SN2 cyclization, with the secondary amine attacking the remaining electrophilic carbon, to close the five-membered ring.
Caption: Direct synthesis via tandem SN2 reactions.
Advantages:
-
Atom Economy & Simplicity: A very direct and often inexpensive route from commercially available starting materials.
-
Scalability: The process is generally amenable to large-scale production without requiring cryogenic conditions or sensitive reagents.[9]
Limitations:
-
Lack of Stereocontrol: This method produces a racemic mixture if a substituent is present, as there is no element of stereocontrol in the cyclization.
-
Limited Scope: The synthesis of the required substituted 1,4-dihalobutane precursor can be challenging.
PART 3: Comparative Analysis of Synthetic Routes
The optimal choice of synthetic route is highly dependent on the specific goals of the project. The following table summarizes the key performance metrics for the discussed strategies.
| Parameter | Asymmetric Lithiation | Biocatalytic Cyclization | Direct Cyclization (Convergent) |
| Stereocontrol | Excellent (often >85% ee)[5] | Superb (often >99% ee)[6] | None (produces racemate) |
| Overall Yield | Moderate to Good (typically 40-70% over multiple steps) | Good (up to 90% analytical yield for cyclization)[6] | Good to Excellent (can be >85%)[9] |
| Scalability | Challenging (cryogenics, organolithiums) | Potentially high, but requires bioreactor infrastructure | Excellent (simple process, robust reagents) |
| Substrate Scope | Broad (versatile electrophile trapping) | Narrow to Moderate (enzyme-dependent) | Moderate (depends on precursor availability) |
| Reagent Profile | Pyrophoric reagents, expensive chiral ligands | Aqueous, mild, "green" | Inexpensive bulk chemicals, some hazardous |
| Key Advantage | Versatility and well-established | Unmatched enantioselectivity and mild conditions | Cost-effectiveness and operational simplicity |
PART 4: Detailed Experimental Protocols
To provide a practical context, detailed protocols for two key transformations are provided below. These are representative procedures and may require optimization for specific substrates.
Protocol 1: Asymmetric Synthesis of (R)-N-Boc-2-phenylpyrrolidine via Lithiation
This protocol is adapted from the principles of sparteine-mediated lithiation.[5]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add (-)-sparteine (1.2 eq, 12 mmol, 2.81 g) to the cold THF. Then, add sec-butyllithium (1.1 eq, 11 mmol, typically a 1.4 M solution in cyclohexanes) dropwise, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution for 1 hour at -78 °C.
-
Deprotonation: Add a solution of N-Boc-pyrrolidine (1.0 eq, 10 mmol, 1.71 g) in anhydrous THF (20 mL) dropwise to the chiral base solution. Stir the reaction mixture at -78 °C for 3 hours to ensure complete formation of the lithiated intermediate.
-
Electrophilic Trapping: In a separate flask, prepare a solution of the electrophile, in this case, a source of Ph+ such as a diphenylzinc solution generated in situ or another suitable reagent. Add the electrophile solution dropwise to the reaction mixture at -78 °C.
-
Quenching and Workup: After stirring for an additional 2-4 hours, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (50 mL). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched (R)-N-Boc-2-phenylpyrrolidine. The enantiomeric excess should be determined by chiral HPLC.
Protocol 2: N-Methylation of (R)-2-Phenylpyrrolidine via Eschweiler-Clarke Reaction
This protocol assumes the N-Boc group from Protocol 1 has been removed (e.g., using trifluoroacetic acid in CH₂Cl₂) and the resulting amine salt has been neutralized.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (R)-2-phenylpyrrolidine (1.0 eq, 5 mmol, 0.735 g).
-
Reagent Addition: Add 97% formic acid (5.0 eq, 25 mmol, 0.95 mL). Then, carefully add a 37% aqueous solution of formaldehyde (3.0 eq, 15 mmol, 1.1 mL).
-
Reaction: Heat the reaction mixture to 85-90 °C using an oil bath. Vigorous gas evolution (CO₂) should be observed. Maintain heating for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully make the solution basic (pH > 12) by the dropwise addition of 6 M sodium hydroxide (NaOH) solution while cooling in an ice bath.
-
Extraction: Extract the basic aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure. The resulting crude (R)-1-methyl-2-phenylpyrrolidine is often of high purity, but can be further purified by distillation or chromatography if necessary.
Conclusion and Future Outlook
The synthesis of 2-substituted-1-methylpyrrolidines can be approached through a variety of robust and well-developed strategies. The sequential approach, involving the asymmetric synthesis of an N-protected pyrrolidine followed by N-methylation, offers the highest degree of flexibility and stereocontrol. Biocatalytic methods represent the state-of-the-art for achieving near-perfect enantioselectivity under environmentally benign conditions.[6] In contrast, for applications where stereochemistry is not critical, direct convergent cyclizations provide a cost-effective and highly scalable route.
Future developments will likely focus on expanding the substrate scope of catalytic methods, particularly in developing enantioselective convergent strategies that combine ring formation and stereocontrol in a single step. The continued discovery and engineering of novel enzymes will further broaden the applicability of biocatalysis, making these valuable chiral building blocks more accessible for the next generation of pharmaceuticals and advanced materials.
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Jacob, P. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)-nornicotine via alkylation of a chiral 2-hydroxy-3-pinanone ketimine template. J. Org. Chem.1982 , 47(21), 4165–4167. [Link]
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A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide Derivatives
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy and safety. The pyrrolidine scaffold, a cornerstone in many pharmaceuticals, is a prime example where chirality dictates biological activity.[1][2] This guide provides an in-depth comparison of analytical techniques for assessing the enantiomeric purity of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide and its derivatives, moving beyond a simple recitation of protocols to explain the causality behind experimental choices.
The Imperative of Enantiomeric Purity in Pyrrolidine Derivatives
The therapeutic effect of a chiral drug molecule is intrinsically linked to its three-dimensional structure. Different enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be the active therapeutic agent, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects.[3] Therefore, the precise determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceuticals.[4][5]
A Comparative Analysis of Key Analytical Techniques
The primary challenge in separating enantiomers lies in their identical physicochemical properties in an achiral environment.[5] To overcome this, we employ chiral selectors that interact differently with each enantiomer, leading to their separation. This can be achieved through various analytical techniques, each with its own set of advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation of enantiomers.[1] It offers high resolution, sensitivity, and reproducibility, making it a workhorse in many analytical laboratories. The separation is achieved by utilizing a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers, leading to different retention times.
Causality Behind Experimental Choices in Chiral HPLC:
-
Direct vs. Indirect Methods: Direct methods, using a CSP, are often preferred for their simplicity.[1] Indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a conventional achiral column.[1][6] While indirect methods can be effective, they introduce an additional reaction step and the potential for analytical errors.
-
Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are highly versatile and effective for a broad range of chiral compounds, including pyrrolidine derivatives.[1] The choice of a specific CSP depends on the structure of the analyte and requires screening to find the optimal phase for a given separation.
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating the interactions between the enantiomers and the CSP.[7] For basic compounds like pyrrolidine derivatives, adding a small amount of a basic modifier (e.g., diethylamine or triethylamine) to the mobile phase can significantly improve peak shape by masking residual acidic silanols on the silica support.[7]
-
Pre-column Derivatization: In some cases, pre-column derivatization with an achiral agent can enhance detectability (by introducing a chromophore) and improve chiral recognition on the CSP.[8]
Experimental Protocol: Chiral HPLC of a Derivatized 2-(aminomethyl)-1-ethylpyrrolidine [8]
-
Derivatization: React the 2-(aminomethyl)-1-ethylpyrrolidine sample with 4-nitrobenzoic acid to introduce a chromophore.
-
Column: Chiralcel OD-H (250 x 4.6 mm).
-
Mobile Phase: n-hexane:ethanol (98:2, v/v) containing 0.2% triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 254 nm.
Data Presentation: Chiral HPLC Performance
| Parameter | Value | Reference |
| Column | Chiralcel OD-H | [8] |
| Mobile Phase | n-hexane:ethanol (98:2, v/v) + 0.2% TEA | [8] |
| Flow Rate | 1.0 mL/min | [8] |
| Temperature | 25°C | [8] |
| Separation Factor (α) | > 1.15 | [7] |
| Resolution (Rs) | > 3 | [6] |
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for the separation of volatile and thermally stable chiral compounds.[9] Similar to chiral HPLC, it utilizes a chiral stationary phase, typically based on derivatized cyclodextrins, coated onto a capillary column.[9]
Causality Behind Experimental Choices in Chiral GC:
-
Analyte Volatility: A key prerequisite for GC analysis is the volatility of the analyte. For non-volatile compounds, derivatization is necessary to increase their volatility. For example, amino acids like proline are often derivatized to make them suitable for GC analysis.[10]
-
Derivatization: Derivatization can serve a dual purpose: increasing volatility and improving chromatographic properties.[10] However, it's crucial that the derivatization reaction does not affect the chiral center of the molecule.[10] Care must also be taken as some derivatizing agents can undergo racemization, leading to inaccurate results.[11]
-
Column Selection: The choice of the chiral GC column is critical. Different derivatized cyclodextrins exhibit unique selectivities for various classes of compounds.[9]
Experimental Workflow: Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis.
Capillary Electrophoresis (CE)
Capillary Electrophoresis has emerged as a powerful technique for enantioselective separations, offering high efficiency, short analysis times, and low consumption of sample and reagents.[12][13] In chiral CE, a chiral selector is added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, separation.
Causality Behind Experimental Choices in Chiral CE:
-
Chiral Selector: Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[14] The choice of cyclodextrin and its concentration in the background electrolyte are critical parameters that need to be optimized for a given separation.
-
Background Electrolyte (BGE): The pH, composition, and concentration of the BGE influence the charge of the analyte and the chiral selector, thereby affecting the separation.[12]
-
Organic Modifiers: The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can alter the solubility of the analyte and the chiral selector, and modulate the enantioselective interactions.[12]
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning between a mobile phase and a chiral stationary phase. | High resolution, high sensitivity, widely applicable, robust. | Higher solvent consumption, potential for column degradation. |
| Chiral GC | Differential partitioning between a carrier gas and a chiral stationary phase. | Very high resolution, fast analysis times. | Requires volatile and thermally stable analytes or derivatization. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field due to interaction with a chiral selector in the electrolyte. | High efficiency, low sample and reagent consumption, fast analysis.[13] | Lower concentration sensitivity compared to HPLC, potential for matrix effects. |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[15] | Rapid, no separation required, provides structural information. | Lower sensitivity, requires higher analyte concentration, chiral solvating agent may not be effective for all compounds. |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
Nuclear Magnetic Resonance (NMR) spectroscopy offers a fundamentally different approach to determining enantiomeric purity.[3] Instead of physical separation, this method relies on the use of a chiral solvating agent (CSA) that forms transient diastereomeric complexes with the enantiomers in solution.[15][16] These diastereomeric complexes have different magnetic environments, resulting in separate and distinguishable signals in the NMR spectrum for each enantiomer.
Causality Behind Experimental Choices in NMR with CSAs:
-
Simplicity and Speed: A significant advantage of this method is its simplicity. The CSA is simply added to the analyte solution in an NMR tube, and the spectrum is acquired.[15] This eliminates the need for chromatographic separation or derivatization.
-
Mechanism of Enantiodiscrimination: The separation of signals arises from the formation of non-covalent diastereomeric adducts through interactions such as hydrogen bonding, π-π stacking, and ionic interactions.[15]
-
Selection of CSA: The choice of the appropriate CSA is crucial for achieving good separation of the NMR signals. The effectiveness of a CSA depends on the specific analyte and the nature of the intermolecular interactions.
-
Quantitative Analysis: The enantiomeric excess (ee) can be directly calculated from the integration of the well-resolved signals corresponding to each enantiomer.[17]
Decision-Making Flowchart for Method Selection
Caption: Decision-making flowchart for selecting an analytical method.
Conclusion: An Integrated Approach to Ensuring Enantiomeric Purity
The choice of the most appropriate analytical technique for assessing the enantiomeric purity of this compound derivatives depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and throughput, and the available instrumentation. Chiral HPLC often serves as the gold standard due to its robustness and wide applicability. Chiral GC is an excellent choice for volatile compounds, while CE offers advantages in terms of speed and low sample consumption. NMR with chiral solvating agents provides a rapid and direct method for determining enantiomeric excess without the need for separation.
A comprehensive approach to quality control may involve the use of orthogonal methods to confirm the enantiomeric purity and ensure the safety and efficacy of the final drug product. By understanding the underlying principles and the rationale behind the experimental choices for each technique, researchers can confidently select and optimize the most suitable method for their specific needs.
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Cirilli, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12837-12847. [Link]
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De, S., & G, A. K. (2021). Enantiomeric purity of synthetic therapeutic peptides: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
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Sänger–van de Griend, C. E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. [Link]
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Gualandi, A., & Cozzi, P. G. (2020). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. In Chiral Analysis (pp. 1-36). Elsevier. [Link]
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Li, Z., et al. (2019). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 84(15), 9345-9353. [Link]
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Mateus, L., & Cherkaoui, S. (2018). Application of Enantioselective Capillary Electrophoresis in Forensic Analysis. In Capillary Electrophoresis (pp. 223-241). Humana Press. [Link]
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Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26058-26065. [Link]
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Fanali, S., et al. (1996). Separation of the enantiomers of some racemic nonsteroidal aromatase inhibitors and barbiturates by capillary electrophoresis. Journal of Chromatography A, 735(1-2), 335-343. [Link]
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Armstrong, D. W., et al. (1996). Capillary Electrophoretic Enantiomeric Separations using the Glycopeptide Antibiotic, Teicoplanin. Chirality, 8(2), 147-154. [Link]
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Li, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 583-589. [Link]
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Zhang, T., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Chromatographic Science, 53(7), 1145-1150. [Link]
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Kuranov, I. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
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Callery, P. S., & Vashi, V. (1986). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Chromatographic Science, 24(5), 193-196. [Link]
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Kumar, A., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Online Journal of Case Studies, 14(1). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Bromoethyl)-1-methylpyrrolidine Hydrobromide
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide, a halogenated organic compound, is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for its safe handling and disposal, grounded in established chemical safety principles and regulatory standards.
The causality behind these procedures is clear: halogenated compounds pose specific environmental and health risks.[1] Improper disposal can lead to the contamination of water systems and, upon combustion in standard waste streams, can form hazardous byproducts like hydrogen bromide gas. Therefore, a dedicated and informed approach is essential.
Hazard Identification and Immediate Safety Precautions
Before handling or disposing of this compound, a thorough understanding of its hazard profile is paramount. Based on data from structurally similar compounds, this compound should be treated as a hazardous substance.
Key Hazards:
This profile necessitates strict adherence to personal protective equipment (PPE) standards.
Table 1: Hazard Summary and Required PPE
| Hazard Classification (GHS) | Pictograms | Hazard Statements | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Exclamation Mark | H302: Harmful if swallowed | Chemical-resistant gloves (Nitrile minimum), Safety goggles, Lab coat.[5] |
| Skin Irritation (Category 2) | Exclamation Mark | H315: Causes skin irritation | Chemical-resistant gloves (Nitrile minimum), Lab coat.[2][5] |
| Eye Irritation (Category 2A) | Exclamation Mark | H319: Causes serious eye irritation | Chemical splash goggles. A face shield is recommended for transfers of larger volumes.[5][6] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation Mark | H335: May cause respiratory irritation | All handling must occur within a certified chemical fume hood.[7] |
Note: GHS classifications are inferred from similar chemical structures and should be confirmed with the supplier-specific Safety Data Sheet (SDS).
Chemical Waste Management: Segregation and Storage
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to the presence of bromine, this compound must be classified as halogenated organic waste .
Core Principle: Never mix halogenated waste with non-halogenated organic waste.[8] The disposal routes for these two streams are different and significantly more expensive for halogenated materials. Cross-contamination increases disposal costs for the entire container.
Step-by-Step Storage Protocol:
-
Select a Compatible Container: Use a designated, sealable, and clearly labeled hazardous waste container.[7][9] The container must be made of a material that will not react with the waste, such as high-density polyethylene (HDPE) or glass.
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste solution.[7] Attach a completed hazardous waste label as soon as the first drop of waste is added.
-
Secure Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area should be under the direct control of laboratory personnel, provide secondary containment, and be located away from drains and incompatible materials.
-
Keep Container Closed: Waste containers must remain securely capped at all times, except when adding waste.[9] This prevents the release of volatile compounds and protects lab personnel.
Diagram 1: Decision Workflow for Waste Segregation This diagram outlines the critical decision points for segregating laboratory waste containing the target compound.
Caption: Waste segregation decision tree.
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to ensure personnel safety and minimize environmental impact.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, a face shield, and a lab coat.[5]
-
Contain the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or a commercial chemical spill pillow to surround and absorb the material.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect the Waste: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soapy water), and collect the cleaning materials as hazardous waste.
-
Package and Label: Seal the waste container and label it clearly as "Spill Debris containing this compound."
-
Report: Report the incident to your laboratory supervisor and EHS office as per institutional policy.
Diagram 2: Spill Cleanup Workflow This workflow provides a clear, procedural guide for responding to a chemical spill.
Caption: Step-by-step spill response workflow.
Approved Disposal Routes
Under no circumstances should this compound or its solutions be disposed of down the drain.[11] The hydrobromide salt is water-soluble, but the organic moiety is a persistent halogenated compound.
The primary and accepted methods of disposal are managed through your institution's hazardous waste program, which typically involves one of the following routes:
-
Licensed Chemical Destruction: The most common method is removal by a licensed chemical waste disposal company.[2] These contractors will transport the waste to a specialized facility for destruction.
-
Controlled Incineration: This is the preferred technology for destroying halogenated organic compounds. The process must be conducted in a high-temperature incinerator equipped with flue gas scrubbing capabilities to neutralize the acidic hydrogen bromide (HBr) gas that is produced.[2]
-
Waste Consolidation (Lab Packing): Your institution's EHS department will collect the properly labeled waste container from your lab's SAA.[10] They will then consolidate it with other compatible wastes into larger drums (a process known as "lab packing") for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[12]
Operational Plan:
-
Accumulation: Collect waste in a properly labeled, closed container in your lab's SAA.
-
Request Pickup: Once the container is full or has been in storage for the maximum allowed time (typically 90 days for large quantity generators), submit a chemical waste collection request to your EHS department.[10][13]
-
Documentation: Maintain accurate records of the waste generated, as required by the Resource Conservation and Recovery Act (RCRA) and your institution.[10][12]
Potential for Chemical Neutralization (Advanced)
While not a replacement for professional disposal, in some contexts, chemical treatment to degrade the alkyl halide may be considered as a pre-treatment step, particularly for dilute aqueous solutions. This requires a high degree of chemical expertise and should only be performed by trained professionals following a validated and safety-reviewed protocol.
A potential method involves nucleophilic substitution to displace the bromide. For example, reaction with a nucleophile like sodium thiosulfate in an aqueous solution can convert the alkyl bromide to a less hazardous thiosulfate ester.[14][15]
This is an advanced procedure and must not be attempted without a specific, validated protocol and EHS approval. The primary disposal route remains collection by a licensed professional service.
By adhering to these rigorous, well-documented procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the scientific community's commitment to environmental protection.
References
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]
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Halogenated Solvents Standard Operating Procedures. MIT Plasma Science and Fusion Center. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Halogenated Solvent Exposure. BFK Solutions LLC. (2021-12-09). [Link]
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Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide
This document provides essential safety protocols and operational guidance for the handling and disposal of 2-(2-Bromoethyl)-1-methylpyrrolidine hydrobromide. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, mechanistic understanding of why these procedures are critical. The inherent reactivity of this molecule dictates a rigorous approach to containment and personal protection.
Hazard Assessment & Chemical Profile
This compound is not a benign substance. Its hazard profile stems from two primary chemical features: the reactive bromoethyl group and the acidic hydrobromide salt. The bromoethyl moiety classifies this compound as an alkylating agent, capable of covalently modifying biological macromolecules. This reactivity is the basis for its utility in synthesis but also the root of its toxicity.
From a practical standpoint, the compound presents several immediate hazards that must be managed. It is known to cause significant skin and eye irritation.[1][2] Furthermore, related compounds and the general class of alkylating agents may cause respiratory irritation and pose a risk of reproductive harm.[1][3] Therefore, all handling procedures must be predicated on the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.
| Hazard Identification | Description |
| GHS Pictogram | |
| Signal Word | Warning [2] or Danger (Varies by supplier, always consult the specific SDS) |
| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation. H360: May damage fertility or the unborn child. |
The Primary Barrier: Engineering Controls
Before any discussion of Personal Protective Equipment (PPE), we must address the most critical safety measure: engineering controls. PPE is the last line of defense.[4][5] The primary method for controlling exposure to this compound is to handle it within a properly functioning chemical fume hood.
Rationale: A fume hood provides constant negative pressure, drawing vapors and aerosols away from the user and preventing their release into the laboratory environment.[6] Given the potential for respiratory irritation and the risk of generating aerosols during weighing or solution preparation, all manipulations of this compound outside of a sealed container are to be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE): Your Final Defense
When engineering controls are properly used, PPE provides the final, essential barrier against accidental contact. The selection of PPE must be deliberate and based on the specific hazards of the compound.
| Protection Type | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[5][7] | The outer glove bears any initial contamination, while the inner glove protects the skin during the doffing process. Nitrile provides good resistance to a broad range of chemicals. Change outer gloves immediately after known contact or every 30-60 minutes during extended operations.[5] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A full-face shield is required over goggles when there is a significant splash risk.[8] | Safety glasses are insufficient. Chemical splash goggles form a seal around the eyes to protect against splashes and aerosols.[8] A face shield protects the entire face from larger splashes that can occur when transferring solutions.[4] |
| Body Protection | A long-sleeved, knee-length lab coat made of a low-permeability fabric. Cuffs should be tight-fitting (knit or elastic).[7] | This protects the skin and personal clothing from incidental contact and minor spills. The tight cuffs allow for a secure interface with the inner glove, preventing skin exposure at the wrist.[7] |
| Respiratory Protection | A NIOSH-certified N95 (or better) respirator.[9] | Required only when aerosol generation is unavoidable and cannot be fully contained within the fume hood (e.g., during a large spill cleanup). Use must comply with a formal respiratory protection program, including fit-testing.[5] |
Procedural Guidance: Safe Handling Workflow
Adherence to a strict, logical workflow for donning and doffing PPE is as important as the equipment itself. The goal is to create a routine that minimizes the potential for cross-contamination.
PPE Donning Sequence
The sequence of putting on PPE is designed to ensure that the most protective layers are applied in a logical order.
Caption: Workflow for the correct sequence of donning PPE.
PPE Doffing (Removal) Sequence
The removal process is critical for preventing self-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (the outer gloves) and clean surfaces only with clean surfaces (bare hands).
Caption: Workflow for the safe removal of contaminated PPE.
Decontamination and Disposal
All materials that come into contact with this compound must be considered hazardous waste.
-
Work Surfaces: Protect the work surface within the fume hood with disposable, plastic-backed absorbent paper.[6] At the end of the procedure, this paper should be carefully folded inward and disposed of as solid hazardous waste.
-
Contaminated PPE: All disposable PPE, including both pairs of gloves and any disposable lab coats, must be placed in a designated hazardous waste container immediately after removal.
-
Chemical Waste: Unused chemical, reaction mixtures, and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container. Dispose of all contents through an approved waste disposal plant.[1][10][11]
Caption: Decision workflow for segregating chemical waste.
Emergency Response & First Aid
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | Immediate First Aid Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[2][12] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][11] |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing. If symptoms develop or persist, seek medical attention.[2][11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[1][13] |
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
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Unknown Source. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
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PubMed Central (PMC). (n.d.). Safe handling of hazardous drugs. [Link]
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Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
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SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
